3,4-Dichloro-7-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWDPXPWAROFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671171 | |
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-51-4 | |
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-7-fluoroquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichloro-7-fluoroquinoline, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document delineates a robust synthetic pathway, commencing from commercially available starting materials and proceeding through a logical sequence of well-established chemical transformations. Each step is detailed with underlying mechanistic rationale and a step-by-step experimental protocol. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the target molecule, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Predicted spectral data and fragmentation patterns are presented to aid in the verification of the synthesized compound. The synthesis and characterization protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. This often leads to enhanced potency, improved metabolic stability, and altered pharmacokinetic profiles. This compound, with its distinct substitution pattern, serves as a versatile precursor for the synthesis of novel bioactive compounds, particularly in the development of antibacterial and anticancer agents.[1] The presence of two chlorine atoms at positions 3 and 4, and a fluorine atom at position 7, offers multiple reactive sites for further chemical elaboration, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is most effectively achieved through a multi-step sequence starting from the readily available 3-chloro-4-fluoroaniline. The overall synthetic approach is based on the principles of the Gould-Jacobs reaction for the formation of the quinoline core, followed by subsequent functional group manipulations.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of Diethyl (3-chloro-4-fluorophenylamino)methylenemalonate
The initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient enol ether of EMME, followed by the elimination of ethanol.
Experimental Protocol:
-
In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction is typically performed neat (without a solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting crude product, diethyl (3-chloro-4-fluorophenylamino)methylenemalonate, is a viscous oil or a low-melting solid and can often be used in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to form the quinoline ring system. This reaction is a classic example of the Gould-Jacobs reaction.[1]
Experimental Protocol:
-
Heat a suitable volume of Dowtherm A to 250-260 °C in a flask equipped with a reflux condenser.
-
Slowly add the crude diethyl (3-chloro-4-fluorophenylamino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature for 30-60 minutes.
-
Cool the reaction mixture to below 100 °C and add hexane or a similar non-polar solvent to precipitate the product.
-
Collect the precipitated solid by filtration, wash with hexane, and dry to afford ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Saponification to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
The ester group of the quinoline derivative is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide.
Experimental Protocol:
-
Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until a clear solution is obtained (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Step 4: Decarboxylation to 7-Fluoro-4-hydroxyquinoline
The carboxylic acid is removed by heating the compound at a high temperature, a process known as decarboxylation.
Experimental Protocol:
-
Place the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid under a nitrogen atmosphere to a temperature above its melting point (typically 250-270 °C) until the evolution of carbon dioxide ceases.
-
Cool the flask to room temperature. The resulting solid is 7-fluoro-4-hydroxyquinoline.
Step 5: Chlorination to this compound
The final step involves the conversion of the 4-hydroxy group and the chlorination of the 3-position. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) to 7-fluoro-4-hydroxyquinoline.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight | 216.04 g/mol |
| Appearance | Expected to be a solid at room temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The fluorine atom at the 7-position will cause splitting of the signals for the adjacent protons (H-6 and H-8) due to H-F coupling.
-
H-2: This proton is on the pyridine ring and adjacent to the nitrogen atom, so it is expected to be deshielded and appear as a singlet in the downfield region.
-
H-5, H-6, H-8: These protons are on the benzene ring. Their chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as by proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and the aromatic ring currents. The carbon atoms bonded to fluorine will exhibit C-F coupling.
Diagram of Key NMR Correlations
Caption: Predicted key HMBC correlations for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern:
The fragmentation of the molecular ion in the mass spectrometer will likely involve the loss of chlorine and fluorine atoms, as well as the cleavage of the quinoline ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Cl• or F•) or a hydrogen halide molecule (HCl or HF).
Safety Considerations
The synthesis of this compound involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided characterization data, researchers can confidently synthesize and verify this important building block for further applications in drug discovery and development. The methodologies are based on established chemical principles and analogous transformations, ensuring a high degree of reliability and reproducibility.
References
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
SciELO. (2014). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25(10), 1886-1901. Retrieved from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
MDPI. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
ResearchGate. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-7-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold is a key structural motif in a variety of bioactive compounds, including those with potential antibacterial and anticancer activities. The precise arrangement of its chloro and fluoro substituents on the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule in publicly available literature, this guide focuses on the robust methodologies and analytical techniques that are essential for its characterization. By detailing these experimental protocols, we aim to equip researchers with the practical knowledge required to fully characterize this and similar novel compounds. Where available, data from closely related structural analogs are presented to provide a comparative context.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties govern everything from its synthesis and purification to its formulation and biological activity.
Identity and Structure
-
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
Due to the limited availability of experimental data for this compound, the following table includes both known identifiers and placeholders for key physicochemical properties that require experimental determination. For comparative purposes, experimental data for the related compound 4,7-dichloroquinoline is included where available.
| Property | This compound | 4,7-Dichloroquinoline (for comparison) |
| Molecular Formula | C₉H₄Cl₂FN | C₉H₅Cl₂N |
| Molecular Weight | 216.04 g/mol | 198.05 g/mol [5][6] |
| Physical Form | Solid[3] | White powder[6] / Crystals[5] |
| Melting Point | Requires Experimental Determination | 87 °C[6] |
| Boiling Point | Requires Experimental Determination | 317 °C[6] |
| Solubility | Requires Experimental Determination | Data not readily available |
| pKa | Requires Experimental Determination | Data not readily available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[7]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The dry powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[7]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to about 15-20°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[8]
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Rationale: While this compound is a solid at room temperature, its boiling point at a given pressure is a characteristic physical constant. This property is particularly relevant for purification by distillation under reduced pressure.
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.
-
Apparatus: A Thiele tube or a similar heating bath, a thermometer, and a sealed-end capillary tube are required.[5][9]
-
Procedure:
-
The small test tube containing the sample is attached to the thermometer.
-
A capillary tube, sealed at one end, is placed open-end down into the sample.
-
The assembly is heated in the Thiele tube.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
The temperature at which a continuous stream of bubbles emerges is noted.
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][10]
-
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Rationale: Solubility in various solvents (aqueous and organic) is a critical parameter for drug development, influencing everything from reaction conditions for further synthesis to formulation and bioavailability.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[11]
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
-
Caption: Workflow for Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a quinoline derivative, the pKa of the protonated nitrogen atom is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a co-solvent mixture like methanol-water or acetonitrile-water to ensure solubility.[6]
-
Apparatus: A calibrated pH meter with a combination electrode and a precise burette are used.[12][13]
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the quinoline nitrogen are equal.[12][13]
-
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. quora.com [quora.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
The Definitive Guide to the Structural Elucidation of 3,4-Dichloro-7-fluoroquinoline: A Methodical Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of innovation. This guide provides an in-depth, experience-driven walkthrough of the multifaceted process of elucidating the structure of 3,4-Dichloro-7-fluoroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry.[1] This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world scientific process.
Introduction: The Quinoline Scaffold and the Importance of Halogenation
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the fluoroquinolone antibiotics which target bacterial DNA gyrase and topoisomerase IV.[1] The introduction of halogen atoms, such as chlorine and fluorine, to the quinoline ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific substitution pattern of this compound presents a unique analytical challenge and opportunity, with each halogen atom serving as a distinctive probe in various spectroscopic techniques.
Part 1: A Strategic Synthesis Approach
A robust structural elucidation begins with a well-defined synthetic route that provides a high-purity sample. While multiple synthetic strategies for quinoline derivatives exist, a plausible and adaptable approach for this compound would be a modification of the Gould-Jacobs reaction.[2] This method is advantageous for its reliability and ability to introduce substituents at specific positions.
Proposed Synthetic Workflow:
The synthesis would likely commence with a substituted aniline, in this case, 3-chloro-4-fluoroaniline, which would undergo condensation with a suitable three-carbon electrophile, followed by cyclization and subsequent chlorination.
Experimental Protocol: Proposed Synthesis of this compound
-
Condensation: React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (e.g., 120-140°C) to form the corresponding enamine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Thermal Cyclization: The crude enamine is then subjected to high-temperature cyclization in a high-boiling point solvent such as diphenyl ether or Dowtherm A (typically around 250°C).[3] This step forms the quinoline ring system, yielding an intermediate ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH), followed by acidification to promote decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.
-
Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction often requires elevated temperatures.
-
Final Chlorination: Introduction of the second chlorine atom at the 3-position can be a more challenging step and may require more specialized reagents or reaction conditions, potentially involving a radical chlorination or an electrophilic chlorination on an activated precursor.
-
Purification: The final product, this compound, would be purified using column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.
Diagram of the Proposed Synthetic and Analytical Workflow
Caption: A logical workflow from synthesis to structural confirmation.
Part 2: Spectroscopic Interrogation for Unambiguous Structure Confirmation
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern
Rationale: Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound. Electron Ionization (EI) is a common technique for relatively small, stable molecules.
Expected Results:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₉H₄Cl₂FN.[1] The expected nominal molecular weight is 215 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak will be observed. The M⁺ peak will appear at m/z 215 (with two ³⁵Cl isotopes), the M+2 peak at m/z 217 (with one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 219 (with two ³⁷Cl isotopes). The expected relative intensities of these peaks will be in a ratio of approximately 9:6:1.[4]
-
Key Fragmentation Pathways:
-
Loss of a Chlorine Atom: A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•), which would result in a fragment ion at m/z 180 (for the loss of ³⁵Cl).[4]
-
Loss of HCN: A characteristic fragmentation of quinoline and its derivatives is the loss of hydrogen cyanide (HCN) from the pyridine ring, which would lead to a fragment at m/z 188.
-
Sequential Loss of Halogens: Sequential loss of the two chlorine atoms and the fluorine atom could also be observed.
-
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Isotopic Pattern |
| 215, 217, 219 | [M]⁺ | Present (due to 2 Cl) |
| 180, 182 | [M - Cl]⁺ | Present (due to 1 Cl) |
| 188, 190 | [M - HCN]⁺ | Present (due to 2 Cl) |
| 145 | [M - 2Cl]⁺ | Absent |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected Absorptions:
-
C=N and C=C Stretching: The quinoline ring system will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H Aromatic Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations will likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
C-F Stretching: The carbon-fluorine bond will show a strong absorption, typically in the range of 1250-1000 cm⁻¹.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C and C=N Stretch | Medium to Strong |
| 1250-1000 | C-F Stretch | Strong |
| 800-600 | C-Cl Stretch | Medium to Strong |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Rationale: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) will be employed to unambiguously assign all proton and carbon signals and establish their connectivity.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine and fluorine atoms will deshield the protons, shifting their signals downfield.
-
H-2: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing as a singlet.
-
H-5, H-6, H-8: These protons on the carbocyclic ring will form a coupled spin system. The fluorine at C-7 will introduce additional coupling (J-coupling) to H-6 and H-8. H-8 will likely be a doublet, H-6 a doublet of doublets, and H-5 a doublet.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.
-
C-3 and C-4: These carbons, bonded to chlorine atoms, will be significantly deshielded.
-
C-7: The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Carbons near Nitrogen: Carbons adjacent to the nitrogen (C-2 and C-8a) will also be deshielded.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Couplings |
| 2 | ~8.9 (s) | ~150 | - |
| 3 | - | ~135 | - |
| 4 | - | ~148 | - |
| 4a | - | ~125 | - |
| 5 | ~7.8 (d) | ~128 | ³JHH with H-6 |
| 6 | ~7.4 (dd) | ~115 | ³JHH with H-5, ³JHF with F-7 |
| 7 | - | ~165 | ¹JCF |
| 8 | ~8.1 (d) | ~120 | ⁴JHF with F-7 |
| 8a | - | ~145 | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to identify adjacent protons in the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
-
Diagram of the NMR Elucidation Strategy
Caption: Integration of 2D NMR for complete structural assignment.
Part 3: Data Synthesis and Final Confirmation
The final step in the structure elucidation process is the integration of all spectroscopic data. The molecular formula from the mass spectrum must be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must be accounted for in the NMR and MS data. The connectivity established by 2D NMR experiments must align with the fragmentation patterns observed in the mass spectrum. This holistic approach provides a self-validating system, ensuring the trustworthiness of the final structural assignment.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the logical application of modern analytical techniques. By combining a strategic synthetic approach with a multi-faceted spectroscopic investigation, researchers can confidently determine the precise arrangement of atoms in a molecule. This guide has outlined a field-proven methodology that emphasizes not just the "how" but the "why" behind each experimental choice, providing a robust framework for scientists and professionals in the field of drug discovery and development.
References
-
ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]
-
PubMed. Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
-
ResearchGate. Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl). Available at: [Link]
-
Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
YouTube. How to Predict NMR in ChemDraw. Available at: [Link]
-
ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. Available at: [Link]
-
The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Available at: [Link]
-
PubMed. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Available at: [Link]
-
INIS-IAEA. mass spectrometric study of some fluoroquinolone drugs using electron ionization and. Available at: [Link]
-
RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]
-
Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]
-
NIH. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]
-
ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
-
Cheminfo.org. Predict 1H NMR spectra. Available at: [Link]
-
ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Available at: [Link]
-
NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
-
Letters in Applied NanoBioScience. Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Available at: [Link]
-
PubChem. 4,7-Dichloroquinoline. Available at: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-7-fluoroquinoline
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dichloro-7-fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this halogenated quinoline derivative. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.
Introduction
This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a core structure in many bioactive molecules, including FDA-approved fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[1] The specific halogenation pattern of this compound offers unique electronic properties and multiple reactive sites for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]
A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound. This guide provides a detailed analysis of its expected NMR, MS, and IR spectra, drawing upon established principles and comparative data from related substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The substitution pattern of the quinoline ring dictates the chemical shifts and coupling patterns of the four aromatic protons. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the electronic environment of the protons.[2][3]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 8.0 - 8.2 | dd | J(H5-H6) ≈ 9.0, J(H5-F7) ≈ 6.0 |
| H-6 | 7.4 - 7.6 | t | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 9.0 |
| H-8 | 7.8 - 8.0 | dd | J(H8-H6) ≈ 9.0, J(H8-F7) ≈ 2.5 |
Note: Predicted values are based on the analysis of related substituted quinolines and general principles of NMR spectroscopy. Actual values may vary.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to obtain a good signal-to-noise ratio.[2]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 135 - 137 |
| C-4 | 147 - 149 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 (d, J(C5-F) ≈ 4 Hz) |
| C-6 | 120 - 122 (d, J(C6-F) ≈ 22 Hz) |
| C-7 | 163 - 165 (d, J(C7-F) ≈ 250 Hz) |
| C-8 | 115 - 117 (d, J(C8-F) ≈ 21 Hz) |
| C-8a | 148 - 150 |
Note: The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C-7 position. The chemical shift will be influenced by the electronic environment, and the signal will be split by the neighboring protons (H-5 and H-8).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).
-
Data Acquisition:
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire at least 512 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse sequence.[2]
-
For ¹⁹F NMR, acquire at least 64 scans.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₂FN), the expected molecular weight is approximately 215.0 g/mol .[4]
Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms.[1] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic cluster of peaks for the molecular ion:
-
M+ : at m/z corresponding to [C₉H₄³⁵Cl₂FN]⁺
-
M+2 : at m/z corresponding to [C₉H₄³⁵Cl³⁷ClFN]⁺
-
M+4 : at m/z corresponding to [C₉H₄³⁷Cl₂FN]⁺
The expected relative intensity ratio of these peaks will be approximately 9:6:1.
Fragmentation Pattern
Under electron ionization (EI), the molecular ion will fragment in a predictable manner. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and other small neutral molecules.[5]
Predicted Major Fragments:
| m/z | Proposed Fragment |
| 215/217/219 | [M]⁺ (Molecular Ion) |
| 180/182 | [M - Cl]⁺ |
| 145 | [M - 2Cl]⁺ |
| 118 | [C₈H₄FN]⁺ (Loss of CCl) |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the mass spectrometer using a direct insertion probe or through a gas chromatograph (GC) for separation from impurities.
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV to generate reproducible fragmentation patterns.[5]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N ring stretches |
| 1300-1200 | C-F stretch |
| 850-750 | C-Cl stretch |
| 900-675 | Aromatic C-H out-of-plane bending |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of these spectroscopic techniques offers a powerful and comprehensive approach to the characterization of novel quinoline derivatives, facilitating their application in drug discovery and materials science.
References
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.
- Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Benchchem.
- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. PubMed.
- This compound | High-Quality Research Chemical. Benchchem.
- NMR Solvents. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Mass spectrometric study of some fluoroquinolone drugs using electron ionization and. INIS-IAEA.
- This compound. Sigma-Aldrich.
- 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. PubChem.
- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed.
- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate.
- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Quinoline, 4,7-dichloro-. NIST WebBook.
- This compound. Sigma-Aldrich.
- 3,4-Dichloro-6-fluoroquinoline(1204810-46-7) 1H NMR spectrum. ChemicalBook.
- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.
- Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.
- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.
- Notes on NMR Solvents. University of Wisconsin-Madison.
- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
- 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. PDB-Dev.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH.
Sources
Potential Biological Activity of 3,4-Dichloro-7-fluoroquinoline: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold in Drug Discovery and the Untapped Potential of 3,4-Dichloro-7-fluoroquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous approved drugs.[1][2][3] From the antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones like ciprofloxacin, the quinoline core is a testament to nature's ingenuity and a fertile ground for synthetic chemists.[3][4] These compounds exert their effects through diverse mechanisms, including DNA binding, inhibition of crucial enzymes like topoisomerases, and modulation of cellular signaling pathways.[1][2]
This guide focuses on a specific, yet underexplored, member of this family: this compound. This multifunctional heterocyclic compound is primarily recognized as a key synthetic intermediate, a building block for more complex molecules.[5] Its halogenated structure, with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 7 position, presents multiple reactive sites for further chemical modifications.[5] While direct biological data on this compound is sparse, its structural similarity to known bioactive quinolines suggests a high potential for a range of biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock and evaluate the potential biological activities of this intriguing molecule. We will delve into its physicochemical properties, explore its potential as an antibacterial and anticancer agent, and provide detailed, field-proven experimental protocols to guide your investigation.
Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical properties is the bedrock of any successful biological investigation. For this compound, the following information is critical for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [5] |
| Physical Form | Solid | [5][6] |
| InChI Key | HHLWDPXPWAROFT-UHFFFAOYSA-N | [6] |
| SMILES String | ClC1=C(Cl)C=NC2=CC(F)=CC=C21 | [6] |
Handling and Storage: this compound is classified as an acute oral toxicant and can cause serious eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. It should be stored in a cool, dry, and well-ventilated area.
Potential Biological Activity I: Antibacterial Effects
The quinoline scaffold is the cornerstone of the highly successful fluoroquinolone class of antibiotics.[7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][9][10] The fluorine atom at the 7-position of this compound is a common feature in many potent fluoroquinolones, suggesting that this compound could serve as a precursor to or possess intrinsic antibacterial properties.
Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases
The proposed mechanism of antibacterial action for quinoline derivatives is the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[8][11]
Caption: Proposed mechanism of antibacterial action.
Experimental Workflow: Assessing Antibacterial Activity
A systematic evaluation of antibacterial potential involves a tiered approach, starting with broad screening and progressing to quantitative measures of potency.
Caption: Workflow for antibacterial susceptibility testing.
This method provides a qualitative assessment of antibacterial activity.[12][13]
-
Prepare Bacterial Inoculum: Culture a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plates: Evenly swab the bacterial suspension onto the surface of Mueller-Hinton agar plates.
-
Apply Compound: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones around the discs where bacterial growth is inhibited.
This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[14][15]
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate: Add a standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]
Potential Biological Activity II: Anticancer Effects
Quinoline derivatives have also emerged as promising anticancer agents, with some acting as topoisomerase inhibitors, similar to their antibacterial counterparts but targeting the human enzymes.[1][2] Others exhibit anticancer activity through mechanisms such as inducing apoptosis and disrupting cell migration.[4] The potential for this compound to be functionalized into novel anticancer therapeutics is significant.
Experimental Workflow: Evaluating Cytotoxicity
The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines.
Caption: Workflow for assessing in vitro cytotoxicity.
This assay measures the release of LDH from damaged cells, a marker of cytotoxicity.[16]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Collect Supernatant: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Given that many signaling pathways critical for cancer cell survival are regulated by protein kinases, assessing the inhibitory potential of this compound against a panel of kinases can provide valuable mechanistic insights.[17][18]
-
Prepare Kinase Reaction: In a microplate, combine the kinase of interest, a suitable substrate, and ATP in a kinase assay buffer.[17]
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).[17]
-
Detect ADP Production: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[17]
-
Determine IC50: Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[17][18]
Conclusion and Future Directions
While this compound is currently positioned as a synthetic intermediate, its structural features strongly suggest a latent potential for significant biological activity. This guide provides a foundational framework for initiating the exploration of its antibacterial and anticancer properties. The detailed protocols offer a starting point for researchers to generate preliminary data, which can then guide further structure-activity relationship (SAR) studies. By systematically applying these methodologies, the scientific community can begin to unravel the full therapeutic potential of this and other underexplored quinoline derivatives, paving the way for the discovery of novel therapeutic agents.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 16, 2026, from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4), 845-866. Retrieved January 16, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved January 16, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 16, 2026, from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(30), 19354-19389. Retrieved January 16, 2026, from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7088. Retrieved January 16, 2026, from [Link]
-
Kinase. (n.d.). BioAssay Systems. Retrieved January 16, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 16, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 16, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 16, 2026, from [Link]
-
The mechanism of action of antibacterial (fluoro)quinolones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Mechanisms of action of antimicrobials: focus on fluoroquinolones. (2001). Clinical Infectious Diseases, 32(Supplement_1), S9-S14. Retrieved January 16, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. Retrieved January 16, 2026, from [Link]
-
Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one) and 24 (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules, 27(5), 1658. Retrieved January 16, 2026, from [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules, 25(23), 5662. Retrieved January 16, 2026, from [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8683-8711. Retrieved January 16, 2026, from [Link]
-
Fluoroquinolones: Mechanisms of Action and Resistance. (2011). YouTube. Retrieved January 16, 2026, from [Link]
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2018). Antibiotics, 7(2), 48. Retrieved January 16, 2026, from [Link]
-
Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Molecules, 28(19), 6929. Retrieved January 16, 2026, from [Link]
-
(PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. apec.org [apec.org]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
The Privileged Scaffold: A Technical Guide to 3,4-Dichloro-7-fluoroquinoline Derivatives and Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of a specific, highly functionalized quinoline core: 3,4-dichloro-7-fluoroquinoline. We will dissect the synthetic strategies for accessing and modifying this core, delve into the nuanced structure-activity relationships of its derivatives, and elucidate their mechanisms of action, with a particular focus on their emerging potential as targeted anticancer agents. This document is designed to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower researchers in the rational design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Rationale for Focusing on this compound
The strategic placement of halogen atoms on the quinoline ring system profoundly influences its physicochemical properties and biological activity. The this compound core is a testament to this, offering a unique combination of features that make it an attractive starting point for drug discovery endeavors.
-
Fluorine at C7: The 7-fluoro substituent is a common feature in many successful fluoroquinolone antibiotics. In the context of anticancer agents, this electron-withdrawing group can modulate the pKa of the quinoline nitrogen, influencing drug-target interactions and pharmacokinetic properties.
-
Dichlorination at C3 and C4: The chlorine atoms at the 3 and 4 positions serve as versatile synthetic handles. The C4-chloro group is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains, a critical step in tuning biological activity. The C3-chloro group, while less reactive to nucleophilic attack, opens avenues for derivatization through metal-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.
This trifunctionalized scaffold, therefore, provides a robust platform for generating diverse libraries of compounds for screening against a multitude of biological targets.
Synthetic Strategies: Accessing and Derivatizing the Core
The synthesis of this compound and its subsequent derivatization require a multi-step approach, leveraging classic heterocyclic chemistry and modern catalytic methods.
Synthesis of the this compound Core
Conceptual Synthetic Pathway:
Caption: Conceptual workflow for the synthesis of the this compound core.
Experimental Protocol (Adapted from similar syntheses):
-
Condensation: React 3-chloro-4-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME) with heating to form the corresponding acrylate intermediate.
-
Cyclization: The crude acrylate is added to a high-boiling solvent such as Dowtherm A and heated to induce thermal cyclization, yielding the ethyl 4-hydroxy-7-fluoro-3-quinolinecarboxylate.
-
Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH) to the carboxylic acid, which is then decarboxylated by heating to afford 7-fluoro-4-hydroxyquinoline.
-
Chlorination: The 7-fluoro-4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final this compound. The presence of the hydroxyl group at the 4-position and a hydrogen at the 3-position allows for the introduction of chlorine at both positions in this step.
Derivatization at the C4 Position: Nucleophilic Aromatic Substitution
The C4 position of the this compound core is significantly more reactive towards nucleophiles than the C3 position. This regioselectivity allows for the selective introduction of a wide variety of amine-containing side chains, which is a cornerstone of tuning the biological activity of quinoline-based compounds.
General Reaction Scheme:
Navigating the Chemical Landscape of Substituted Fluoroquinolones: A Technical Guide for Drug Discovery
Abstract
The fluoroquinolone scaffold remains a cornerstone in the development of antibacterial agents, yet the escalating challenge of microbial resistance and concerns over adverse effects necessitate a more nuanced and strategic exploration of its chemical space. This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals engaged in the design, synthesis, and evaluation of novel substituted fluoroquinolones. Moving beyond a mere recitation of facts, this document elucidates the causal relationships between structural modifications and biological outcomes, offering field-proven insights into navigating the complexities of this vital chemical class. We will traverse the synthetic landscape, from foundational reactions to modern derivatization techniques; delve into the critical structure-activity and structure-toxicity relationships that govern efficacy and safety; and explore the synergistic role of computational chemistry in rationally designing next-generation agents. Every protocol and claim is substantiated by authoritative sources, ensuring a self-validating and trustworthy resource for advancing fluoroquinolone research.
The Fluoroquinolone Core: A Privileged Scaffold with Enduring Potential
The defining characteristic of the fluoroquinolone class is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid nucleus, a rigid, planar system essential for its mechanism of action. These synthetic antibacterial agents exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks into the bacterial chromosome, thereby inhibiting DNA replication and transcription, ultimately leading to cell death.[1][2][3]
The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact of substituents at various positions on its biological profile. The key positions for modification, which will be the focus of this guide, are:
-
N-1: Influences overall potency and pharmacokinetic properties.
-
C-5: Can enhance overall potency.
-
C-6: The hallmark fluorine atom dramatically increases potency by enhancing DNA gyrase binding and cell penetration.
-
C-7: The primary site for modulating antibacterial spectrum, potency, and side effects.
-
C-8: Affects antibacterial spectrum, oral absorption, and phototoxicity.
The strategic manipulation of these positions allows for the fine-tuning of activity against resistant strains, mitigation of adverse effects, and the potential expansion of fluoroquinolones into new therapeutic areas, such as oncology.[4][5][6]
Synthetic Exploration: From Core Synthesis to Analogue Generation
The journey into the chemical space of fluoroquinolones begins with the construction of the core bicyclic system, followed by the introduction of diversity-oriented substituents.
Foundational Synthesis: The Gould-Jacobs Reaction
A robust and widely adopted method for constructing the 4-quinolone core is the Gould-Jacobs reaction.[4][7][8] This multi-step process offers a versatile entry point to the scaffold.
Rationale: The Gould-Jacobs reaction is favored for its reliability and its ability to accommodate a wide range of substituted anilines, which ultimately translate to diversity in the final fluoroquinolone analogues. The initial condensation is a nucleophilic substitution, followed by a thermally induced 6-electron electrocyclization, a powerful transformation for forming the quinoline ring system.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
Causality: Microwave-assisted synthesis is presented here as a modern alternative to classical thermal methods. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[7][8][9]
-
Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine the substituted 3-chloro-4-fluoro aniline (2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[9]
-
Microwave Irradiation (Condensation): Seal the vial and place it in a microwave reactor. Heat the mixture to 170 °C and hold for 7-10 minutes.[8] Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: For the cyclization step, the intermediate can be dissolved in a high-boiling solvent like diphenyl ether and heated conventionally to ~250 °C. Alternatively, the neat mixture can be heated in the microwave reactor at a higher temperature (e.g., 250-300 °C) for a specified time (e.g., 5-15 minutes), though this requires careful optimization to prevent degradation.[9]
-
Isolation & Purification: After cooling, the cyclized product, ethyl 4-quinolone-3-carboxylate, often precipitates. The solid is collected by filtration and washed with a cold solvent such as acetonitrile or ethanol.[9]
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the product.
Introducing Diversity: Modification of the Quinolone Core
With the core in hand, the focus shifts to introducing substituents that modulate the biological activity. The C-7 position is the most common site for modification, typically involving nucleophilic aromatic substitution of a halogen (e.g., chlorine) with a cyclic amine, such as piperazine or pyrrolidine.
Experimental Protocol: Synthesis of a Ciprofloxacin Analogue
Causality: This protocol exemplifies the introduction of a key pharmacophore at the C-7 position. The use of a base like triethylamine or potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dimethylformamide (DMF) is a common solvent choice due to its high boiling point and ability to dissolve both the quinolone core and the amine nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired N-substituted piperazine (e.g., 1-methylpiperazine, ~1.2 eq) and a base such as anhydrous potassium carbonate (~2.0 eq) or triethylamine (~1.5 eq).[10]
-
Reaction Conditions: Heat the reaction mixture under reflux for 4-6 hours, monitoring its progress by TLC.[11]
-
Workup and Isolation: After completion, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration, washed thoroughly with water to remove DMF and salts, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final ciprofloxacin analogue.
Characterization of Novel Fluoroquinolones
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized molecules.
-
¹H NMR: Key diagnostic signals include the downfield singlet for the C-2 proton, aromatic protons on the quinoline core and substituents, and characteristic signals for the N-1 and C-7 substituents (e.g., cyclopropyl and piperazinyl protons). The carboxylic acid proton often appears as a very broad singlet far downfield (>14 ppm).[1]
-
¹³C NMR: Confirms the carbon skeleton, with characteristic chemical shifts for the carbonyl (C-4, ~177 ppm), carboxylic acid (C-3, ~166 ppm), and other carbons in the heterocyclic system.[1][9][12]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is commonly used. Fragmentation patterns can offer further structural clues, such as the characteristic loss of water, carbon monoxide, and cleavage of the C-7 piperazine ring.[13]
Table 1: Representative Spectroscopic Data for Ciprofloxacin
| Nucleus | ¹H NMR (DMSO-d₆) δ (ppm)[1][12] | ¹³C NMR (DMSO-d₆) δ (ppm)[9][12] |
| H-2 | ~8.65 (s) | C-2: ~148 |
| H-5 | ~7.90 (d) | C-3: ~166 |
| H-8 | ~7.55 (d) | C-4: ~177 |
| Cyclopropyl | ~3.60 (m), ~1.15-1.35 (m) | C-4a: ~107 |
| Piperazinyl | ~3.20 (m), ~2.45 (m) | C-5: ~120 |
| COOH | ~15.4 (br s) | C-6: ~155 (d, JCF ≈ 248 Hz) |
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compounds and for quantitative analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[14][15][16] Detection is commonly performed using a UV detector.
Computational Exploration of the Chemical Space
In silico methods are integral to modern drug discovery, enabling the rational design and prioritization of candidate molecules before their synthesis, thereby saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[10][17] This allows for the prediction of the activity of unsynthesized analogues.
Rationale: By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern antibacterial potency, QSAR models provide a roadmap for designing more effective drugs. For instance, a model might reveal that increased lipophilicity at the C-7 position correlates with enhanced activity against Gram-positive bacteria.[17]
QSAR Modeling Workflow:
-
Data Curation: Assemble a dataset of fluoroquinolone derivatives with their corresponding antibacterial activity data (e.g., Minimum Inhibitory Concentration, MIC) against a specific pathogen, such as Staphylococcus aureus.[18]
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors that quantify its structural and physicochemical properties.
-
Feature Selection & Model Building: Divide the dataset into a training set and a test set. Use the training set to build a statistical model (e.g., using Multiple Linear Regression or machine learning algorithms) that correlates a subset of the most relevant descriptors with biological activity.[19]
-
Model Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (the test set) methods.[19]
-
Virtual Screening: Use the validated model to predict the activity of a virtual library of novel, unsynthesized fluoroquinolone analogues to prioritize the most promising candidates for synthesis.[13][20]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the molecular interactions that drive binding affinity.
Rationale: For fluoroquinolones, docking into the active site of DNA gyrase or topoisomerase IV can explain the observed SAR and guide the design of derivatives with improved target engagement.[3][20] It can help visualize how a proposed substituent might form a new hydrogen bond or a favorable hydrophobic interaction with the enzyme, thereby increasing potency.
Molecular Docking Workflow (Example with AutoDock Vina):
-
Receptor & Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Build the 3D structure of the fluoroquinolone ligand and optimize its geometry to find a low-energy conformation.
-
-
Grid Box Definition: Define a grid box that encompasses the known binding site (the quinolone-resistance determining region, QRDR) on the protein.[21]
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box.[21][22][23] The program will score each pose based on a scoring function that estimates the binding energy.
-
Analysis of Results: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.[20] This analysis can explain why certain analogues are more potent and suggest modifications to enhance these interactions.
Navigating the Challenges: Resistance and Adverse Effects
The exploration of the fluoroquinolone chemical space is not merely a quest for enhanced potency but also a strategic effort to overcome the two major hurdles that have challenged this class: bacterial resistance and adverse side effects.
Overcoming Resistance Mechanisms
Bacteria have evolved sophisticated mechanisms to resist fluoroquinolones, primarily through:
-
Target Site Mutations: Alterations in the gyrA and parC genes that reduce the binding affinity of the drug to DNA gyrase and topoisomerase IV.[1][12][24][25]
-
Efflux Pumps: Overexpression of membrane proteins that actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular target.[7][11][26]
Table 2: Chemical Strategies to Counteract Resistance
| Resistance Mechanism | Chemical Strategy | Rationale & Example |
| Target Site Mutations | Introduce bulky or novel C-7 substituents. | Can create new interactions or sterically clash with mutated residues, restoring binding affinity. Some newer fluoroquinolones show improved activity against resistant strains. |
| Efflux Pumps | Modify the fluoroquinolone to be a poor substrate for efflux pumps. | Increasing hydrophilicity or adding specific moieties can reduce recognition by pumps like NorA in S. aureus.[7] Designing "Efflux Resistance Breaker" modified antibiotics is a novel strategy.[24] |
Mitigating Adverse Effects through Structural Design
Certain adverse effects have been linked to the fluoroquinolone class, and medicinal chemistry efforts are focused on designing them out of new analogues.
-
Phototoxicity: Some fluoroquinolones can cause severe skin reactions upon exposure to UV light. This is strongly associated with the substituent at the C-8 position.
-
Causality & Strategy: A halogen (especially fluorine) at C-8 significantly increases phototoxic potential. Replacing it with a hydrogen or, more effectively, a methoxy group (-OCH₃) dramatically reduces phototoxicity by altering the molecule's photochemical properties.[25]
-
-
Central Nervous System (CNS) Effects: Side effects like dizziness, headache, and, rarely, seizures are thought to be related to the inhibition of GABA receptors in the brain.
-
Causality & Strategy: The substituent at the C-7 position plays a key role. Unsubstituted piperazinyl rings (like in ciprofloxacin and norfloxacin) are more strongly associated with CNS effects. Introducing steric bulk via alkylation on the piperazine ring can ameliorate these effects by reducing GABA receptor interaction.[6][8][15] The N-1 substituent also influences the potential for CNS-related drug interactions.[6]
-
Conclusion and Future Outlook
The chemical space of substituted fluoroquinolones is vast and rich with opportunity. While challenges of resistance and safety persist, a deep understanding of the underlying chemical principles provides a clear path forward. The integration of classical synthetic organic chemistry with modern computational tools allows for a more rational, efficient, and targeted exploration of this space. By focusing on structural modifications that not only enhance antibacterial potency but also specifically address the mechanisms of resistance and the chemical basis of adverse effects, the scientific community can continue to develop safer and more effective fluoroquinolone-based therapies. The future of this indispensable class of antibiotics will be shaped by a commitment to this integrated, knowledge-driven approach to drug discovery.
References
-
Designing antibiotics with inherent resistance to efflux as a transformative strategy to revive discovery against multidrug resistant pathogens. (2025). SciProfiles. [Link]
-
Al-Trawneh, A., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. [Link]
-
Kaatz, G. W. (2001). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria. Antimicrobial Agents and Chemotherapy. [Link]
-
Takayama, S., et al. (1995). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. Antimicrobial Agents and Chemotherapy. [Link]
-
Zięba, A., et al. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic Resonance in Chemistry. [Link]
-
Zięba, A., et al. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Semantic Scholar. [Link]
-
Padma, T., & Latha, K. (2012). Fluoroquinolone Induced Neurotoxicity: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Singh, H., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. [Link]
-
QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. (n.d.). ResearchGate. [Link]
-
Zięba, A., et al. (2004). 1H,13C and15N NMR spectra of ciprofloxacin. ResearchGate. [Link]
-
Zaitsev, A. V., et al. (2022). Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Molecules. [Link]
-
Oprica, M. I., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceuticals. [Link]
-
Calza, P., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences. [Link]
-
Umezawa, J., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. [Link]
-
Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. (2009). INIS-IAEA. [Link]
-
Chemical tuning for potential antitumor fluoroquinolones. (n.d.). ResearchGate. [Link]
-
Liu, M., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]
-
Sun, T., et al. (2023). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum. [Link]
-
Puzyn, T., et al. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. Expert Opinion on Drug Discovery. [Link]
-
Medellín-Luna, M. F., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Antibiotics. [Link]
-
Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy. [Link]
-
QSAR study on fluoroquinolones as antibacterial agents active for Pseudomonas aeruginosa. (n.d.). ResearchGate. [Link]
-
The binding interactions of ciprofloxacin against E.coli DNA gyrase A (PDB ID: 1ZI0). (n.d.). ResearchGate. [Link]
-
The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). (n.d.). ResearchGate. [Link]
-
Kara-Fracassi, A., & Gałecka, E. (2023). Depressive and Other Adverse CNS Effects of Fluoroquinolones. Pharmaceuticals. [Link]
-
Al-Majdhoub, M., et al. (2022). What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? Antibiotics. [Link]
-
Czech-Szczapa, B. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC Advances. [Link]
-
Medellín-Luna, M. F., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Antibiotics. [Link]
-
Oprica, M. I., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals. [Link]
-
Hasan, M. R., et al. (2021). In Silico Analysis of Ciprofloxacin Analogs As Inhibitors of DNA Gyrase of Staphylococcus Aureus. Scribd. [Link]
-
Zelmat, Y., et al. (2020). Fluoroquinolone-Induced Photosensitivity: A Chemical Fragment-Based Approach by a Case/Non-case Study in VigiBase®. Drug Safety. [Link]
-
Hatif, A. R., et al. (2024). Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Current Clinical and Medical Education. [Link]
-
Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. (n.d.). ResearchGate. [Link]
-
Oprica, M. I., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. ResearchGate. [Link]
-
Quinolone Neurotoxicity: How to Avoid or Minimize the Risk. (n.d.). Consultant360. [Link]
Sources
- 1. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. researchgate.net [researchgate.net]
- 10. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. visionpublisher.info [visionpublisher.info]
- 15. consultant360.com [consultant360.com]
- 16. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sciprofiles.com [sciprofiles.com]
- 23. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to the Synthesis and Application of 3,4-Dichloro-7-fluoroquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Rise of a Privileged Intermediate
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within the vast landscape of quinoline chemistry, 3,4-dichloro-7-fluoroquinoline has emerged as a highly versatile and valuable intermediate, particularly in the pursuit of novel kinase inhibitors and anticancer agents.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this key building block, offering insights for researchers engaged in the design and development of next-generation therapeutics.
The strategic placement of two chlorine atoms at the 3 and 4-positions, along with a fluorine atom at the 7-position, imbues this compound with a unique reactivity profile. This substitution pattern creates distinct electronic properties and multiple reaction sites, allowing for selective functionalization and the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The electron-withdrawing nature of the quinoline nitrogen and the halogen substituents activates the chloro groups towards nucleophilic displacement, with the C4-chloro atom being particularly susceptible to substitution.[3] This inherent reactivity makes it an ideal starting point for the synthesis of a wide array of 4-substituted quinoline derivatives, a class of compounds well-represented among clinically approved drugs.[4]
I. Synthesis of the Core: A Plausible Pathway to this compound
The proposed multi-step synthesis commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a thermally induced cyclization to construct the quinoline core, subsequent saponification, decarboxylation, and a final chlorination step to yield the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Adapted from the synthesis of 4,7-dichloroquinoline[5])
Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate (Intermediate Enamine)
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
The resulting crude enamine can often be used in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate
-
Heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C in a flask equipped with a reflux condenser.
-
Slowly add the crude enamine from the previous step to the hot solvent.
-
Maintain the temperature for 30-60 minutes to allow for cyclization.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the Dowtherm A.
Step 3: Saponification to 4-Hydroxy-7-fluoroquinoline-3-carboxylic acid
-
Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the solid completely dissolves.
-
Cool the solution and acidify with a strong acid (e.g., HCl) to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration and wash thoroughly with water.
Step 4: Decarboxylation to 4-Hydroxy-7-fluoroquinoline
-
Heat the dry 4-hydroxy-7-fluoroquinoline-3-carboxylic acid in a high-boiling point solvent or neat at a temperature above its melting point until gas evolution (CO2) ceases.
-
The resulting 4-hydroxy-7-fluoroquinoline can be purified by recrystallization.
Step 5: Chlorination to this compound
-
In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl3) to the 4-hydroxy-7-fluoroquinoline. An excess of POCl3 is typically used.
-
Heat the mixture to reflux for several hours (e.g., 2-4 hours).
-
Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The product will precipitate and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
II. The Reactive Landscape: Harnessing the Potential of the Dichloro Substituents
The two chlorine atoms at the C3 and C4 positions of this compound are the key to its synthetic utility. The C4-chloro group is significantly more reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen atom.[3] This differential reactivity allows for selective functionalization at the C4 position, while the C3-chloro atom can be targeted in subsequent reactions, often under palladium-catalyzed cross-coupling conditions.
A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The SNAr reaction at the C4 position is a facile and widely used method to introduce a variety of functionalities, particularly amines and phenols.
Typical Experimental Protocol for SNAr with an Aniline:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aniline (1.1-1.5 eq) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.
-
Add a base, such as potassium carbonate or triethylamine (2.0-3.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
The less reactive C3-chloro substituent can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for derivatization.
1. Suzuki-Miyaura Coupling:
This reaction is ideal for introducing aryl or heteroaryl groups at the C3 position.
Caption: Suzuki-Miyaura coupling at the C3-position.
Typical Experimental Protocol for Suzuki-Miyaura Coupling: [6][7]
-
In a Schlenk flask, combine the 4-substituted-3-chloro-7-fluoroquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
2. Buchwald-Hartwig Amination:
This reaction enables the introduction of a wide range of primary and secondary amines at the C3 position.
Caption: Buchwald-Hartwig amination at the C3-position.
Typical Experimental Protocol for Buchwald-Hartwig Amination: [8][9]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq).
-
Add the 4-substituted-3-chloro-7-fluoroquinoline (1.0 eq) and the amine (1.1-1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
III. Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The 3,4-disubstituted-7-fluoroquinoline scaffold is a prominent feature in many kinase inhibitors. The substituents at the 3 and 4-positions can be tailored to interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition. The 7-fluoro substituent can enhance metabolic stability and modulate the electronic properties of the quinoline ring system, potentially improving pharmacokinetic properties.
While specific examples of kinase inhibitors derived directly from this compound are not extensively detailed in the readily available literature, the broader class of fluoroquinolone derivatives has shown significant promise as anticancer agents, often through the inhibition of key kinases.[2][10][11]
Structure-Activity Relationship (SAR) Insights from Fluoroquinolone Anticancer Agents
Studies on various fluoroquinolone derivatives have provided valuable SAR insights that can guide the design of novel inhibitors based on the this compound core:
| Position of Modification | General Observation | Potential Impact on Activity |
| C4-Position | Introduction of bulky and/or basic amine side chains. | Often crucial for potent biological activity, influencing solubility and interactions with the solvent-exposed region of the kinase active site. |
| C3-Position | Substitution with aryl or heteroaryl groups. | Can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, significantly impacting potency and selectivity. |
| C7-Position | Fluorine substitution. | Generally enhances metabolic stability and can improve cell permeability and overall pharmacokinetic profile. |
For instance, in a series of levofloxacin analogs, derivatives with a 3-chloro or 4-fluoro substitution exhibited potent cytotoxicity against MCF-7, A549, and SKOV3 cancer cell lines, with IC50 values in the low micromolar range.[2] This highlights the importance of the halogen substitution pattern in conferring anticancer activity.
IV. Conclusion and Future Perspectives
This compound represents a strategically important and highly versatile building block in modern medicinal chemistry. Its unique reactivity profile, characterized by a highly reactive C4-chloro group and a less reactive C3-chloro group, allows for a stepwise and controlled functionalization, enabling the synthesis of a wide range of complex quinoline derivatives. While a definitive, published synthesis of this specific intermediate is yet to be widely disseminated, a logical and robust synthetic pathway can be proposed based on established quinoline synthetic methodologies.
The true value of this compound lies in its potential as a scaffold for the development of novel kinase inhibitors and other targeted therapies. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a powerful toolkit for chemists to explore the chemical space around this privileged core. Future research efforts focused on the systematic derivatization of this scaffold, coupled with comprehensive biological evaluation against a panel of kinases and cancer cell lines, are likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the ever-evolving landscape of targeted cancer therapy.
V. References
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
-
Yearick, K., et al. (2008). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 51(7), 1995-1998.
-
Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4641.
-
The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2024). RSC Medicinal Chemistry.
-
Witherington, J., et al. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. Bioorganic & Medicinal Chemistry Letters, 21(19), 5768-5772.
-
Al-Ostoot, F. H., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Molecules, 29(1), 123.
-
Egu, T. K., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 5(1), 052-056.
-
Gomaa, M. A.-M. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 352(10), 1900118.
-
Al-Warhi, T., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3458.
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2197-2204.
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22.
-
Pavić, K., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(13), 5031.
-
Li, J., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
-
Al-Warhi, T., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3458.
-
Romero, M. A., & Delgado, J. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1395861.
-
Martin, A. R., & Johnson, K. M. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 13(12), 3178–3181.
-
Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7373.
-
Hajipour, M., et al. (2025). Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one) and 24 (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one). ResearchGate.
-
El-Sayed, N. N. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-263.
-
El-Sayed, N. N. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
-
Egu, T. K., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate.
-
El-Sayed, W. M., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 75(12), 2989.
-
Lee, S.-H., et al. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 13(11), 1029-1038.
-
Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1952.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ftstjournal.com [ftstjournal.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. The most recent updates on the anticancer potential of fluoroquinolones: a mini review. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Leveraging 3,4-Dichloro-7-fluoroquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found in a vast array of natural products and synthetic therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with diverse biological targets. Compounds built upon the quinoline core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties.[2][4]
Within this esteemed class of heterocycles, 3,4-Dichloro-7-fluoroquinoline emerges as a particularly valuable and versatile building block for synthetic chemists.[5] Its strategic halogenation pattern provides multiple, distinct reactive sites for functionalization. The chlorine atoms at the C4 and C3 positions serve as excellent leaving groups for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The fluorine atom at the C7 position can enhance metabolic stability and modulate the electronic properties of the molecule, often improving pharmacokinetic profiles. These attributes make this compound an ideal starting material for the rapid generation of diverse chemical libraries aimed at discovering novel therapeutic agents.[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthetic manipulation of this compound.
Compound Profile: Physicochemical & Safety Data
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C₉H₄Cl₂FN | |
| Molecular Weight | 216.04 g/mol | |
| Appearance | Solid | |
| InChI Key | HHLWDPXPWAROFT-UHFFFAOYSA-N | |
| MDL Number | MFCD13192961 |
Safety & Handling: this compound is intended for research use only.[5] As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Core Applications & Mechanistic Rationale
The utility of this compound stems from its ability to serve as a precursor to compounds targeting critical disease pathways.
Development of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and inflammation therapy.[6] The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors. The C4 position of the quinoline ring often provides an anchor point for substituents that project into the ATP-binding pocket of the target kinase. By selectively substituting the chlorine atoms on this compound, chemists can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity. For instance, nucleophilic substitution at C4 with an aniline derivative is a common strategy to mimic the hinge-binding motif of many successful kinase inhibitors.[6]
Scaffolding for Novel Antibacterial Agents
The quinoline core is famously present in the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] While this compound is not itself an antibiotic, it provides a foundational scaffold for creating novel derivatives.[7][8] The C7 position in many clinical fluoroquinolones is substituted with a nitrogen-containing heterocycle (e.g., piperazine), which is crucial for potency and spectrum of activity. The C7-fluorine on this scaffold is a key feature, and the reactive chlorine groups at C3 and C4 allow for the introduction of novel functionalities to potentially overcome existing bacterial resistance mechanisms.
Precursor to Broad-Spectrum Anticancer Agents
Beyond targeted kinase inhibition, quinoline derivatives have demonstrated anticancer activity through various other mechanisms, including the inhibition of DNA topoisomerase II and the induction of cell cycle arrest and apoptosis.[2][5] The ability to perform sequential, site-selective functionalization on the dichloro scaffold enables the construction of complex molecules designed to interact with DNA, microtubules, or other oncology targets.
Key Synthetic Methodologies & Protocols
The true power of this compound lies in its predictable and versatile reactivity. The two primary transformations are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The pyridine ring of the quinoline nucleus is inherently electron-deficient. This effect, combined with the presence of good leaving groups (halogens), makes the C2 and C4 positions highly susceptible to attack by nucleophiles.[9] This reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-poor carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[10][11]
Regioselectivity: In 3,4-dichloroquinolines, the C4 position is generally more reactive towards nucleophiles than the C3 position. This is due to the greater ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at C4.[12] This inherent regioselectivity can be exploited to achieve mono-substitution at the C4 position under controlled conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dichloro-7-fluoroquinoline: A Versatile Building Block in Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth exploration of 3,4-Dichloro-7-fluoroquinoline, a key heterocyclic intermediate for the synthesis of complex bioactive molecules.[1] We delve into the strategic functionalization of this building block, focusing on its differential reactivity that allows for selective modifications. Detailed, field-proven protocols for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are presented, providing researchers in medicinal chemistry and drug development with a practical guide to leveraging this versatile scaffold. The application of these methods in the synthesis of kinase inhibitors and other pharmacologically relevant compounds is highlighted, underscoring the importance of this compound in modern synthetic chemistry.
Introduction: The Strategic Advantage of this compound
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] The specific substitution pattern of this compound offers a unique combination of reactive sites, making it an exceptionally valuable precursor for the synthesis of diverse molecular architectures.[1] The presence of two distinct chlorine atoms at the C3 and C4 positions, coupled with a fluorine atom at C7, provides a platform for sequential and regioselective functionalization. This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[1]
The key to the synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The C4-chloro group is significantly more activated towards nucleophilic attack than the C3-chloro group. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr). This inherent reactivity difference enables a stepwise functionalization strategy, where a wide array of nucleophiles can be selectively introduced at the C4 position under relatively mild conditions, leaving the C3-chloro group available for subsequent transformations, often via palladium-catalyzed cross-coupling reactions.
Regioselective Functionalization: A Stepwise Approach
The ability to selectively modify different positions of the quinoline core is paramount in the design of novel therapeutics. The following sections outline the primary synthetic strategies for the functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The selective substitution of the C4-chloro group is the most facile functionalization of the this compound scaffold. A diverse range of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position.
The enhanced reactivity of the C4 position is a direct consequence of the electronic properties of the quinoline ring system. The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive and mesomeric effect, which is more pronounced at the C2 and C4 positions. This renders the C4 carbon highly electrophilic and susceptible to nucleophilic attack. The resulting anionic intermediate, known as a Meisenheimer complex, is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom, further favoring the reaction at this site.
Experimental Workflow: C4-Selective SNAr
Caption: General workflow for the C4-selective SNAr reaction.
Palladium-Catalyzed Cross-Coupling at the C3-Position
Once the C4-position is functionalized, the less reactive C3-chloro group can be modified using powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly well-suited for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Selective SNAr of Aniline at the C4-Position
This protocol describes a representative procedure for the selective reaction of an aniline at the C4-position of this compound.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4-dichloro-7-(trifluoromethyl)quinoline (1.0 eq) in ethanol (0.2 M), add aniline (1.2 eq) and DIPEA (1.5 eq). [2]2. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2]3. Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. [2]4. Remove the solvent under reduced pressure. [2]5. Partition the residue between ethyl acetate and water. [2]6. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [2]7. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-anilino-3-chloro-7-fluoroquinoline. [2]
Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Aniline DIPEA Ethanol 78 6 85-95 Morpholine K₂CO₃ DMF 100 4 90-98 4-Methoxyphenol NaH THF 66 12 75-85 Benzyl mercaptan Cs₂CO₃ Acetonitrile 82 3 80-90 Note: Yields are representative for the analogous 3,4-dichloro-7-(trifluoromethyl)quinoline and may vary for this compound. [2]
Protocol 2: Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid at the C3-position of a 4-substituted-3-chloro-7-fluoroquinoline.
Materials:
-
4-Substituted-3-chloro-7-fluoroquinoline
-
Arylboronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 4-substituted-3-chloro-7-fluoroquinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Deaerate the vessel by evacuating and backfilling with an inert gas three times.
-
Add a degassed mixture of toluene, methanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C3-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an amine at the C3-position of a 4-substituted-3-chloro-7-fluoroquinoline.
Materials:
-
4-Substituted-3-chloro-7-fluoroquinoline
-
Amine (e.g., aniline or a primary/secondary aliphatic amine)
-
Pd₂(dba)₃ (or other suitable palladium precatalyst)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Add the 4-substituted-3-chloro-7-fluoroquinoline (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Application in Kinase Inhibitor Synthesis
The functionalized 7-fluoroquinoline scaffold is a key component in a variety of kinase inhibitors. The strategic placement of different functional groups, facilitated by the reactions described above, allows for the fine-tuning of binding affinity and selectivity for specific kinase targets.
Logical Flow: From Building Block to Kinase Inhibitor
Sources
Application Notes and Protocols for Nucleophilic Substitution on 3,4-Dichloro-7-fluoroquinoline
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3,4-dichloro-7-fluoroquinoline. This versatile heterocyclic scaffold is a key intermediate in medicinal chemistry, particularly for the synthesis of novel antibacterial and anticancer agents. This document explores the underlying principles governing the regioselectivity of these reactions and offers step-by-step procedures for the synthesis of 4-substituted-3-chloro-7-fluoroquinoline derivatives using a range of common nucleophiles, including amines, thiols, and phenols. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and successful outcomes.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid architecture and ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for drug design.[1] Quinolines are central to the activity of many marketed drugs, including antimalarials like chloroquine, antibacterial agents like ciprofloxacin, and anticancer therapies.[2][3]
The compound this compound is a particularly valuable synthetic intermediate.[4] The presence of two distinct chlorine atoms and a fluorine atom provides multiple reaction sites for diversification. Understanding the principles of nucleophilic aromatic substitution on this substrate is crucial for harnessing its full potential in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Mechanistic Insights and Regioselectivity
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is fundamentally governed by the electron-withdrawing nature of the heterocyclic nitrogen atom. This nitrogen reduces electron density primarily at the C2 (ortho) and C4 (para) positions, rendering them electrophilic and susceptible to nucleophilic attack.[5]
The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: The nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of a leaving group, typically a halide.
The Decisive Role of the C4-Position
In this compound, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C3 position. This pronounced regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex.
When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance, providing substantial stabilization. This is not possible when the attack occurs at the C3 position. Furthermore, the 7-fluoro substituent acts as an additional electron-withdrawing group, further increasing the electrophilicity of the carbocyclic ring and, by extension, the C4 carbon, making it the preferred site for substitution.[6]
Below is a diagram illustrating the workflow for predicting and executing the regioselective substitution.
Caption: Workflow for regioselective SNAr on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective substitution of the C4-chloro group on this compound with various nucleophiles.
Safety Precaution: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of N-benzyl-3-chloro-7-fluoroquinolin-4-amine. The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (3.0 equiv.)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 216 mg, 1.0 mmol).
-
Add anhydrous DMSO (5 mL) to dissolve the starting material.
-
Add benzylamine (e.g., 321 mg, 3.0 mmol, 0.33 mL) to the solution at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Causality:
-
DMSO: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction, which involves charged intermediates.
-
Excess Benzylamine: Using a stoichiometric excess ensures the reaction goes to completion and neutralizes the HCl byproduct, preventing protonation of the quinoline nitrogen which would deactivate the substrate.[7]
-
Elevated Temperature: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex.[8]
Protocol 2: Thioetherification with a Thiol (e.g., 4-Methoxythiophenol)
This protocol describes the synthesis of 3-chloro-7-fluoro-4-((4-methoxyphenyl)thio)quinoline. A base is required to deprotonate the thiol, forming the more potent thiolate nucleophile.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxythiophenol (1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (216 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add 4-methoxythiophenol (168 mg, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic mixture with water (3 x 30 mL) to remove DMF and K₂CO₃, followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the final product.
Causality:
-
K₂CO₃: A mild inorganic base is used to deprotonate the thiophenol to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol.
-
DMF: Similar to DMSO, DMF is an excellent polar aprotic solvent for SNAr reactions.
-
Inert Atmosphere: Prevents potential oxidation of the thiophenol to a disulfide, which would be an unproductive side reaction.
Protocol 3: Etherification with a Phenol (e.g., 4-Fluorophenol)
This protocol outlines the synthesis of 3-chloro-7-fluoro-4-(4-fluorophenoxy)quinoline. This reaction often requires higher temperatures compared to amination or thioetherification due to the lower nucleophilicity of phenols.
Materials:
-
This compound (1.0 equiv.)
-
4-Fluorophenol (1.4 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask, combine this compound (216 mg, 1.0 mmol), 4-fluorophenol (157 mg, 1.4 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add DMA or NMP (5 mL).
-
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling, dilute the mixture with toluene (40 mL) and wash with water (3 x 25 mL) and brine (25 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A similar procedure using xylene as a solvent has also been reported.[5]
Causality:
-
Higher Temperature: Phenols are generally less nucleophilic than amines or thiolates. Higher thermal energy is required to facilitate the nucleophilic attack on the C4 position.[2]
-
K₂CO₃: As in the thioetherification, a base is essential to deprotonate the phenol, forming the more reactive phenoxide ion.
-
High-Boiling Polar Solvent: Solvents like DMA or NMP are used for their high boiling points and ability to solvate the ionic intermediates of the SNAr reaction.
Summary of Reaction Conditions
The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Amines | Primary/Secondary Alkyl or Aryl Amines | Excess Amine or K₂CO₃ | DMSO, Ethanol, Neat | 80 - 140 | 2 - 8 | Use excess amine to drive reaction and neutralize HCl.[7][8] |
| Thiols | Alkyl or Aryl Thiols | K₂CO₃, Et₃N | DMF, Acetonitrile | 60 - 100 | 1 - 5 | Base is required to form the thiolate. Inert atmosphere is recommended. |
| Phenols | Substituted Phenols | K₂CO₃, Cs₂CO₃ | DMA, NMP, Xylene | 120 - 160 | 12 - 24 | Higher temperatures are needed due to lower nucleophilicity.[2][5] |
Conclusion
This compound is a highly valuable building block for the synthesis of functionalized quinoline derivatives. Nucleophilic aromatic substitution occurs with high regioselectivity at the C4 position, a predictable outcome based on the electronic properties of the quinoline ring system. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can efficiently generate a diverse array of 4-substituted-3-chloro-7-fluoroquinolines. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this important chemical space in the pursuit of new therapeutic agents.
References
-
EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds. Google Patents. Link
-
Exploring Applications of Quinoline Derivatives in Chemical Synthesis. BenchChem. Link
-
Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH). Link
-
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. BenchChem. Link
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Link
-
This compound | High-Quality Research Chemical. BenchChem. Link
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Link
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH). Link
-
Technical Support Center: Amination of 4,7-Dichloroquinoline. BenchChem. Link
-
Base initiated para‐fluoro–thiol reaction of the 3PFB linker with... ResearchGate. Link
-
Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Link
-
Calculated nucleophilicity of phenols/thiophenols and experimental... ResearchGate. Link
-
Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem. Link
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds - Google Patents [patents.google.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-7-fluoroquinoline
Introduction: The Strategic Importance of Functionalized 7-Fluoroquinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The introduction of a fluorine atom, particularly at the C7 position, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, 7-fluoroquinolines are highly sought-after building blocks in medicinal chemistry.[1][2] 3,4-Dichloro-7-fluoroquinoline serves as a versatile and readily available starting material for the synthesis of diverse compound libraries. The two chlorine atoms at the C3 and C4 positions offer distinct electronic environments, providing opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions.[5][6][7]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—applied to the this compound core. We will delve into the mechanistic underpinnings that govern these transformations, discuss the critical aspect of regioselectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9][10][11][12][13] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[10][14][15]
The cycle comprises three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the this compound, forming a Pd(II) complex.[9][10][16]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.[9][10][16]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10][16]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Intermediate [label="R-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diorgano [label="R-Pd(II)L2-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label="R'-M"]; Transmetalation -> PdII_Diorgano [label="- M-X"]; PdII_Diorgano -> RedElim; RedElim -> Pd0 [label="R-R'"]; }
Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Regioselectivity in the Functionalization of this compound
A critical consideration when working with this compound is the regioselectivity of the cross-coupling reaction. The relative reactivity of the C3-Cl and C4-Cl bonds dictates which position will be functionalized first. Generally, in dichloroheteroarenes containing nitrogen, the position adjacent to the nitrogen (C2 or C4 in quinolines) is more reactive in palladium-catalyzed cross-coupling reactions.[6] This preference is often attributed to the electronic effect of the nitrogen atom and the relative weakness of the adjacent C-Cl bond.[6]
For 2,4-dichloroquinolines, Sonogashira and other coupling reactions have been shown to occur selectively at the C2 position.[7][17] However, for the 3,4-dichloro isomer, the C4 position is generally more activated towards nucleophilic attack and oxidative addition due to its proximity to the electron-withdrawing nitrogen atom of the quinoline ring. The C3 position is less electronically perturbed. Therefore, it is anticipated that mono-functionalization will predominantly occur at the C4 position under standard cross-coupling conditions. Achieving selective substitution at the C3 position would likely require prior functionalization of the C4 position or the use of specific ligand/catalyst systems that can override the inherent electronic bias.[6]
// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Condition1 [label="Standard Pd-catalyzed\nCross-Coupling\n(e.g., Suzuki, Sonogashira)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="4-Substituted-3-chloro-\n7-fluoroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Condition2 [label="Further Cross-Coupling\n(harsher conditions)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product2 [label="3,4-Disubstituted-\n7-fluoroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Condition1; Condition1 -> Product1 [label="Selective C4 Functionalization"]; Product1 -> Condition2; Condition2 -> Product2 [label="C3 Functionalization"]; }
Logical workflow for selective functionalization.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between organoboron compounds and organic halides.[8][9][16][18][19][20] Its mild conditions and tolerance of a wide variety of functional groups make it a cornerstone of modern synthetic chemistry.[8][16]
Application Note: Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation/vinylation of this compound at the C4 position. The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand is common.[19] The base is crucial for the transmetalation step, activating the boronic acid.[14][19]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst, ligand, and base.[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings.[19] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting halide. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[14][19] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures often accelerate the reaction. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
PART 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[21][22][23][24][25][26] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[21][22][25][27]
Application Note: Buchwald-Hartwig Amination
This protocol is designed for the selective mono-amination at the C4 position of this compound. The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[21][27] A strong, non-nucleophilic base is required to deprotonate the amine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
Xantphos or other suitable Buchwald ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or another strong base (1.2-1.5 equiv)
-
Anhydrous and degassed toluene or dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
-
Reagent Addition: Add the solvent, followed by the amine and then the this compound.
-
Inert Atmosphere: Seal the flask and ensure it remains under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A robust system for C-N coupling, tolerant of various functional groups. |
| Amine | 1.1 - 1.3 equivalents | A small excess drives the reaction to completion. |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is needed to deprotonate the amine.[23] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
PART 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[28][29][30] It typically employs both a palladium catalyst and a copper(I) co-catalyst.[28][29][30]
Application Note: Sonogashira Coupling
This protocol describes the regioselective alkynylation at the C4 position of this compound. The copper(I) iodide co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[28] An amine base is used both as a base and often as a solvent.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Triethylamine (Et₃N) or another amine base (can be used as solvent)
-
Anhydrous and degassed THF or DMF (if not using neat amine)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine). Stir for a few minutes, then add the terminal alkyne via syringe.[31]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed.[32]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated solution of ammonium chloride to remove copper salts, followed by water and brine.[31]
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and reliable catalyst system for Sonogashira couplings.[31] |
| Alkyne | 1.2 - 1.5 equivalents | Ensures efficient coupling. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a ligand scavenger; can also serve as the solvent.[31] |
| Solvent | THF, DMF, or neat amine | Provides a medium for the reaction. |
| Temperature | 25 - 70 °C | Sonogashira reactions can often be run under mild thermal conditions.[28] |
References
-
Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
-
A Review on Palladium Catalysed Coupling Reactions.
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Request PDF. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
-
Wikipedia. Cross-coupling reaction.
-
National Institutes of Health (NIH). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis.
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
International Journal of Pharmaceutical Sciences. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives.
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
-
National Institutes of Health (NIH). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities.
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
ResearchGate. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition.
-
Wikipedia. Buchwald–Hartwig amination.
-
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Wikipedia. Sonogashira coupling.
-
National Institutes of Health (NIH). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
-
Chemistry LibreTexts. Sonogashira Coupling.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
PDF. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
-
Royal Society of Chemistry. Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network.
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
-
Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
-
YouTube. Suzuki Coupling Mechanism and Applications.
-
National Institutes of Health (NIH). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa.
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
-
Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water.
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
-
Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
Sources
- 1. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nobelprize.org [nobelprize.org]
- 17. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.rug.nl [research.rug.nl]
- 27. youtube.com [youtube.com]
- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Sonogashira Coupling [organic-chemistry.org]
- 31. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 32. eprints.soton.ac.uk [eprints.soton.ac.uk]
Introduction: The Strategic Value of 3,4-Dichloro-7-fluoroquinoline
An in-depth guide to the experimental handling and synthetic applications of 3,4-Dichloro-7-fluoroquinoline, tailored for professionals in chemical research and drug development.
This compound is a solid, multifunctional heterocyclic compound with the molecular formula C₉H₄Cl₂FN.[1] It serves as a pivotal synthetic intermediate in medicinal chemistry and materials science.[1] Its structure is characterized by a quinoline core, a privileged scaffold in numerous FDA-approved drugs, functionalized with three halogen atoms. This specific halogenation pattern—chlorine at positions 3 and 4, and fluorine at position 7—provides distinct and orthogonally reactive sites. This allows for sequential and regioselective functionalization, making it an exceptionally valuable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[1]
The quinoline scaffold itself is associated with a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4] The presence of the dichloro substitution pattern at the 3 and 4 positions offers versatile handles for reactions such as nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, while the fluorine at the 7-position can modulate physicochemical properties like lipophilicity and metabolic stability, or serve as a site for late-stage functionalization.[1][5]
This guide provides detailed protocols and expert insights for the safe handling, synthetic manipulation, purification, and characterization of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [1][6] |
| Molecular Weight | 216.04 g/mol | [6] |
| Physical Form | Solid | [7] |
| InChI Key | HHLWDPXPWAROFT-UHFFFAOYSA-N | [6] |
| SMILES | ClC1=C(Cl)C=NC2=CC(F)=CC=C21 | [6] |
PART 1: CORE SAFETY AND HANDLING PROTOCOLS
The quinoline nucleus and its halogenated derivatives require careful handling. Adherence to rigorous safety protocols is mandatory to ensure personnel safety and experimental integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Signal Word: Danger.
Mandatory PPE:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Given the H318 warning, chemical splash goggles are strongly recommended.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Storage and Stability
Proper storage is crucial to maintain the compound's integrity.
-
Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9][10] The recommended storage class is for combustible solids (Storage Class Code 11).
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Spill and Waste Disposal Protocols
As a halogenated organic compound, this compound requires specific disposal procedures.
Spill Cleanup:
-
Small Spills (Solid): For minor spills, gently sweep the solid material into a suitable, labeled container for disposal. Avoid creating dust.[10]
-
Contaminated Surfaces: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, acetone) and paper towels, which should then be collected as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[11]
Waste Disposal:
-
Waste Stream Segregation: All waste containing this compound, including reaction residues and contaminated materials, must be disposed of in a dedicated "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated waste.[11]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be properly labeled with "Waste," the full chemical name, and associated hazards.[11]
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[14] Never dispose of this compound down the drain.[11]
PART 2: EXPERIMENTAL PROTOCOLS FOR SYNTHETIC TRANSFORMATIONS
The dual chlorine atoms at the C3 and C4 positions are the primary sites for synthetic modification. The chlorine at C4 is significantly more activated towards nucleophilic attack than the chlorine at C3 due to the electron-withdrawing effect of the ring nitrogen. This inherent electronic bias allows for highly regioselective reactions.
Diagram: General Experimental Workflow
Caption: A standard workflow for synthetic organic reactions.
Protocol: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The C4-Cl is highly susceptible to displacement by nucleophiles. This protocol details a representative amination reaction. The mechanism proceeds through a resonance-stabilized anionic intermediate (Meisenheimer complex).[5]
Diagram: Regioselectivity of SₙAr
Caption: Preferential nucleophilic attack at the C4 position.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) followed by a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.[5]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. If using a water-miscible solvent like DMF, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). If using a less polar solvent, filter off any inorganic salts.
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds. While both C-Cl bonds can react, the C4-Cl is generally more reactive. Careful control of stoichiometry (using ~1.0 eq of the boronic acid) can favor monosubstitution.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq).[15]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction provides an alternative to classical SₙAr for forming C-N bonds and often proceeds under milder conditions with a broader substrate scope.[16][17] The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[18]
Step-by-Step Protocol:
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. Strict inert atmosphere conditions are required.
-
Reaction Setup: In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq) to a Schlenk tube.[19]
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent and Reaction: Add a dry, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography.
PART 3: PURIFICATION AND CHARACTERIZATION
Purification Strategies
The basic nitrogen of the quinoline ring can cause issues during purification on standard silica gel.
-
Problem: The basic nitrogen interacts with acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and potential compound decomposition.[20]
-
Solution 1: Neutralize Silica Gel: Pre-treat the column or slurry the silica gel with an eluent containing a small amount of a basic modifier like triethylamine (0.5-2%).[20] This deactivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Neutral or basic alumina can be an effective alternative to silica gel. For sensitive compounds, reversed-phase silica (C18) may also be used.[20]
-
Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent system is an excellent method for obtaining high-purity material.
Analytical Characterization
The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the aromatic substitution pattern and the presence of protons from the newly introduced functional group.
-
¹³C NMR: Will show the expected number of carbon signals and shifts corresponding to the substitution.
-
¹⁹F NMR: A singlet will be present, confirming the integrity of the C7-F bond. Its chemical shift will be influenced by substituents at other positions.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful transformation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Various methods, including reversed-phase HPLC, can be developed for quinoline derivatives.[21][22]
PART 4: CONSIDERATIONS FOR BIOLOGICAL APPLICATIONS
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer and antimicrobial agents.[3][23] Compounds derived from this compound are prime candidates for biological screening.
-
Anticancer Screening: Novel derivatives can be tested in various cancer cell lines (e.g., breast, lung, colon) to determine their cytotoxic or antiproliferative activity.[23][24] Assays like the MTT or SRB assay are commonly used to determine IC₅₀ values.
-
Antibacterial Assays: The fluoroquinolone class of antibiotics, which features a related core structure, acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] New derivatives can be screened against a panel of Gram-positive and Gram-negative bacteria to determine their Minimum Inhibitory Concentration (MIC).
-
Assay Development: When designing biological assays, consider the compound's solubility. DMSO is a common solvent for initial stock solutions. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[25]
The strategic functionalization of this compound provides a robust platform for generating diverse chemical libraries, enabling the rapid exploration of new therapeutic agents.
References
- Benchchem Technical Support. Purification of Quinoline Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuogPhrjGkVlNOtntCNiTTnMlIeJD3UIK7DybKnQKr6riuhm2zTCfYqeRHlEoLvpT4RXaBhT7T-SEGbfOEsK-C9hEOLi7vzrIYLw7O5IIY9oACxWabUu6wBvUTiY1ZJFwTSjr9dLzFypcRJGdPuqJ7eet_JAAiWRFQFBx1kAK10-wB6F_vuAK4TrZVnFOPQdfI3SxwUmH5VWhO]
- Benchchem Product Page. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqwuja-OQ6t8dEPUxbo-Pd2cHLiIWYf9FwMgUxclmQzUVzg5NgfGgVbff0A3MunK67f8e2aDq1Ncib5WSnu5nES-5TGtVaY4u-AQg0cfPgLVUS-nt08326QmF9i7LueB8eOU=]
- PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiyX6SIW3xBJ8X4ChpYonNp4jrd9pq0K-vIYzafs26uDjm_W0bi2cR7b46BAX-U7YbU1IURYbiKntB1IvjmsMVtQqZt5ErFsdTR65C_Z90K5qE9-MFg8xxit9aZNOeElgZRoPU7fVBY3sgMIo=]
- PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/30431695/]
- LookChem. Purification of Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG02Kk3Wpnb_nwStlWSRbEMSjJKtFntCoa1DKILQnQJtRGcsnzKZtcN0O6zoYrFqdCB3BX-AUv6OOsGJ_sL40Q-orc6dgWvkb8IImt-Qc4brv7NDAAVd-ii2vrMkZM9Um8CWMD7Hv-6CEl89bNjBfkXscjcjrT7yoZRTWk=]
- Sigma-Aldrich. This compound Safety Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000615]
- Bentham Science. Biological Activities of Quinoline Derivatives. [URL: https://www.eurekaselect.com/article/29920]
- ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography. [URL: https://www.researchgate.
- Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000615?context=product]
- PMC. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJ0iHCjVWiG4ZH6XDycfXZrPei5_DCB1WwjYsjPGjnOFJiIVjV6JbCwisJIJ5NL6kZRp372MgG6tW7dkA2i3ElavLx0_ZiDnDrZW6pgS3Ek_g8kfNGmVQ0PDTm9pcgQrbezrYqqEOPjLiiA==]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.
- Benchchem Technical Guide. Potential Biological Activities of Novel Quinoline Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0eepJxRsjpKsUADcWfXkaf5lBFp_ajFbdSXVYvqM83GCQi_H4SUaCo83x8Pxdym1mSbNUW1_ehzdxl5hX-6V0guNhFT8ZqeugBYLqxtGC3RmW0ncGe7PXJNEjxoAJniONuUWnoqPJf3dgmzPqg_OiMi7d5uXJjy_n74edX5KiFM9JkxwvsHgbsoR32WfpQCckAUJEvlOa4CBtCGglASsTjdSvpWLYF4Z3YnVt2z-3OIZXvg8=]
- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTDensCZJudRoXRBOcpIVpanVcTKMP--RBKAQZ5GhKElF2jHPORbIDi2IhGq1M_VISXZM1UFcGNfnEPxaQkTf_2KsXSntPlULjJnEbSATV8fDebExIYPO8rJeOe8O3YM9aFmXh4gDCu14QN_bPVsK4DPw0_W6FGv8FKZ4wjiL7s7vPvcNFsHcHW7SLKQ==]
- Material Safety Data Sheet. Generic Halogenated Solid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfANBPY3I3mshBd3-f8VE3nbL6khPf3U0wHbmyn4UGnWZaHxQIxxBHFwcVAUpAZIZ0IBKd4SlnnVOr1oIkmaIZhIGBHgWeoDC-XmiZAkEYsGvFCU7h8Fn-BgFpEMQ_1Ykhm6D4zyEtQ0_8H8xTn5hWNLM8UJ5k0BZ7mbFc4LsXznu5o4-jf8KZwSBubnkHS_rHIqyKTlcX-FpzU5Yxa_ZWZO7OQ54=]
- Fisher Scientific. 4,7-Dichloroquinoline SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5cCoDa3iYf4rk3eYVgTkM6bysqe2_pd0NwqXnJ-Qfr1zP_GoGpGU54h2T1RMiaoE3szGSO6YN3mZU28bz1dafI2WkT3sBytt8CsA-HAjnfpD0QOuzWbAicZdGlCLb1iYSxFoRB8Y6BwudG1bgPiwmiAdGaxK220ksnhG17hg_CXTxTorbMQ_bYRAmrp2i9Ew24lNvokfmkfQjG_ZY99Y_uyTDD6779u6K7G1UEgTIommCi771Q6X96YdeaaEMu_rl-UGGnFs1Lh_ndP8FnQl5vO4M]
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2LYjLE0Vx3bcd9BVxcmsKxpxHHKn1jtvD_TJHhvOMzeoTASWnKD56ab-KSOAN6KnrpGS30cz1CMBjdpWGV8UJlBSBqmOccqxGRBzGxjpQ2hOlPgyfvoOp-gaEunxltfhf82Svdn7ybo4mX7WWue2EJPaRwr-iMVo3GcOZQYdSf8tv2E2sp-_U]
- Thieme Connect. Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0031-1290886]
- Sigma-Aldrich. This compound Properties. [URL: https://www.sigmaaldrich.
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Fisher Scientific. 4,7-Dichloroquinoline Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg3bvDwr5YXzmBrN1cd9X7FhqQBSC8G7TiFNoxQn7mOZ7RXQK79lGaNW5JRUF5gpz58kTu9wT3UndPOnriK_YouJMlxENH9XaOgpPch0a15ZYdtn1uN0OdvWNZcic9B4VgBXhL3qbUESRDIQMFmD05PUzYg1VXKhxlsDteYoToBRf84fBTXKiZ12QgvxJZc1EBfrkWmQqnrbfOu1sMmTDmtKApVf-2_CCBF39rn5mgpN88ZcakaQR2CtBl7cqKgcGO6oG4ck-yiwgHWFsoi-m_8te68j7L0v0y]
- Benchchem. 4-Chloro-7-fluoroquinolin-3-amine Application Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-kj4gpgKReDkHq612AAuafFn02liV_i3MfMFf2Z1-a26ui8pgjIlaSVJIcKtgrTDxur9UM3ooQDCW82jWN3r5WrkcVAslhC11nZKynJL78dXhAD-7B1O5kWzZGEhAH6aeq708A==]
- Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [URL: https://dash.harvard.edu/handle/1/33493397]
- Cayman Chemical. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP83EprAkSs93rGNsee9WjuFC7thtt91R6D3hxX4fe3_-SVuzaDah1UEmWv8ux4fnB4FyGzX07RugcFhXWwyRqe_gP_Z7IV3xrdzxusuNX2Bpk80rPsMh60Bh-kYb0IuKAkJ5zab3j9Q==]
- EHS University of Washington. Halogenated Waste Fact Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjMsHZRDdONVCnQ6tUgLpXogC8KSZGyd6I9LQx44TJq-CVjbhNLxyd-J1cTdg3iuU2hzYcAs2h6i6AY_ypT9QH5ntHuPBBe53nqprlBKaPTkDIhhByAf1y2_mcFfVZTU2Z27bSRhPVvQv23M7Mi3tbxPrmEX24Eg==]
- ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [URL: https://www.researchgate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. [URL: https://pubmed.ncbi.nlm.nih.gov/37437701/]
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDXDQg-4O6aR_G6AxujsF0CYrvTtCa5FXWPCShogGKZDsz3Lj9dza1uChyTKJjHFBGhr7IKgiWzChS_suDhrnIN-f6G1RsxJJp_seRINUglx-EL6ENbJYMBeR-LN9hvZByN7Bm-RihkD_IsUUYLXVNODCRmZwGtIvtmW7cK4J604pNBRxik4E2oc1gWBKQaewH6H6z5nSVR75N_eSEQ==]
- ETH Zürich. Disposal of Hazardous Waste - Basic Principles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXfbmd-CiPvOtfAJ4nNLPcZpDyDwR339Q6b2_Gj5o1vFSIHUcK3I0tSrckXMhUdtmDZ93wRYCerEFmfYddLl0OBUyfBd150iwHCeS_skRIxjC_ViXq961IXG-FYffWAsflZEpjlhDJ-9klxkT9jn6VAqKnlZJAUZn02NUQB4I-i0YVbXVIiksvMHSZAq7F8IUhgONMAik_MldJNGXxiemzxWse8Uv3k-03boM82CBZSlhEjNA89qEY7tCLDAhDlcTnS2d6-Swbmqlhqt6mCHx_Pk4wCWcAkrwkm_zRIjgzOqtrAfG7tZis_IZyzI=]
- ResearchGate. Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [URL: https://www.researchgate.net/publication/251509121_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_26-Dichloroquinoxaline]
- YouTube. Buchwald-Hartwig Amination Reaction. [URL: https://www.youtube.
- YouTube. Suzuki-Miyaura Coupling. [URL: https://www.youtube.
- ResearchGate. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [URL: https://www.researchgate.
- PMC. Concerted Nucleophilic Aromatic Substitutions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855365/]
- PubMed. Rapid and green analytical method for the determination of quinoline alkaloids. [URL: https://pubmed.ncbi.nlm.nih.gov/22174637/]
- Merck Millipore. Quinoline CAS 91-22-5. [URL: https://www.sigmaaldrich.com/DE/en/product/mm/802407]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [URL: https://www.mdpi.com/2073-4344/12/10/1247]
- YouTube. Nucleophilic Aromatic Substitutions. [URL: https://www.youtube.
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000615]
- PubChem. 4,7-Dichloroquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6866]
- Organic Chemistry Portal. Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm]
- PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10743603/]
- ResearchGate. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [URL: https://www.researchgate.net/publication/250046536_Suzuki-Miyaura_Coupling_Reactions_of_35-Dichloro-124-thiadiazole]
- MDPI. Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAR2PwgzUoF9z3DQSn3OEY_7x--m9yNdljjyp73f0h9ScxYoCUZTtA4ru0QzcJSHbe0xORxE0-tvoAEDVw0bomEupx4ALweXOKW9B4RwieKLoz4XWUYOBehyyXQ6ye0yLZTVMzDkAX1QwU3oY=]
- RCSB PDB. 4,7-Dichloroquinoline Ligand Summary. [URL: https://www.rcsb.org/ligand/VUHU]
- PMC. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270725/]
- Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-structural-characterization-and-studies-Ahmad-Khan/3d3d5236683f2a8c3d221c97a2f58e13291244e8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. uakron.edu [uakron.edu]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3,4-Dichloro-7-fluoroquinoline in the Synthesis of Novel Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent therapeutic agents.[1] Within the vast landscape of kinase inhibitor development, functionalized quinolines are paramount for their ability to mimic the ATP purine ring and establish critical interactions within the kinase hinge region.[1] This document provides an in-depth guide to the application of 3,4-Dichloro-7-fluoroquinoline , a highly versatile and strategic starting material for the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds.
Introduction: The Quinoline Core in Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer and inflammatory disorders.[1] Consequently, kinases have become one of the most intensively pursued drug target classes.[1] The 4-anilinoquinoline and 4-anilinoquinazoline frameworks are foundational pharmacophores in numerous approved kinase inhibitors, including gefitinib, lapatinib, and cabozantinib.[2][3][4] These structures effectively target the ATP-binding site, a conserved pocket across the kinome.
The starting material, This compound , offers a distinct synthetic advantage. Its specific halogenation pattern provides multiple, differentially reactive sites for sequential, regioselective functionalization, enabling the rapid and efficient construction of diverse chemical libraries for screening and lead optimization.[5][6]
-
C4-Chloro: Highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This position is ideal for introducing the core aniline moiety that interacts with the kinase hinge region.[7][8]
-
C3-Chloro: Less reactive to SNAr but serves as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse substituents to probe the solvent-exposed region of the ATP-binding pocket, which is crucial for tuning potency and selectivity.[9][10]
-
C7-Fluoro: The fluorine atom at the 7-position is generally stable and plays a significant role in modulating the compound's physicochemical properties, such as pKa and lipophilicity. Halogen substitution at this position is often critical for biological activity.[11][12]
The Core Synthetic Strategy: Sequential Functionalization
The primary advantage of this compound lies in the differential reactivity of its two chlorine atoms. This allows for a logical and high-yielding two-step approach to generate complex 4-anilinoquinoline derivatives.
-
Step A: Nucleophilic Aromatic Substitution (SNAr) at C4: The initial and most facile reaction is the displacement of the C4-chloro group with a primary amine, typically a substituted aniline. This reaction proceeds under mild conditions and establishes the key 4-anilino scaffold.
-
Step B: Palladium-Catalyzed Cross-Coupling at C3: The remaining C3-chloro group on the intermediate from Step A is then functionalized using a palladium-catalyzed cross-coupling reaction. This step introduces diversity elements that are critical for optimizing the inhibitor's profile.
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative 4-anilino-3-aryl-7-fluoroquinoline, a scaffold known to produce potent inhibitors of kinases such as Cyclin G-associated kinase (GAK).[13]
Protocol 1: Synthesis of N-(3-methoxyphenyl)-3-chloro-7-fluoroquinolin-4-amine (Intermediate I)
This protocol details the regioselective SNAr reaction at the C4 position. The choice of 3-methoxyaniline as the nucleophile is illustrative; a wide range of anilines can be employed to build SAR.
Causality Behind Choices:
-
Solvent (Isopropanol): A polar protic solvent that can solvate the reactants and the transition state. Its boiling point allows for effective heating to drive the reaction to completion without requiring specialized high-pressure equipment.
-
Acid Catalyst (HCl): While not always necessary, a catalytic amount of strong acid can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack and increasing the reaction rate.
-
Work-up (NaHCO₃ wash): The use of a mild base neutralizes the acid catalyst and any excess HCl, preventing the product from precipitating as a hydrochloride salt and facilitating its extraction into the organic phase.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.63 mmol).
-
Add isopropanol (30 mL) to dissolve the starting material.
-
Add 3-methoxyaniline (0.68 g, 5.55 mmol, 1.2 equivalents).
-
Add 2-3 drops of concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound as a solid.
Protocol 2: Synthesis of N-(3-methoxyphenyl)-7-fluoro-3-(pyridin-4-yl)quinolin-4-amine (Final Product)
This protocol demonstrates a Suzuki-Miyaura cross-coupling at the C3 position of Intermediate I . This reaction is a robust method for forming C-C bonds.
Causality Behind Choices:
-
Inert Atmosphere (Argon/Nitrogen): The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. An inert atmosphere is critical to protect the catalyst and ensure high yields.
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available pre-catalyst that is effective for a wide range of Suzuki couplings.
-
Base (Na₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Sodium carbonate is a suitable inorganic base that is strong enough for the reaction without causing significant side reactions.
-
Solvent System (Dioxane/Water): A mixture of a water-miscible organic solvent and water is standard for Suzuki reactions. Dioxane solvates the organic components, while water is necessary to dissolve the inorganic base.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add Intermediate I (500 mg, 1.65 mmol), pyridine-4-boronic acid (244 mg, 1.98 mmol, 1.2 equivalents), and sodium carbonate (Na₂CO₃) (525 mg, 4.95 mmol, 3.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (95 mg, 0.0825 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (40 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 50-80% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane) to afford the final product.
Structure-Activity Relationship (SAR) & Biological Data
The synthetic route described allows for the systematic exploration of SAR. By varying the aniline nucleophile in Step 1 and the boronic acid in Step 2, a matrix of compounds can be generated to probe the chemical space around the quinoline core. The data below is a representative summary illustrating how modifications can impact inhibitory activity against a target kinase (e.g., GAK) and a common off-target kinase (e.g., EGFR).
| Compound | R¹ (from Aniline) | R² (from Boronic Acid) | GAK IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/GAK) |
| 1 | 3-OCH₃ | Pyridin-4-yl | 25 | 2,500 | 100x |
| 2 | 3-OCH₃ | Phenyl | 45 | 3,100 | 69x |
| 3 | 3-OCH₃ | Thiophen-3-yl | 30 | 4,500 | 150x |
| 4 | 4-Cl | Pyridin-4-yl | 80 | 950 | 12x |
| 5 | H | Pyridin-4-yl | 150 | >10,000 | >66x |
Analysis of SAR:
-
4-Anilino Moiety (R¹): The substitution pattern on the aniline ring is critical. Small, electron-donating groups like the 3-methoxy group in compounds 1-3 are well-tolerated and can lead to potent GAK inhibition.[13] In contrast, removing the substituent (Compound 5) or adding an electron-withdrawing group (Compound 4) can decrease potency.
-
C3-Aryl Substituent (R²): The group introduced at the C3 position significantly influences both potency and selectivity. Heteroaromatic rings like pyridine (Compound 1) or thiophene (Compound 3) often provide superior activity compared to a simple phenyl ring (Compound 2), potentially by forming additional hydrogen bonds or polar interactions in the active site.
-
Selectivity: The C3 substituent is a key driver of selectivity. By extending into the solvent-exposed region, which is less conserved among kinases, this group can be tailored to avoid interactions with off-targets like EGFR. The 4-anilinoquinoline scaffold generally shows lower EGFR activity than the analogous 4-anilinoquinazoline.[13]
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of advanced kinase inhibitors. Its inherent electronic properties allow for a predictable and regioselective functionalization strategy, first via SNAr at the C4 position, followed by palladium-catalyzed cross-coupling at the C3 position. This robust two-step approach enables medicinal chemists to rapidly generate diverse libraries of 4-anilinoquinoline derivatives, facilitating the efficient exploration of structure-activity relationships and the optimization of lead compounds with improved potency and selectivity. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable building block in their drug discovery programs.
References
-
Drewry, D. H., et al. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
A-Rashed, M. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. Available at: [Link]
-
Andersson, H., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Dwivedi, A., et al. (2023). MECHANISM OF ACTION, SYNTHESIS, PROPERTIES AND ANALYTICAL METHODS OF CABOZANTINIB. ResearchGate. Available at: [Link]
-
Drewry, D. H., et al. (2022). 4-Anilinoquinolines identified as PKN3 inhibitors from PKIS2. ResearchGate. Available at: [Link]
-
Zhu, Y., et al. (2019). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Molecules. Available at: [Link]
-
Oh, K. S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available at: [Link]
-
Xie, N., et al. (2014). Synthesis of Cabozantinib (S)-Malate. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Kovalev, I. S., et al. (2018). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Available at: [Link]
-
Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]
-
Opperman, T. J., et al. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. Available at: [Link]
-
Pharmacy, D. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
-
All-Soud, Y. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
-
Ghaffari, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
All-Soud, Y. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]
-
Fors, B. P., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. Available at: [Link]
-
Fors, B. P., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. Available at: [Link]
-
Dastgir, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of 3,4-Dichloro-7-fluoroquinoline
Abstract: This document provides detailed analytical methodologies for the accurate quantification of 3,4-Dichloro-7-fluoroquinoline, a critical heterocyclic intermediate in medicinal chemistry and drug development.[1] Given the absence of a standardized public method for this specific analyte, this guide presents three robust starting protocols leveraging foundational analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed as a self-validating system, empowering researchers to establish a fully characterized, in-house quantitative assay. The causality behind experimental choices is explained to facilitate method optimization and troubleshooting.
Introduction and Analyte Overview
This compound is a multifunctional heterocyclic compound whose quinoline core, functionalized with chlorine and fluorine atoms, serves as a privileged scaffold in synthetic chemistry.[1] Its precise quantification is paramount during synthesis, purification, and quality control to ensure reaction yield, purity of intermediates, and consistency in research and development. This guide provides the foundational methods to achieve reliable and reproducible quantification.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [2] |
| Molecular Weight | 216.04 g/mol | [2] |
| Physical Form | Solid | |
| SMILES | ClC1=C(Cl)C=NC2=CC(F)=CC=C21 | [2] |
| InChI Key | HHLWDPXPWAROFT-UHFFFAOYSA-N | [3] |
Note: Explicit solubility data is not widely published. Based on its structure, this compound is expected to be soluble in common organic solvents such as acetonitrile, methanol, tetrahydrofuran, and chlorinated solvents.
Recommended Analytical Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility.[4] For a chromophore-containing molecule like this compound, this method is an excellent starting point for purity assessment and quantification.
Principle of HPLC-UV
This protocol employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18 column) and elution by a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength (λmax), which is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
A. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm or 0.22 µm PTFE).
-
HPLC-grade solvents (Acetonitrile, Water).
-
Reagent-grade buffer salts (e.g., Potassium Phosphate Monobasic).
B. Reagents and Standard Preparation:
-
Mobile Phase Preparation: A starting point inspired by methods for similar fluoroquinolones is a mixture of acetonitrile and a pH-controlled aqueous buffer.[5]
-
Aqueous Buffer (pH 3.1): Prepare a 10 mM Potassium Phosphate Monobasic solution in HPLC-grade water. Adjust the pH to 3.1 using dilute phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase: Mix the Aqueous Buffer and Acetonitrile in a 70:30 (v/v) ratio.[5] Degas thoroughly by sonication or vacuum.
-
-
Diluent Preparation: Use the Mobile Phase as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards & Calibration Curve: Prepare a series of working standards (e.g., 2, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.
C. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic, moderately polar compounds.[5] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 3.1):Acetonitrile (70:30, v/v) | The acidic pH ensures the nitrogen atom in the quinoline ring is protonated, leading to consistent retention and sharp peaks. Acetonitrile provides the necessary elution strength.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5] |
| Column Temperature | 30 °C (or Ambient) | A controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | Determine λmax (scan 200-400 nm); start at 293 nm | A DAD should be used initially to find the wavelength of maximum absorbance for optimal sensitivity. 293 nm is a good starting point based on related structures.[5] |
| Run Time | ~10 minutes | Adjust as needed to ensure complete elution of the analyte and any impurities. |
D. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
E. System Validation and Data Analysis:
-
System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%. The tailing factor should be between 0.8 and 1.5.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Workflow Visualization: HPLC-UV
Caption: HPLC-UV workflow from preparation to quantification.
Advanced Technique: HPLC-MS/MS
For applications requiring higher sensitivity (trace analysis) and selectivity (analysis in complex matrices), HPLC coupled with tandem mass spectrometry is the definitive method.[6][7]
Principle of HPLC-MS/MS
After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the resulting ion ([M+H]⁺) is selected in the first quadrupole. This parent ion is fragmented, and specific fragment ions (product ions) are monitored in the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[8]
Experimental Protocol: HPLC-MS/MS
A. Instrumentation and Consumables:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
LC/MS-grade solvents (Acetonitrile, Water, Formic Acid).
B. Reagents and Standard Preparation:
-
Mobile Phase Preparation: Non-volatile buffers like phosphate must be avoided.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
-
Standard and Sample Preparation: Prepare as described in Section 2.2, using Mobile Phase A or a similar aqueous organic mixture as the diluent.
C. Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.8 µm | Smaller particle size and column dimensions are ideal for fast, high-efficiency separations compatible with MS. |
| Mobile Phase | Gradient Elution: 5% B to 95% B over 3-5 min | A gradient is often used in LC-MS to elute a wide range of compounds and manage matrix effects. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Volume | 1 - 5 µL | Smaller volumes are typical for sensitive MS methods. |
| Ionization Mode | ESI Positive | The quinoline nitrogen is readily protonated. |
| Parent Ion (Q1) | m/z 217.0 (for [C₉H₄³⁵Cl₂FN+H]⁺) | This is the calculated monoisotopic mass of the protonated molecule. Confirm via infusion/full scan. |
| MRM Transitions | Quantifier: m/z 217.0 → [Fragment 1]Qualifier: m/z 217.0 → [Fragment 2] | Product ions must be determined experimentally by infusing a standard and performing a product ion scan. Likely fragments involve loss of HCl or Cl. |
D. Method Development and Analysis:
-
Tune the Mass Spectrometer: Infuse a ~1 µg/mL solution of the standard to optimize source parameters and identify the parent ion and key fragment ions.
-
Develop MRM Method: Select the most intense and stable fragment as the quantifier and a second fragment as the qualifier. Optimize collision energy for each transition.
-
Validate and Quantify: Perform system validation and quantification as outlined in Section 2.2.E, using the peak area from the quantifier MRM transition.
Workflow Visualization: HPLC-MS/MS
Caption: HPLC-MS/MS workflow using the MRM scan mode.
Alternative Technique: Gas Chromatography-MS (GC-MS)
For thermally stable and sufficiently volatile compounds, GC-MS offers an orthogonal separation technique, which is valuable for impurity profiling and confirmatory analysis.
Principle of GC-MS
The sample is vaporized in a hot inlet and separated in a column based on its boiling point and interaction with the stationary phase. Eluted compounds are then fragmented by high-energy electrons (Electron Ionization, EI), creating a unique and reproducible fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for identification and quantification.
Experimental Protocol: GC-MS
A. Instrumentation and Consumables:
-
GC system with a split/splitless inlet, coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity Helium carrier gas.
B. Reagents and Standard Preparation:
-
Solvent: Use a high-purity, volatile solvent such as Toluene or Dichloromethane.
-
Standards and Samples: Prepare standards and samples by dissolving in the chosen solvent to appropriate concentrations (e.g., 1-100 µg/mL).
C. Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. Use splitless for trace analysis. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | A temperature program is essential to elute the analyte with good peak shape. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible, library-searchable spectra. |
| Scan Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification. |
D. Data Analysis:
-
Identification: In full scan mode, identify the analyte peak by its retention time and by matching its mass spectrum against the expected pattern (molecular ion at m/z 215/217/219 due to chlorine isotopes).
-
Quantification: For higher sensitivity, develop a SIM method. Monitor the most abundant and unique ions from the mass spectrum (e.g., the molecular ion cluster) to build a calibration curve and quantify the analyte.
Workflow Visualization: GC-MSdot
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. questjournals.org [questjournals.org]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Versatile Scaffold: 3,4-Dichloro-7-fluoroquinoline in the Vanguard of Novel Therapeutics
Introduction: The Quinoline Core and the Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built.[1][2] Its presence in FDA-approved drugs, from the pioneering antimalarial chloroquine to modern kinase inhibitors, underscores its remarkable versatility in engaging with a diverse array of biological targets.[3][4][5] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its three-dimensional arrangement to achieve high-affinity interactions with specific protein targets.
This guide focuses on a particularly promising, yet underexplored, derivative: 3,4-dichloro-7-fluoroquinoline . This molecule presents a unique combination of reactive sites, offering a powerful platform for the development of novel therapeutics, especially in the realm of kinase inhibition. The dichloro substitution pattern at the 3 and 4 positions, coupled with the fluorine atom at the 7 position, provides distinct opportunities for selective chemical modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6] This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed experimental protocols for the strategic functionalization and biological evaluation of this compound derivatives.
Chemical Properties and Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the chlorine at the C3 position. This is attributed to the electronic influence of the ring nitrogen, which activates the C4 position towards nucleophilic attack. In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, can be directed to either position depending on the specific catalyst, ligands, and reaction conditions employed. This differential reactivity is the cornerstone of a modular approach to synthesizing a diverse library of derivatives.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [7] |
| Molecular Weight | 216.04 g/mol | [7] |
| Appearance | Solid | [7] |
While detailed, publicly available NMR and other characterization data for this compound are limited, data for structurally similar compounds, such as 4,7-dichloroquinoline, can provide an estimate of expected spectral features.[8][9] Researchers should perform thorough characterization (¹H NMR, ¹³C NMR, MS) to confirm the identity and purity of the starting material and all subsequent derivatives.
Strategic Functionalization of the this compound Scaffold
The development of novel therapeutics from the this compound core hinges on the ability to selectively introduce diverse chemical moieties at the C4 and C3 positions. The following sections provide detailed protocols for two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods are foundational for introducing key pharmacophoric elements, such as amino and aryl groups, respectively.
Diagram of the Synthetic Strategy
Caption: Synthetic workflow for the derivatization of this compound.
Application Note 1: Selective C4 Amination via Buchwald-Hartwig Cross-Coupling
Introduction: The introduction of an amino group at the C4 position of the quinoline ring is a common strategy in the design of kinase inhibitors, as this moiety can often form a key hydrogen bond with the hinge region of the kinase domain. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is well-suited for this transformation.[4][10][11][12] The higher reactivity of the C4-Cl bond in this compound allows for selective amination at this position under carefully controlled conditions.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine of interest (e.g., aniline, morpholine, or a primary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).
-
Addition of Base and Solvent: Add the base (2.0 equiv) and the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M of the quinoline).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-chloro-7-fluoroquinoline derivative.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like Xantphos are often crucial for the efficient coupling of aryl chlorides, which are less reactive than aryl bromides or iodides.[11]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice between Cs₂CO₃ and NaOtBu can depend on the functional group tolerance of the substrates.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.
Application Note 2: Selective C4 Arylation via Suzuki-Miyaura Cross-Coupling
Introduction: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide.[13][14][15] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position. These appended aromatic rings can be designed to occupy hydrophobic pockets within a target protein's active site, thereby increasing potency and selectivity.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a similar Pd(0) catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the palladium catalyst (0.05 equiv).
-
Addition of Base and Solvent: Add the base (2.0 equiv) and the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-chloro-7-fluoroquinoline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.
-
Base and Solvent System: An aqueous base is typically required to activate the boronic acid for transmetalation. The choice of solvent and base should be optimized to ensure solubility of all reaction components.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling side reactions.
Application in the Synthesis of Advanced Therapeutics: The Case of Lorlatinib (PF-06463922)
While direct derivatization of this compound for a specific marketed drug is not widely documented, the synthetic strategies for advanced clinical candidates provide a powerful template. A prime example is Lorlatinib (PF-06463922) , a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[16][17][18][19] The synthesis of Lorlatinib and its precursors involves highly functionalized quinoline-like cores, demonstrating the industrial-scale application of the principles outlined in this guide.[1][20][21] The core structure of Lorlatinib features a complex macrocycle tethered to a functionalized aromatic system, highlighting the modularity and power of building upon a privileged scaffold.
Diagram of a Key Synthetic Disconnection in Lorlatinib's Development
Caption: Retrosynthetic analysis of Lorlatinib, highlighting key bond formations.
The development of Lorlatinib showcases how strategic cross-coupling reactions are employed to construct complex molecular architectures around a core scaffold. The principles of regioselective functionalization are paramount in such multi-step syntheses.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. Given the prevalence of the quinoline scaffold in kinase inhibitors, a primary screen should assess their ability to inhibit a panel of protein kinases.
Application Note 3: Screening for Kinase Inhibitory Activity
Introduction: Dysregulated kinase activity is a common driver of cancer and other diseases. Identifying compounds that selectively inhibit specific kinases is a major goal of modern drug discovery. In vitro kinase assays provide a robust and high-throughput method for determining the potency of new chemical entities. A common approach is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.
Protocol: Luminescence-Based In Vitro Kinase Assay
Materials:
-
Kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Synthesized quinoline derivatives
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized quinoline derivatives in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known kinase inhibitor as a positive control.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its specific substrate peptide in kinase assay buffer. Add this solution to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction. Incubate the plate at 30 °C for 1 hour.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence in each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase A | 15 |
| Derivative 2 | Kinase A | 250 |
| Derivative 3 | Kinase A | >10,000 |
| Staurosporine (Control) | Kinase A | 5 |
Causality Behind Experimental Choices:
-
Luminescence-Based Detection: This method is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other assay formats.
-
IC₅₀ Determination: Measuring the half-maximal inhibitory concentration (IC₅₀) is a standard method for quantifying the potency of an inhibitor.
-
Kinase Panel Screening: Screening against a panel of kinases is essential to determine the selectivity profile of the compounds. An ideal therapeutic candidate will be potent against the target kinase while showing minimal activity against other kinases to reduce off-target effects.
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold for the development of novel therapeutics. Its distinct reactivity at the C3 and C4 positions allows for a modular and strategic approach to chemical synthesis, enabling the rapid exploration of chemical space. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin their exploration of this promising molecular framework. By leveraging powerful synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and employing robust biological evaluation techniques, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of targeted therapies.
References
-
Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][16][22]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]
-
de Oliveira, R. B., de Castro, P. P., de C. F. de Oliveira, A. C., & de F. F. M. da Silva, F. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. [Link]
-
Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer Cell, 28(1), 70–81. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1439. [Link]
-
Total Synthesis. (2021, November 27). Synthesis of Drugs: Lorlatinib [Video]. YouTube. [Link]
-
Infante, J. R., Shaw, A. T., Felip, E., Bauer, T. M., Besse, B., Solomon, B. J., ... & Johnson, T. W. (2014). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Cancer Discovery, 4(12), 1428–1439. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its.... Retrieved from [Link]
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
New Drug Approvals. (n.d.). Lorlatinib. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Romero, M. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1362751. [Link]
-
Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. S. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(24), 6530–6533. [Link]
-
Baxendale, I. R., & Sch-Z-Ller, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Khan, M. F., Alam, M. M., Verma, G., Akhter, M., Shaquiquzzaman, M., & Husain, A. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. ACS Omega, 6(47), 31683–31693. [Link]
-
S3.amazonaws.com. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
PubChem. (n.d.). Lorlatinib. Retrieved from [Link]
-
Pal, M., Reddy, E. A., Islam, A., Mukkanti, K., Bandameedi, V., & Bhowmik, D. R. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 39. [Link]
-
Perković, I., Žanetić, J., Bajić, M., Zorc, B., & Kralj, M. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(21), 6483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cichero, E., & Pitzanti, E. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 229. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., Nitek, W., & Bocian, W. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 19(2), 111–115. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. medkoo.com [medkoo.com]
- 17. scienceopen.com [scienceopen.com]
- 18. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-7-fluoroquinoline
Welcome to the technical support center for the synthesis of 3,4-dichloro-7-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you to optimize your synthetic route, improve yields, and overcome common experimental hurdles. This compound is a key synthetic intermediate, and its efficient preparation is crucial for the advancement of various research endeavors, including the development of novel therapeutic agents.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient purification. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and formation of the product. Extend the reaction time if necessary. 2. Optimize Temperature: The optimal temperature can be highly dependent on the specific synthetic route (e.g., Gould-Jacobs, Vilsmeier-Haack). Experiment with a range of temperatures. For thermal cyclization steps, high-boiling solvents like Dowtherm A or microwave irradiation can be effective.[2][3] 3. Ensure Anhydrous Conditions: Moisture can quench reagents and lead to unwanted side reactions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Purification Strategy: The crude product may require column chromatography for effective purification. Experiment with different solvent systems to achieve good separation. Recrystallization from a suitable solvent can also be employed. |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity in the cyclization step. 2. Competing side reactions. | 1. Control Regioselectivity: In reactions like the Gould-Jacobs synthesis, the cyclization of asymmetrically substituted anilines can lead to a mixture of products.[3] The choice of catalyst and reaction conditions can influence the regioselectivity.[4] 2. Minimize Side Reactions: Ensure the purity of your starting materials. Side reactions can often be minimized by carefully controlling the reaction temperature and the rate of reagent addition. |
| Tar or Polymer Formation | 1. Harsh reaction conditions (e.g., strong acid, high temperature). 2. Polymerization of reactants or intermediates. | 1. Moderate Reaction Conditions: In acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis, tar formation is a common issue.[4] The use of moderators like ferrous sulfate in the Skraup synthesis can help control the exothermicity and reduce charring.[4] 2. Optimize Reagent Addition: Slow, controlled addition of reagents can prevent localized high concentrations that may lead to polymerization.[4] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. | 1. Optimize Extraction: If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can improve extraction efficiency. 2. Refine Chromatography Conditions: If column chromatography is used, try a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution with a different solvent system to improve separation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for preparing this compound?
The choice of synthetic route depends on the availability of starting materials and the desired scale of the synthesis. Common methods for quinoline synthesis that can be adapted include:
-
Gould-Jacobs Reaction: This is a versatile method for preparing 4-hydroxyquinoline derivatives, which can then be further functionalized.[2][5] It involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2]
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides.[6] The chloro and formyl groups are then valuable handles for further transformations.
-
Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] It is a powerful tool for constructing the quinoline ring system.[9]
Q2: How does the fluorine substituent at the 7-position affect the reaction?
The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. It can affect the regioselectivity of electrophilic aromatic substitution reactions and may also impact the nucleophilicity of the aniline precursor in reactions like the Gould-Jacobs synthesis.
Q3: What are the key safety precautions to consider during this synthesis?
-
Reagent Handling: Many reagents used in quinoline synthesis are corrosive and/or toxic. For example, phosphorus oxychloride (POCl₃), often used in Vilsmeier-Haack reactions, is highly corrosive and reacts violently with water.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Exothermicity: Some quinoline syntheses, like the Skraup reaction, are highly exothermic and can become vigorous if not controlled.[4][10] Ensure proper cooling and controlled addition of reagents.
-
Product Handling: this compound is a solid chemical compound.[1][11] Handle with care, avoiding inhalation of dust and skin contact.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR can be used to identify the presence of key functional groups.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-carboethoxy-7-fluoroquinoline via Gould-Jacobs Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
Step 1: Condensation
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 250 °C) for 15-30 minutes. The product should precipitate upon cooling.
-
Filter the solid product and wash with a suitable solvent (e.g., ether or hexane) to remove the high-boiling solvent.
Step 3: Purification
-
The crude 4-hydroxy-3-carboethoxy-7-fluoroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Chlorination to this compound
Step 1: Chlorination
-
Suspend the 4-hydroxy-7-fluoroquinoline derivative (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, can also be used as a solvent).
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
Step 2: Extraction and Purification
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizing the Process
Gould-Jacobs Reaction Workflow
Caption: A decision tree for troubleshooting low product yield in quinoline synthesis.
References
- Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. (n.d.). Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent. (n.d.). Retrieved from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (n.d.). Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (n.d.). Retrieved from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (n.d.). Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uop.edu.pk [uop.edu.pk]
- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 3,4-Dichloro-7-fluoroquinoline
Welcome to the technical support center for the purification of 3,4-dichloro-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. As a specialized quinoline derivative, achieving high purity is critical for its successful application in medicinal chemistry and materials science research.[1]
It is important to note that while this compound is available commercially, detailed purification protocols specific to this compound are not extensively published.[2] Therefore, this guide synthesizes field-proven insights and established methodologies for structurally analogous compounds, such as 4,7-dichloroquinoline, to provide a robust starting point for developing your own effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: Based on the synthesis of similar quinoline structures, common impurities may include unreacted starting materials, such as 3,4-dichloro-7-fluoro-4-hydroxyquinoline, and byproducts from side reactions. Positional isomers, though less common with specific synthetic routes, could also be present. A preliminary analysis of your crude material by techniques like TLC, HPLC, or NMR is highly recommended to identify the impurity profile.
Q2: Which purification technique should I try first for this compound?
Answer: For a solid compound like this compound, recrystallization is often the most straightforward and cost-effective initial purification method.[2] If recrystallization does not yield the desired purity, column chromatography is the next logical step, offering a higher degree of separation.
Q3: What are some suitable solvents for the recrystallization of this compound?
| Solvent/System | Rationale | Potential Outcome |
| Hexanes/Heptane | Low polarity, effective for non-polar compounds. | Good for removing more polar impurities. |
| Ethanol/Water | A polar protic solvent system that can be fine-tuned. | May be effective if the compound has some polarity. |
| Toluene | Aromatic solvent, can offer different solubility characteristics. | Useful if non-polar aliphatic solvents are ineffective. |
| Ethyl Acetate/Hexanes | A moderately polar solvent system that is highly tunable. | Offers a good balance for separating compounds of intermediate polarity. |
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or separates from the cooling solution as a liquid. This can be due to a high concentration of impurities or a solvent with a boiling point that is too high. To remedy this, try reheating the solution and adding a small amount of a co-solvent in which your compound is more soluble to create a more favorable crystallization environment. Allowing the solution to cool more slowly can also promote proper crystal formation.[5]
Q5: I'm not getting any crystal formation after my recrystallization solution has cooled. What are my options?
Answer: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[5]
-
Seeding: Add a pure crystal of your compound to the solution to initiate crystallization.[5]
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
Troubleshooting Purification by Column Chromatography
If recrystallization is insufficient, column chromatography provides a more powerful purification method.
Problem 1: Poor separation of the desired compound from impurities on the TLC plate.
-
Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the components.
-
Solution: Systematically vary the solvent ratio of your mobile phase. For quinoline derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7] Run several TLCs with different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the system that gives the best separation (Rf value of the desired product around 0.3-0.4).
Problem 2: The compound is streaking on the TLC plate and the column.
-
Cause: This can be due to overloading the sample, the compound having low solubility in the mobile phase, or interactions with the stationary phase.
-
Solution:
-
Reduce Sample Load: Ensure you are not applying too much crude material to your column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[7]
-
Improve Solubility: When loading your sample, dissolve it in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) before adsorbing it onto a small amount of silica gel for dry loading.[7]
-
Modify Mobile Phase: Adding a small amount of a more polar solvent or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes reduce streaking.
-
Problem 3: The desired product is co-eluting with an impurity.
-
Cause: The polarity of the product and the impurity are too similar for effective separation with the current chromatography conditions.
-
Solution:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the column run (gradient elution). This can improve the resolution between closely eluting compounds.
-
Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with your initial mobile phase (e.g., petroleum ether).[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
Elution: Begin eluting the column with your chosen mobile phase.
-
Collect Fractions: Collect the eluent in fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram outlines the decision-making process for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
-
PubChem. 4,7-Dichloroquinoline. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
- Google Patents.
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]
-
PubChem. 7-Chloro-4-hydroxyquinoline. [Link]
-
NIH. 4,7-Dichloroquinoline. [Link]
-
ResearchGate. Recrystallisation of crude 4,7-dichloroquinoline (5). [Link]
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
Sources
identifying and minimizing byproducts in 3,4-Dichloro-7-fluoroquinoline reactions
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 3,4-dichloro-7-fluoroquinoline. This guide is designed to provide expert insights and practical solutions for identifying and minimizing byproducts in reactions involving this versatile synthetic intermediate. As a key building block in the development of novel therapeutics, particularly quinoline-based antibacterial agents, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the chemical causality behind common synthetic challenges, empowering you to optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis and use of this compound.
Q1: What are the most prevalent types of byproducts I should expect when working with halogenated quinolines? A1: Impurities in quinoline syntheses can be broadly categorized. In the context of this compound, you should be vigilant for:
-
Regioisomers: These are molecules with the same chemical formula but different arrangements of substituents on the quinoline core.[2] For example, depending on the synthetic route, you might encounter isomers like 4,5-dichloro-7-fluoroquinoline.[3]
-
Products of Incomplete or Over-Halogenation: If synthesizing the title compound, you may find monochloro- or trichloro-fluoroquinolines due to suboptimal control of the halogenation step.
-
Hydrolysis Products: The chlorine atoms, particularly at the C4 position, can be susceptible to hydrolysis, leading to the formation of hydroxy-dichloro-fluoroquinolines, especially during aqueous workups or if moisture is present.[4]
-
Dehalogenation Products: Reductive dehalogenation can occur, leading to the loss of one or both chlorine atoms, particularly in the presence of certain catalysts or reducing agents.[5]
-
Polymerization Products & Tars: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the formation of intractable polymeric materials or tars, which complicate purification.[2]
Q2: Which analytical techniques are most effective for identifying these byproducts? A2: A combination of chromatographic and spectroscopic methods is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool. It can separate compounds of different polarities and provide their exact mass, making it invaluable for identifying isomers, hydrolysis products, and products of under/over-halogenation.[6] LC is often superior to Gas Chromatography (GC) for separating closely related isomers that may co-elute on a GC column.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both retention time data and mass fragmentation patterns that can help in structural elucidation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the exact structure of the desired product and identifying isomers.[8] The distinct electronic environments created by the halogen substituents lead to unique chemical shifts and coupling constants for each proton and carbon, allowing for unambiguous structural assignment.
Q3: How can I minimize byproduct formation from the outset? A3: Proactive control of reaction conditions is key.
-
Optimize Stoichiometry: Carefully control the molar ratios of reactants and reagents, especially the halogenating agent, to avoid under- or over-reaction.
-
Temperature and Time Management: Monitor the reaction temperature closely, as excessive heat can promote side reactions and tar formation.[2] Similarly, monitor reaction progress using TLC or HPLC to avoid unnecessarily long reaction times which can lead to byproduct accumulation.
-
Solvent and Atmosphere: Use high-purity, anhydrous solvents and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture-induced hydrolysis.
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity and minimize side reactions.[9]
Troubleshooting Guide: Specific Issues & Solutions
This section provides a deeper dive into specific problems you may encounter, offering explanations of the underlying chemistry and actionable solutions.
Issue 1: My final product is contaminated with an isomeric impurity.
-
Question: My NMR and MS data suggest the presence of another dichlorofluoroquinoline isomer alongside my target this compound. How do I confirm its identity and prevent its formation?
-
Answer:
-
Plausible Cause: The formation of regioisomers is most often rooted in the cyclization step of the quinoline synthesis (e.g., Conrad-Limpach or Gould-Jacobs reactions).[10] The regioselectivity of the initial condensation and subsequent cyclization is dictated by the electronic and steric properties of the aniline and ketoester precursors. A lack of sufficient regiocontrol will inevitably lead to a mixture of isomers that can be difficult to separate.
-
Identification Strategy: While MS will show identical masses for isomers, high-resolution LC-MS/MS can sometimes provide different fragmentation patterns.[7] The definitive method for identification is 2D NMR spectroscopy (COSY, HSQC, HMBC), which will allow you to map out the precise connectivity of the protons and carbons, confirming the substitution pattern on the quinoline ring.
-
Minimization & Purification:
-
Reaction Optimization: Re-evaluate the cyclization conditions. Changing the solvent or using a different acid or base catalyst can sometimes alter the isomeric ratio.[9] For instance, bulky substituents on the starting materials can sterically hinder one reaction pathway, favoring another.[9]
-
Purification: If the isomeric mixture is unavoidable, separation must be addressed.
-
Flash Column Chromatography: This is the first method of choice. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) is required to find conditions that provide baseline separation.[11]
-
Recrystallization: This technique can be highly effective if one isomer is significantly less soluble than the other in a particular solvent system. It is an excellent method for achieving very high purity.[3][12]
-
-
-
Issue 2: Mass spectrometry shows peaks corresponding to monochloro- and/or trichloro- species.
-
Question: My product's mass spectrum shows ions that are ~34 amu lighter and/or ~34 amu heavier than the expected M+ peak for this compound. What is happening?
-
Answer:
-
Plausible Cause: This is a clear indication of incomplete chlorination (leading to monochloro- species) or over-chlorination (leading to trichloro- species). This typically results from poor stoichiometric control of the chlorinating agent (e.g., POCl₃, SOCl₂, NCS) or non-uniform reaction conditions (e.g., poor mixing, temperature gradients). The various C-H positions on the quinoline ring have different reactivities, and under forcing conditions, an additional chlorination may occur.
-
Identification Strategy: LC-MS or GC-MS are ideal for detecting these impurities, as the mass difference is easily resolved.
-
Minimization & Purification:
-
Precise Reagent Control: Add the chlorinating agent slowly and portion-wise to a well-stirred solution to maintain control over the reaction exotherm and local concentrations. Use a calibrated syringe or pump for accurate addition.
-
Reaction Monitoring: Actively monitor the reaction's progress every 15-30 minutes using TLC or a rapid LC-MS analysis. Quench the reaction immediately once the starting material is consumed and before significant over-chlorination is observed.
-
Purification: Flash chromatography is generally effective for separating compounds with different numbers of halogen atoms due to the resulting polarity differences.[13]
-
-
Issue 3: I'm observing a more polar byproduct that I suspect is a hydrolysis product.
-
Question: A significant, more polar spot is appearing on my TLC plate during workup. The mass spectrum shows a peak that is ~18 amu lower than my product. Is this hydrolysis?
-
Answer:
-
Plausible Cause: Yes, this is highly indicative of hydrolysis, where a chlorine atom is replaced by a hydroxyl group (Cl → OH). The C4 position on the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr), making the C4-Cl bond more labile than the C3-Cl bond.[4][14] This can happen if there is residual water in your reaction solvent or during an aqueous workup, especially under basic conditions.
-
Identification Strategy: The product, a 4-hydroxy-3-chloro-7-fluoroquinoline, will have a significantly different retention time on HPLC and Rf on TLC due to its increased polarity. The mass change (loss of Cl, gain of OH) is readily confirmed by MS. IR spectroscopy may also reveal a characteristic broad O-H stretching band.
-
Minimization & Purification:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Careful Workup: When performing an aqueous workup, minimize the contact time, especially with basic solutions (e.g., NaHCO₃ wash). Keep the temperature low (e.g., use an ice bath) during the workup. If possible, consider a non-aqueous workup.
-
Purification: The significant polarity difference between the dichlorinated starting material and the hydroxylated byproduct makes separation by flash column chromatography straightforward.
-
-
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Type | Likely Cause(s) | Primary Identification Method(s) | Minimization & Purification Strategy |
| Regioisomers | Lack of regioselectivity in the quinoline ring synthesis. | NMR, LC-MS/MS[6][8] | Optimize cyclization reaction conditions; Purify via careful column chromatography or recrystallization.[11][12] |
| Over/Under-Chlorination | Incorrect stoichiometry of chlorinating agent; Poor reaction control (time, temp). | GC-MS, LC-MS | Precise addition of reagents; Diligent reaction monitoring (TLC, LC-MS); Purify via column chromatography. |
| Hydrolysis Products | Presence of water in reaction or workup, especially at the C4 position.[4] | LC-MS, TLC (polarity change) | Use anhydrous solvents and inert atmosphere; Minimize contact time during aqueous workup; Purify via column chromatography. |
| Dehalogenation Products | Presence of reductive agents or certain metal catalysts.[5] | GC-MS, LC-MS | Avoid sources of reduction; Screen catalysts carefully; Purify via column chromatography. |
| Tars / Polymers | Excessively high temperatures or harsh acidic/basic conditions.[2] | Visual; Poor chromatographic resolution | Use milder reaction conditions; Control exotherms; Consider alternative catalysts or microwave synthesis.[2] |
Visualizing Reaction Challenges and Solutions
A systematic approach is crucial for effective troubleshooting. The following workflow outlines a logical path from problem identification to resolution.
Caption: A logical workflow for troubleshooting byproduct formation.
The following diagram illustrates potential side reactions that can deviate from the desired product pathway.
Caption: Potential pathways to common reaction byproducts.
Experimental Protocols
Protocol 1: Analytical Identification of Byproducts by LC-MS
This protocol provides a general method for separating and identifying potential impurities in a reaction mixture.
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-500.
-
-
Data Analysis: Integrate all significant peaks in the chromatogram. Analyze the mass spectrum for each peak to determine its mass-to-charge ratio. Compare the observed masses to the theoretical masses of the expected product and potential byproducts (isomers, hydrolysis products, etc.).[7]
Protocol 2: Purification by Flash Column Chromatography
This is a standard procedure for purifying multi-gram quantities of the target compound.[11]
-
Adsorbent: Use silica gel (e.g., 40-63 µm particle size) as the stationary phase.
-
Solvent System Selection: Determine the optimal eluent system using TLC. A good system will show the desired product with an Rf value of ~0.3 and provide good separation from all impurities. A hexane/ethyl acetate gradient is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity according to your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 93-105. Available from: [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Retrieved from [Link]
-
Rule, A. D., et al. (2008). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 42(9), 3327-3332. Available from: [Link]
-
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170. Available from: [Link]
-
Pharmaffiliates. Quinoline-impurities. Pharmaffiliates. Retrieved from [Link]
-
Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Drug Design, Development and Therapy, 15, 3439-3452. Available from: [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. Vedantu. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541. Available from: [Link]
-
ACS Publications. (2008). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation. ACS Publications. Retrieved from [Link]
-
LookChem. Purification of Quinoline. LookChem. Retrieved from [Link]
-
Shrayteh, Z., & Tlili, C. (2022). Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health. International Journal of Molecular Sciences, 23(21), 13003. Available from: [Link]
-
ResearchGate. (2025). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways | Request PDF. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2021). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 .... Semantic Scholar. Retrieved from [Link]
-
Kennedy Neth, N. L., Carlin, C. M., & Keen, O. S. (2019). Transformation of common antibiotics during water disinfection with chlorine and formation of antibacterially active products. Environmental Science: Water Research & Technology, 5(5), 859-869. Available from: [Link]
-
Wikipedia. Quinoline. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of reaction conditions. [a] | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 31(3), 1545-1552. Available from: [Link]
-
ResearchGate. (2022). Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses. Retrieved from [Link]
-
National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2016). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Retrieved from [Link]
-
Struijs, J., & Rogers, J. E. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. Applied and Environmental Microbiology, 55(10), 2527-2531. Available from: [Link]
-
PubMed. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(24), 5433-5438. Available from: [Link]
-
National Institutes of Health. (2012). 4,7-Dichloroquinoline. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (1992). Specific deuteration of dichlorobenzoate during reductive dehalogenation by Desulfomonile tiedjei in D2O. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
solubility issues and solutions for 3,4-Dichloro-7-fluoroquinoline
Welcome to the technical support center for 3,4-Dichloro-7-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound. Given that this compound is a relatively novel chemical intermediate, specific public data on its solubility is scarce.[1] Therefore, this guide focuses on empowering you with the foundational knowledge, experimental protocols, and troubleshooting strategies to effectively work with this and similar halogenated quinoline derivatives.
I. Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a solid, multifunctional heterocyclic compound.[1] Its key properties are summarized in the table below. The predicted LogP value suggests a hydrophobic nature, which is often correlated with low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | [1] |
| Molecular Weight | 216.04 g/mol | [1] |
| Physical Form | Solid | |
| Predicted LogP | ~3.68 | [2] (for a similar isomer) |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A2: This is a common challenge with compounds like this compound. The quinoline core is inherently hydrophobic, and the presence of halogen substituents can further decrease aqueous solubility.[3] If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the compound may "crash out" or precipitate. This occurs because the high concentration of the organic solvent in the stock is dramatically reduced upon dilution, and the aqueous environment cannot maintain the solubility of the hydrophobic compound.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the solubility of halogenated quinolines. The most common and effective strategies include:
-
Co-solvency: Using a water-miscible organic solvent to increase the solubility of the compound in an aqueous solution.[4][5]
-
pH Adjustment: As quinolines are typically weak bases, adjusting the pH of the solution can increase their solubility.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds.
The choice of method will depend on your specific experimental needs, such as the required final concentration and the compatibility of any additives with your assay.
II. Troubleshooting Guides
This section provides a structured approach to addressing common solubility issues.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a classic case of a compound "crashing out" of solution. Here’s a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Guidance:
-
Decrease Final Concentration: The simplest solution is often to work at a lower final concentration of this compound. Determine the lowest effective concentration for your experiment.
-
Increase Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5% or even 1% DMSO. However, it is crucial to run a vehicle control to ensure the DMSO concentration does not affect your experimental outcome.
-
Co-solvency: If increasing the DMSO concentration is not an option, consider adding a co-solvent to your aqueous buffer. Ethanol, polyethylene glycol (PEG), and propylene glycol are commonly used.[5] Start with a low percentage (e.g., 1-5%) and incrementally increase it, always verifying compatibility with your assay.
-
Cyclodextrin Complexation: If other methods fail, cyclodextrins can be a powerful tool. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. This method involves preparing a stock solution of the compound with the cyclodextrin.
Issue 2: I need to prepare a high-concentration stock solution, but the compound is not fully dissolving in common organic solvents.
While this compound is expected to be more soluble in organic solvents than in water, you may still encounter limitations.
Recommended Solvents for Stock Solutions (in order of likely decreasing polarity):
-
Dimethyl Sulfoxide (DMSO): Generally an excellent solvent for a wide range of organic compounds.[6][7]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with good solvating power.
-
Ethanol or Methanol: Polar protic solvents that can be effective.
-
Acetone: A less polar option that may also work.
Troubleshooting Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution.
Important Considerations:
-
Compound Stability: When using heat to aid dissolution, it is crucial to consider the thermal stability of this compound. Halogenated compounds can sometimes be susceptible to degradation at elevated temperatures. It is advisable to prepare a small test batch and verify its integrity (e.g., by LC-MS) after heating.
-
Sonication: A brief period in a sonicator bath can help break up solid aggregates and facilitate dissolution.
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to the solubility of this compound.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol allows you to determine the equilibrium solubility of this compound in a solvent of your choice.[8][9][10][11]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS buffer, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. A good starting point is to add enough solid so that undissolved particles are clearly visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for at least 24-48 hours. This ensures that the solution is truly saturated.
-
-
Separation of Undissolved Solid:
-
After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid at the bottom.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
The concentration of the filtered supernatant represents the thermodynamic solubility of this compound in that solvent at that temperature.
-
Protocol 2: Enhancing Aqueous Solubility with a Co-solvent
This protocol describes how to use a co-solvent to prepare an aqueous solution of this compound.[4][5]
Materials:
-
This compound
-
DMSO (or another suitable organic solvent)
-
Aqueous buffer (e.g., PBS)
-
Co-solvent (e.g., ethanol, PEG-400, propylene glycol)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
-
Prepare the Co-solvent-Containing Buffer:
-
Prepare your aqueous buffer containing the desired percentage of the co-solvent. For example, to make a 5% ethanol buffer, add 5 mL of ethanol to 95 mL of your buffer.
-
-
Dilute the Stock Solution:
-
Add the DMSO stock solution to the co-solvent-containing buffer to achieve your desired final concentration. It is best to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
-
Observation and Optimization:
-
Visually inspect the final solution for any signs of precipitation.
-
If precipitation occurs, you can try increasing the percentage of the co-solvent in your buffer or decreasing the final concentration of the compound.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol provides a method for using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in your aqueous buffer to create a stock solution. A common starting concentration is 10-40% (w/v).
-
-
Add the Compound:
-
Add an excess amount of solid this compound to the HP-β-CD solution.
-
-
Complexation:
-
Vortex the mixture vigorously for several minutes.
-
Place the mixture in a sonicator bath for 15-30 minutes to aid in complex formation.
-
Allow the mixture to equilibrate at room temperature or 37°C for at least 1-2 hours with occasional mixing.
-
-
Remove Undissolved Compound:
-
Centrifuge the mixture to pellet any undissolved this compound.
-
Carefully collect the supernatant.
-
-
Determine the Concentration:
-
The concentration of the dissolved compound in the supernatant can be determined using an appropriate analytical method as described in Protocol 1. This will give you the solubility of the compound in the presence of that concentration of HP-β-CD.
-
IV. Stability Considerations
While specific degradation pathway data for this compound is not available, general knowledge of similar compounds suggests potential stability concerns:
-
pH Stability: Halogenated quinolines can be susceptible to hydrolysis at extreme pH values (highly acidic or highly basic).[12] It is recommended to assess the stability of your compound in your chosen buffer over the time course of your experiment.
-
Photostability: Many aromatic compounds are light-sensitive. It is good practice to protect solutions of this compound from light by using amber vials or wrapping containers in foil.
-
Thermal Stability: As mentioned previously, avoid prolonged exposure to high temperatures.
V. References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
-
CycloChem Bio Co., Ltd. No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes.
-
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
-
Sigma-Aldrich. This compound.
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
-
PMC - NIH. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
-
Taylor & Francis Online. (2019). Cosolvent – Knowledge and References.
-
ResearchGate. (2025). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.
-
ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
-
ResearchGate. (2025). Synthesis of per-substituted hydrophilic and hydrophobic β-cyclodextrin derivatives.
-
TOKU-E. Solubility Data Resource.
-
Organic Chemistry Frontiers (RSC Publishing). (2020). Metal-free C5-selective halogenation of quinolines under aqueous conditions.
-
Benchchem. This compound|High-Quality Research Chemical.
-
PMC - NIH. (2020). Fluorescence enhancement of quinolines by protonation.
-
Sigma-Aldrich. This compound.
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
PMC - NIH. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.
-
Sigma-Aldrich. This compound.
-
Sigma-Aldrich. This compound.
-
PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes.
-
ChemScene. 941294-25-3 | 1,3-Dichloro-7-fluoroisoquinoline.
-
PubChem. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866.
-
NIH. (2011). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kaggle.com [kaggle.com]
- 12. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability and degradation of 3,4-Dichloro-7-fluoroquinoline under reaction conditions
Answering the user's request requires creating a comprehensive technical support guide. I will structure this guide as if it were from a company that supplies the chemical, providing in-depth, practical advice. I will synthesize the information found in the search results to build the content for each section, including the FAQs, protocols, and diagrams. I will have to extrapolate information from related haloquinolines and fluoroquinolones, as data specifically for 3,4-Dichloro-7-fluoroquinoline is scarce. I will make sure to cite the sources appropriately for each piece of information.
Technical Support Center: this compound
Welcome to the Technical Support Center for this compound (Catalogue No. BBO000615). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the handling, use, and storage of this versatile synthetic intermediate. As your scientific partners, we aim to help you anticipate and resolve challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in various experimental setups.
Question 1: My reaction mixture containing this compound has developed a yellow or brown color. What is the likely cause?
Answer: Discoloration is a common indicator of degradation for many quinoline compounds.[1] This is typically caused by one of two factors:
-
Photodegradation: Quinolines are often photosensitive and can degrade upon exposure to ambient or UV light.[1] The energy from light can induce reactions, leading to the formation of colored byproducts such as hydroxyquinolines.[2][3] It is crucial to protect reactions and stored solutions from light.
-
Oxidation: The quinoline ring can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods or at elevated temperatures.[1]
Troubleshooting Steps:
-
Run your reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Store the solid compound and any stock solutions in amber vials or in the dark.[1]
Question 2: I am performing a nucleophilic substitution (SNAr) reaction and observing a mixture of products. Which of the two chlorine atoms is more reactive?
Answer: The reactivity of the two chlorine atoms on the this compound ring is not equal. In nucleophilic aromatic substitution (SNAr) reactions on quinoline systems, the C4 position is well-established to be significantly more reactive towards nucleophiles than other positions.[4]
The underlying reason is the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed when a nucleophile attacks the C4 position. This stabilization is more effective for attack at C4 than at C3. Therefore, you should expect nucleophilic substitution to occur preferentially at the C4-chloro position. If you are observing a mixture, it could be due to harsh reaction conditions (e.g., very high temperatures) that allow for the less favorable C3 substitution to occur, or potential side reactions.
Troubleshooting Steps:
-
Lower the reaction temperature to increase selectivity for the C4 position.
-
Screen different bases or solvents to optimize the reaction conditions.
-
Consider the nucleophilicity of your reagent; highly reactive nucleophiles may show lower selectivity.[5]
Question 3: I'm observing decomposition of my compound in an aqueous or protic solvent system. Is this compound susceptible to hydrolysis?
Answer: Yes, halogenated quinolines can be susceptible to hydrolysis, and the rate is highly dependent on pH.[1][6] Both acidic and basic conditions can accelerate the degradation of quinoline derivatives.[1] The C4-chloro group, being more activated towards nucleophilic attack, is the likely site for hydrolysis, which would replace the chlorine with a hydroxyl group to form the corresponding 4-quinolinone derivative.
The stability of quinoline compounds in aqueous solutions is often lowest at acidic pH values (e.g., pH 4.5) and can also be compromised under strongly basic conditions.[1][7]
Troubleshooting Steps:
-
If possible, use an aprotic solvent for your reaction.
-
If an aqueous or protic system is required, buffer the solution to a neutral pH (around 7-8) where many quinolines exhibit greater stability.[8]
-
Perform a preliminary stability test of your compound in the chosen solvent system before running a large-scale reaction.
Question 4: I'm seeing a loss of biological activity or inconsistent results from my stock solutions. What are the recommended storage conditions?
Answer: Inconsistent results and loss of potency are classic signs of compound degradation.[1] Given the susceptibility of halogenated quinolines to light, heat, and pH-dependent hydrolysis, proper storage is critical.
Elevated temperatures increase the rate of chemical degradation.[1] Fluoroquinolone compounds have shown high thermal stability up to 200°C, but degradation is observed at 250°C.[9] For long-term solution stability, refrigeration or freezing is recommended.
Recommended Storage Conditions:
| Parameter | Solid Compound | Stock Solution |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C (Frozen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial or foil-wrapped) |
| Atmosphere | Store under inert gas if possible | Aliquot to minimize freeze-thaw cycles |
| Solvent | N/A | Use a dry, aprotic solvent (e.g., DMSO, DMF) for long-term storage |
This data is compiled based on general stability profiles of related quinoline compounds.[1][9]
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a procedure to assess the stability of this compound under various stress conditions. This is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions (in triplicate in amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat 1 mL of stock solution in a sealed vial at 80°C.
-
Photolytic Degradation: Expose 1 mL of stock solution to direct sunlight or a photostability chamber.
-
Control: Keep 1 mL of stock solution at room temperature, protected from light.
-
-
Sampling: Take aliquots from each condition at time points such as 0, 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[1]
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or PDA detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: Scan for maxima (e.g., 254 nm, 313 nm).[10]
Method:
-
Initial Gradient:
-
Start with a gradient of 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Injection: Inject samples from the forced degradation study.
-
Optimization: Adjust the gradient, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve good separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.
Visualizing Degradation & Experimental Design
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known chemistry of related haloquinolines.[1][2][3]
Caption: Potential degradation pathways for this compound.
Workflow for Stability Assessment
This workflow provides a logical sequence for investigating the stability of the compound in a new experimental system.
Caption: A systematic workflow for assessing and mitigating compound instability.
References
-
ResearchGate. (n.d.). TiO2 photocatalytic degradation of haloquinolines in water: Aromatic products GM-MS identification. Role of electron transfer and superoxide | Request PDF. Retrieved January 16, 2026, from [Link]
-
Gao, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproducts mixtures. PubMed. Retrieved January 16, 2026, from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved January 16, 2026, from [Link]
-
Technical University of Denmark. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Retrieved January 16, 2026, from [Link]
-
Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 3,4-Dichloro-7-fluoroquinoline
Technical Support Center: 3,4-Dichloro-7-fluoroquinoline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic scaffold into their synthetic workflows. As a highly functionalized quinoline, this compound offers multiple reaction pathways, but its specific halogenation pattern can also present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your experiments.
Compound Reactivity Overview
This compound is an electron-deficient heterocyclic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] The quinoline nitrogen atom strongly influences the electronic distribution of the ring, activating the C4 and, to a lesser extent, the C2 positions towards nucleophilic attack. The two chlorine atoms at the C3 and C4 positions serve as reactive handles for sequential functionalization. Understanding the relative reactivity of these sites is critical for achieving selective synthesis.
img [image="https://i.imgur.com/x076E3d.png" pos="0,0!"];
// Invisible nodes for arrow placement C4_start [pos="-1.1,0.5!" width=0.1]; C4_end [pos="-0.3,0.5!" width=0.1]; C3_start [pos="-1.1,-0.5!" width=0.1]; C3_end [pos="-0.3,-0.5!" width=0.1];
// Invisible nodes for labels label_C4 [label="C4 Position:\nPrimary site for SNAr\n(Most Electrophilic)", pos="-2.5,0.5!", fontcolor="#202124"]; label_C3 [label="C3 Position:\nSecondary site for SNAr\nAccessible for Cross-Coupling", pos="-2.5,-0.5!", fontcolor="#202124"];
// Edges to create arrows C4_start -> C4_end [style="solid", color="#EA4335", arrowhead="normal", penwidth=2, label=" Highly Reactive", fontcolor="#EA4335"]; C3_start -> C3_end [style="solid", color="#FBBC05", arrowhead="normal", penwidth=2, label=" Reactive", fontcolor="#FBBC05"]; }
Figure 1: Reactivity map of this compound.
Part I: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is one of the most common transformations performed on this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[2][3] The stability of this intermediate is key to the reaction's success and is enhanced by the electron-withdrawing nature of the quinoline ring system.[4]
FAQ 1: My SNAr reaction with an amine/alkoxide shows no conversion of the starting material. What are the primary causes?
Answer: Low or no reactivity in SNAr reactions with this compound typically stems from one of four areas: insufficient activation, poor nucleophilicity, inappropriate solvent choice, or inadequate temperature.
-
Causality—Nucleophile Strength: Neutral nucleophiles like simple amines or alcohols are often not potent enough to initiate the attack on the electron-deficient ring. The reaction generally requires the generation of a more powerful nucleophile, such as an amide or an alkoxide.
-
Solution: Add a suitable base to your reaction. For amine nucleophiles, non-nucleophilic organic bases like DBU or DIPEA can be effective. For alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the corresponding alkoxide in situ.
-
-
Causality—Solvent Effects: The solvent must be able to dissolve the reactants and, crucially, stabilize the charged Meisenheimer intermediate formed during the reaction. Protic solvents can interfere with the nucleophile (especially if a strong base is used), while nonpolar solvents may not provide sufficient stabilization.
-
Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate charged intermediates. For reactions at higher temperatures, consider a high-boiling point solvent like diphenyl ether.
-
-
Causality—Thermal Energy: SNAr reactions often have a significant activation energy barrier. Room temperature may be insufficient to drive the reaction forward at a practical rate.
-
Solution: Increase the reaction temperature. A typical starting point is 80-100 °C, but for less reactive nucleophiles, temperatures up to 150 °C may be necessary.[5] Always monitor for potential decomposition of your starting material or product at elevated temperatures.
-
FAQ 2: I am getting a mixture of products from substitution at both C3 and C4. How can I achieve regioselectivity for the C4 position?
Answer: Achieving regioselectivity is a common challenge with polyhalogenated heterocycles.[6] For this compound, the C4 position is intrinsically more electrophilic than C3 due to the conjugative electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate more effectively. However, under harsh conditions or with highly reactive nucleophiles, selectivity can be lost.
-
Causality—Reaction Kinetics vs. Thermodynamics: At lower temperatures, the reaction is under kinetic control, favoring the formation of the most stable intermediate, which corresponds to attack at the C4 position. At higher temperatures, the reaction may approach thermodynamic control, allowing for the formation of the less-favored C3-substituted product.
-
Solution 1 (Temperature Control): Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS.
-
Solution 2 (Stoichiometry): Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess can drive the reaction to completion faster but may also promote di-substitution or reaction at the less-favored C3 site after the C4 position has reacted.
-
Solution 3 (Steric Hindrance): If your nucleophile is small and highly reactive (e.g., methoxide), consider using a bulkier alternative if the project allows (e.g., tert-butoxide). The steric hindrance around the C3 position (flanked by C4-Cl and the fused ring) can disfavor attack compared to the more accessible C4 position.
-
FAQ 3: My reaction produced a significant amount of a byproduct identified as 3-chloro-7-fluoro-4-quinolone. What is this and how can I prevent it?
Answer: The formation of a quinolone is a classic sign of hydrolysis of the chloro-substituent.[7][8][9][10] This is a competing SNAr reaction where water acts as the nucleophile.
-
Causality—Presence of Water: Trace amounts of water in your reagents or solvents, or atmospheric moisture entering the reaction, can lead to this side reaction, especially at elevated temperatures and in the presence of a base. The initially formed 4-hydroxyquinoline then tautomerizes to the more stable 4-quinolone.[11]
-
Solution 1 (Anhydrous Conditions): Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents, dry glassware in an oven before use, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solution 2 (Base Selection): If using an aqueous base (e.g., aq. NaOH or K₂CO₃ solution), this is the likely source of water. Switch to an anhydrous base (e.g., powdered K₂CO₃, Cs₂CO₃, or NaH) if your reaction chemistry permits.
-
start [label="SNAr Reaction Failed\n(Low/No Conversion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent Quality"]; check_conditions [label="Step 2: Assess Reaction Conditions"]; check_side_products [label="Step 3: Analyze Byproducts"];
// Reagent Path reagent_q1 [label="Is Nucleophile Strong Enough?", shape=diamond, fillcolor="#FBBC05"]; reagent_a1_no [label="Add Base (e.g., NaH, KOtBu)\nto deprotonate", fillcolor="#FFFFFF"]; reagent_q2 [label="Are Solvents Anhydrous?", shape=diamond, fillcolor="#FBBC05"]; reagent_a2_no [label="Use Dry Solvents\nRun under Inert Gas", fillcolor="#FFFFFF"];
// Conditions Path condition_q1 [label="Is Temperature Sufficient?", shape=diamond, fillcolor="#4285F4"]; condition_a1_no [label="Increase Temperature Incrementally\n(e.g., 80°C -> 120°C)", fillcolor="#FFFFFF"]; condition_q2 [label="Is Solvent Polar Aprotic?", shape=diamond, fillcolor="#4285F4"]; condition_a2_no [label="Switch to DMF, DMSO, or NMP", fillcolor="#FFFFFF"];
// Side Products Path side_q1 [label="Quinolone byproduct observed?", shape=diamond, fillcolor="#34A853"]; side_a1_yes [label="Indicates Hydrolysis.\nImplement rigorous\n anhydrous techniques.", fillcolor="#FFFFFF"];
// Connections start -> check_reagents; check_reagents -> reagent_q1; reagent_q1 -> reagent_a1_no [label="No"]; reagent_q1 -> reagent_q2 [label="Yes"]; reagent_q2 -> reagent_a2_no [label="No"]; reagent_q2 -> check_conditions [label="Yes"]; reagent_a1_no -> check_conditions; reagent_a2_no -> check_conditions;
start -> check_conditions; check_conditions -> condition_q1; condition_q1 -> condition_a1_no [label="No"]; condition_q1 -> condition_q2 [label="Yes"]; condition_q2 -> condition_a2_no [label="No"]; condition_q2 -> check_side_products [label="Yes"]; condition_a1_no -> check_side_products; condition_a2_no -> check_side_products;
start -> check_side_products; check_side_products -> side_q1; side_q1 -> side_a1_yes [label="Yes"];
}
Figure 2: Troubleshooting workflow for failed SNAr reactions.
Part II: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions are powerful methods for C-C and C-N bond formation. However, their success is highly dependent on a sensitive catalytic cycle that can be easily disrupted.
FAQ 4: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What should I check first?
Answer: A failed Suzuki coupling is often traced back to issues with the catalyst system, the quality of the boronic acid/ester, or the reaction conditions.
-
Causality—Catalyst Inactivity: The Pd(0) active species can be sensitive to air and may be poisoned by impurities. The choice of ligand is also critical for facilitating both oxidative addition and reductive elimination. For electron-rich and sterically hindered substrates like this quinoline, a standard catalyst like Pd(PPh₃)₄ may not be effective.[6][12]
-
Solution:
-
Catalyst/Ligand Choice: Use a more robust, electron-rich, and bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst are excellent starting points for challenging heteroaryl couplings.
-
Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Use a freeze-pump-thaw cycle (3x) or bubble an inert gas (Argon) through the solvent for 20-30 minutes prior to adding the catalyst.
-
-
-
Causality—Boronic Acid/Ester Decomposition: Boronic acids are susceptible to protodeboronation (reaction with protons, e.g., from water or alcohol) and can form unreactive trimeric boroxine anhydrides upon standing.
-
Solution: Use fresh, high-purity boronic acid or a more stable pinacol boronate ester (Bpin). Ensure your base is not excessively hydrous. While some water is often beneficial for Suzuki couplings (e.g., in a toluene/water or dioxane/water system), too much can lead to protodeboronation.
-
-
Causality—Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base must be matched to the substrate and solvent.
-
Solution: An inorganic base like K₂CO₃ or Cs₂CO₃ is a standard choice. For base-sensitive substrates, a milder base like K₃PO₄ may be preferable. If using a boronate ester, a stronger base like LiOtBu might be required.[13]
-
FAQ 5: I successfully coupled at one position, but the second Suzuki coupling to form a di-substituted product is failing. Why?
Answer: This is a frequent issue in the exhaustive coupling of polyhalogenated aromatics and is usually due to a combination of electronic deactivation and physical properties.
-
Causality—Electronic Deactivation: After the first coupling reaction (e.g., at C4), the newly introduced group (especially if it's an aryl or alkyl group) alters the electronic properties of the quinoline ring. This can make the second position (C3) less electrophilic and thus less reactive towards oxidative addition by the palladium catalyst.
-
Causality—Product Insolubility: This is a very common but often overlooked problem. The mono-substituted product can be significantly less soluble in the reaction solvent than the starting material.[12] If it precipitates out of solution, it is no longer available to participate in the second coupling reaction, effectively halting the process.
-
Solution:
-
Solvent and Temperature: Switch to a higher-boiling point solvent that is better at dissolving large, flat aromatic systems, such as toluene, xylene, or dioxane. Increase the reaction temperature to improve solubility.
-
Forced Conditions: For the second coupling, you may need a more active catalyst system (e.g., a more electron-rich ligand), a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%), and a larger excess of the boronic acid (2-3 equivalents).
-
Two-Step Approach: Isolate and purify the mono-coupled product. Then, subject this purified material to a new set of optimized, more forcing conditions to drive the second coupling to completion.
-
-
| Parameter | SNAr Reaction | Suzuki-Miyaura Coupling |
| Typical Solvent | Polar Aprotic (DMF, DMSO, NMP) | Aprotic (Toluene, Dioxane) often with co-solvent (H₂O, EtOH) |
| Typical Base | NaH, KOtBu, K₂CO₃, DIPEA | K₂CO₃, Cs₂CO₃, K₃PO₄, LiOtBu |
| Temperature | 60 - 150 °C | 80 - 120 °C |
| Atmosphere | Inert (N₂ or Ar), especially if using strong base | Rigorously Inert (Ar); requires degassing |
| Key Challenge | Regioselectivity, Hydrolysis | Catalyst Deactivation, Reagent Quality, Solubility |
Table 1: Comparison of typical starting conditions for SNAr and Suzuki-Miyaura reactions.
Part III: Experimental Protocols
The following protocols provide a validated starting point for your experiments. They should be adapted and optimized based on your specific nucleophile or coupling partner.
Protocol 1: General Procedure for Regioselective C4-Amination (SNAr)
This protocol details the substitution of the C4-chloro group with a generic secondary amine.
-
Glassware Preparation: Dry a 25 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add this compound (e.g., 216 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10 minutes.
-
Solvent and Nucleophile Addition: Through the septum, add 5 mL of anhydrous DMF via syringe. Stir the suspension for 5 minutes. Then, add the amine nucleophile (1.1 mmol, 1.1 equivalents) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-water. A precipitate should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel or by recrystallization.
Protocol 2: Optimizing a Failed Suzuki-Miyaura Coupling
This protocol outlines a robust set of conditions for coupling an arylboronic acid at the C4 position.
-
Solvent Degassing: In a 25 mL Schlenk flask, place 8 mL of 1,4-dioxane and 2 mL of deionized water. Bubble argon gas through the mixture for 30 minutes to degas.
-
Reagent Addition: Remove the solvent from the argon line and, under a positive pressure of argon, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equivalents), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%). Quickly add the catalyst and ligand to the Schlenk flask.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: After 2 hours, take a small aliquot (under argon) for LC-MS analysis to check for product formation. Continue heating until the starting material is consumed or the reaction stalls.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Wang, M-F., et al. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. Available at: [7]
-
Wang, M-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [8]
-
Anonymous. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Available at: [9]
-
Anonymous. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Available at: [10]
-
Kim, J., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available at: [11]
-
Benchchem. (n.d.). This compound. Benchchem. Available at: [1]
-
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros - Reddit. Available at: [12]
-
Anonymous. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. Available at: [14]
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Benchchem.
- ResearchGate. (n.d.). Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) - ResearchGate.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [4]
-
Anonymous. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [5]
-
Fairlamb, I. J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [6]
- Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
-
PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [2]
- Benchchem Technical Support. (2025). Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines. Benchchem.
-
Anonymous. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. Available at: [15]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [3]
-
Siler, D. A., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 15. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dichloro-7-fluoroquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,4-dichloro-7-fluoroquinoline and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. As a key intermediate in medicinal chemistry, particularly for the development of novel antibacterial and anticancer agents, its successful synthesis is paramount.[1]
This guide provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core?
A1: The most established and versatile route is a multi-step synthesis that begins with a substituted aniline. The general pathway, often a variation of the Gould-Jacobs reaction, involves:
-
Condensation: Reaction of a 3-fluoroaniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilinoacrylate intermediate.[2]
-
Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to induce ring closure, forming the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.[2]
-
Saponification: Hydrolysis of the ester group to the corresponding carboxylic acid using a base like sodium hydroxide.
-
Decarboxylation: Removal of the carboxylic acid group, typically by heating the acid in the same high-boiling solvent, to yield 7-fluoro-4-hydroxyquinoline.[3]
-
Dichlorination: The final and most critical step, where the 4-hydroxyl group is replaced by chlorine, and a chlorine atom is added at the 3-position. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
Q2: Why is the purity of the starting 3-fluoroaniline critical?
A2: The purity of the starting aniline is foundational to the entire synthesis. Impurities in the initial material can lead to a cascade of issues, including the formation of isomeric byproducts that are difficult to separate in later stages, lower yields due to side reactions, and potential inhibition of the thermal cyclization step. It is highly recommended to use distilled or recrystallized aniline to ensure high-quality outcomes.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) and high-boiling solvents like Dowtherm A?
A3: Both reagents require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): It is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. A quench solution (e.g., a carefully prepared, cold aqueous solution of sodium bicarbonate) should be ready for any spills and for the workup procedure.
-
Dowtherm A / Diphenyl Ether: These solvents have very high boiling points (ca. 250-260 °C). The primary hazard is severe burns from splashes. Heating should be controlled with an electric heating mantle and monitored with a thermometer. Ensure that the glassware is free of cracks and that the setup is secure. The thermal cyclization and decarboxylation steps should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and degradation at high temperatures.[2]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low Yield During Thermal Cyclization (Step 2)
Q: My cyclization of the anilinoacrylate intermediate is resulting in a low yield of the desired 7-fluoro-4-hydroxyquinoline-3-carboxylate. What are the likely causes and solutions?
A: Low yields in this step are common and typically trace back to temperature control or reactant purity.
-
Potential Cause 1: Insufficient Cyclization Temperature. The Conrad-Limpach-Knorr and Gould-Jacobs reactions require high thermal energy to proceed efficiently.
-
Troubleshooting: Ensure your high-boiling solvent (Dowtherm A or diphenyl ether) is heated to a vigorous reflux (around 250 °C).[2] Use a heating mantle with a stirrer for even heat distribution. A thermometer placed in the reaction flask (not just on the mantle) is crucial for accurate temperature monitoring.
-
-
Potential Cause 2: Reaction Time is Too Short. The cyclization may be slow to reach completion.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to determine when the starting material has been fully consumed. A typical reaction time is 1-2 hours at reflux.[2]
-
-
Potential Cause 3: Degradation of Starting Material. At such high temperatures, the anilinoacrylate intermediate can degrade if exposed to oxygen or moisture.
-
Troubleshooting: Perform the reaction under a dry, inert atmosphere (nitrogen or argon). Ensure all glassware is flame-dried or oven-dried before use to remove any adsorbed water.
-
Problem 2: Incomplete or Uncontrolled Decarboxylation (Step 4)
Q: I'm struggling with the decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. The reaction is either incomplete, or I'm seeing significant tar formation.
A: This step is challenging due to the high temperatures required, which can also promote side reactions.
-
Potential Cause 1: Residual Water. Water can interfere with the decarboxylation process.
-
Troubleshooting: If you are using the crude, air-dried acid from the saponification step, ensure it is thoroughly dried. A common technique is to suspend the acid in the high-boiling solvent and heat it for an hour under a stream of nitrogen to azeotropically remove any residual water before raising the temperature to reflux for decarboxylation.[2]
-
-
Potential Cause 2: Temperature and Time. Similar to cyclization, this step requires sustained high temperatures.
-
Troubleshooting: Maintain the reaction at a steady reflux (250-260 °C) for at least 1-2 hours. Monitor the reaction by observing the cessation of CO₂ evolution (effervescence).
-
-
Potential Cause 3: Oxidative Degradation. The resulting 7-fluoro-4-hydroxyquinoline is susceptible to oxidation at high temperatures, leading to dark, tarry byproducts.
-
Troubleshooting: A strict inert atmosphere is non-negotiable. A slow, continuous stream of nitrogen or argon throughout the reaction is highly effective at preventing oxidative degradation and improving the color and purity of the final product.
-
Problem 3: Poor Yield and Byproduct Formation in the Dichlorination Step (Step 5)
Q: The final dichlorination step using POCl₃ is giving me a low yield of this compound, along with a dark, difficult-to-purify mixture.
A: This is arguably the most challenging step. Success hinges on controlling the reactivity of POCl₃ and managing the workup.
-
Potential Cause 1: Insufficient Reagent or Reaction Time. The conversion of the 4-hydroxyl group and chlorination at the 3-position may not go to completion.
-
Troubleshooting: Use a significant excess of POCl₃. Ratios of 5-10 equivalents relative to the 7-fluoro-4-hydroxyquinoline are common. The reaction is typically heated to reflux (around 110 °C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
-
Potential Cause 2: Uncontrolled Reaction and Tar Formation. The reaction of POCl₃ with the quinoline substrate is highly exothermic.
-
Troubleshooting: Add the POCl₃ to the substrate at a reduced temperature (e.g., room temperature or in an ice bath) before slowly heating to reflux. This prevents an uncontrolled exotherm that can lead to polymerization and tarring. Adding a catalytic amount of anhydrous DMF can facilitate the reaction, but should also be done carefully.
-
-
Potential Cause 3: Improper Workup Procedure. The workup is critical for isolating the product. POCl₃ reacts violently with water, and the product is often an HCl salt in the acidic mixture.
-
Troubleshooting: After the reaction is complete, cool the mixture to room temperature. The excess POCl₃ can be removed under reduced pressure (vacuum distillation). The remaining residue should then be poured slowly and carefully onto crushed ice with vigorous stirring.[4] This hydrolyzes any remaining POCl₃ and precipitates the product. The mixture will be highly acidic.
-
-
Potential Cause 4: Product Remains Solubilized as a Salt. The quinoline nitrogen is basic and will be protonated in the acidic workup mixture, forming a water-soluble hydrochloride salt, preventing its precipitation.
-
Troubleshooting: After pouring the reaction mixture onto ice, the resulting acidic slurry must be neutralized. Slowly add a base (e.g., concentrated ammonium hydroxide, or a 5M NaOH solution) until the pH is basic (pH 9-10).[4] This deprotonates the quinoline nitrogen, precipitating the neutral this compound as a solid, which can then be collected by filtration.
-
| Problem | Potential Cause | Recommended Solution |
| Low Cyclization Yield | Insufficient temperature / time | Ensure reflux at ~250°C; monitor by TLC.[2] |
| Degradation of intermediate | Use a dry, inert (N₂) atmosphere. | |
| Incomplete Decarboxylation | Residual water | Azeotropically remove water before reflux.[2] |
| Oxidative degradation (tarring) | Maintain a strict inert atmosphere throughout. | |
| Poor Dichlorination Yield | Incomplete reaction | Use a large excess of POCl₃ and reflux for 2-4 hours. |
| Improper workup / Product loss | Carefully pour the mixture onto ice, then basify to pH 9-10 to precipitate the product.[4] |
Section 3: Experimental Protocols & Visualizations
Protocol: Dichlorination of 7-Fluoro-4-hydroxyquinoline
This protocol is a representative example and may require optimization.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 7-fluoro-4-hydroxyquinoline (1 equiv).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 8-10 equiv) to the flask via the dropping funnel at room temperature with stirring.
-
Heating: Slowly heat the mixture to reflux (approx. 110 °C) using a heating mantle and maintain reflux for 3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Workup - Step 1 (Quench): After cooling to room temperature, carefully pour the reaction mixture dropwise into a beaker containing a large amount of crushed ice with vigorous stirring. This step must be done in a fume hood.
-
Workup - Step 2 (Neutralization): While keeping the mixture cool in an ice bath, slowly add concentrated ammonium hydroxide or 5M NaOH solution until the pH of the solution is ~9. A solid precipitate should form.
-
Isolation: Stir the mixture for an additional 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Visualizations
This diagram illustrates a logical workflow for troubleshooting the critical dichlorination step.
Caption: Decision tree for troubleshooting the dichlorination step.
This diagram shows the key transformations from the aniline precursor to the dichlorinated product.
Caption: Key steps in the synthesis of this compound.
References
- BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
- Perumal, S., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Mogilaiah, K., et al. (n.d.).
- ResearchGate. (2019).
- Larock, R. C., et al. (n.d.).
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
- Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
- BenchChem. (n.d.). This compound | High-Quality Research Chemical.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Google Patents. (n.d.).
- Kumar, A., & Sharma, S. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
- Fraenkel, G., Belford, R. L., & Yankwich, P. E. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media.
Sources
Technical Support Center: Safe Handling and Storage of 3,4-Dichloro-7-fluoroquinoline
Last Updated: 2026-01-16
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,4-Dichloro-7-fluoroquinoline. Given the limited specific safety and toxicology data available for this compound, this guide synthesizes established principles for handling halogenated and heterocyclic aromatic compounds to provide a robust framework for its safe use in a laboratory setting. The question-and-answer format aims to directly address potential issues and troubleshooting scenarios you may encounter during your experiments. Every protocol described herein is designed as a self-validating system, emphasizing causality and proactive risk mitigation.
Section 1: Understanding the Hazards - FAQs
Q1: What are the primary known hazards of this compound?
A1: Direct toxicological data for this compound is limited. However, based on its chemical structure and information from suppliers, the primary identified hazards are:
-
Acute Oral Toxicity: It is classified as harmful if swallowed.
-
Serious Eye Damage: It is presumed to cause serious eye damage.
Furthermore, as a halogenated quinoline derivative, it is prudent to consider the toxicological profiles of related compounds. The parent compound, quinoline, is classified as a possible human carcinogen, and some halogenated quinolines have been shown to cause liver and myocardial injuries in animal studies.[1] Therefore, this compound should be handled with a high degree of caution as a potential carcinogen and organotoxic agent.
Q2: Are there any known chemical incompatibilities I should be aware of?
-
Strong Oxidizing Agents: Can cause violent reactions.[2]
-
Strong Acids: May form salts and generate heat.
-
Strong Bases: May lead to degradation or other reactions.
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium), may cause vigorous or explosive reactions with halogenated compounds.
It is crucial to avoid mixing this compound with unknown substances and to conduct any new reactions on a small scale with appropriate safety measures in place.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Q1: What is the minimum required PPE for handling this compound?
A1: A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[3][4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene). Ensure the outer glove has a long cuff that covers the sleeve of the lab coat. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of liquids or airborne particles from causing serious eye damage.[4] |
| Skin and Body Protection | A lab coat with long sleeves and a buttoned front. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn. | Protects the body and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6] | Prevents inhalation of airborne particles or aerosols. |
Q2: How often should I change my gloves when working with this compound?
A2: Gloves should be changed immediately if they become contaminated. For prolonged operations, it is good practice to change gloves every 30 to 60 minutes to prevent breakthrough exposure. Always inspect gloves for any signs of degradation or punctures before and during use.
Section 3: Safe Handling and Storage Protocols
Q1: What is the standard operating procedure for weighing and preparing solutions of this compound?
A1: Adherence to a strict protocol is essential to minimize exposure during these common laboratory tasks.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper/boats, appropriate glassware, and solvent.
-
Don the full required PPE as outlined in Section 2.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Handle the solid compound gently to minimize the generation of dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the weighed solid to the desired glassware within the fume hood.
-
Slowly add the solvent to the solid, ensuring there is no splashing.
-
If necessary, stir the solution using a magnetic stirrer or gentle swirling.
-
Cap the container securely once the solid is dissolved.
-
-
Cleanup:
-
Carefully dispose of the weighing paper/boat and any other contaminated disposable items in a designated halogenated waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid self-contamination and dispose of disposable items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after the procedure.
-
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. | Prevents thermal degradation and reactions with atmospheric moisture.[2][7] |
| Atmosphere | Tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen). | Protects from air and moisture, which could lead to degradation.[2][8] |
| Location | In a designated, well-ventilated cabinet for toxic and halogenated compounds. | Segregates it from incompatible materials and limits access.[7] |
| Container | The original supplier container, ensuring the label is intact and legible. | Maintains proper identification and hazard information. |
Section 4: Troubleshooting and Emergency Procedures
Q1: What should I do in case of an accidental spill of this compound?
A1: The response depends on the scale of the spill. For any spill, prioritize personal safety.[9][10][11]
Workflow for Spill Response
Caption: Workflow for responding to a chemical spill.
Q2: What are the first aid procedures for exposure to this compound?
A2: Immediate action is critical in case of personal exposure.[2][6][9]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the safety data sheet or product information to the medical personnel.[2] |
Q3: How should I respond to a fire involving this compound?
A3: In the event of a fire, the primary concern is the potential for the generation of highly toxic and corrosive gases.
-
Evacuate: Immediately evacuate the area and activate the fire alarm.
-
Do Not Fight the Fire: Unless you are trained and it is a very small, incipient fire that can be extinguished without risk.
-
Inform Emergency Responders: Provide the exact location of the fire and inform them that a halogenated organic compound is involved. This is crucial as the thermal decomposition of such compounds can produce toxic gases like hydrogen chloride, hydrogen fluoride, and nitrogen oxides.
-
Fire Extinguishing Media: For small fires, dry chemical powder, carbon dioxide, or alcohol-resistant foam may be appropriate. Avoid using a direct water stream, which could scatter the material.
Section 5: Waste Disposal
Q1: How do I properly dispose of waste containing this compound?
A1: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Workflow for the disposal of halogenated waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[7][12]
-
Container: Use a designated, properly labeled, and leak-proof container for all waste. The container should be compatible with halogenated organic compounds.
-
Disposal: All disposal must be conducted through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[7][12]
References
- BenchChem. (2025). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). PubMed.
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
- Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation p
- EHSO. (2026). Spill Control/Emergency Response. EHSO Manual 2025-2026.
- National Institutes of Health. (2015). Quinolines: Human health tier II assessment.
- ResearchGate. (2025).
- Fisher Scientific. (2012).
- Columbia University. (n.d.). Emergency Spill Procedures. Research.
- PubMed. (n.d.).
- BenchChem. (2025).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- MATERIAL SAFETY D
- Braun Research Group. (n.d.).
- 4 - SAFETY D
- Sigma-Aldrich. (n.d.). This compound.
- Apollo Scientific. (2023).
- ACS Publications. (1954). SUBSTITUTED QUINOLINES1. The Journal of Organic Chemistry.
- Hazmat School. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Environmental Health and Safety. (2024). CHEMICAL SPILL PROCEDURES.
- ResearchGate. (2025).
- National Institutes of Health. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity.
- University of Toronto. (n.d.). EMERGENCY RESPONSE. Department of Chemistry.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Weill Cornell Medicine. (n.d.).
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- National Institutes of Health. (2022). Road Less Traveled: Drug Hypersensitivity to Fluoroquinolones, Vancomycin, Tetracyclines, and Macrolides.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
- Campus Operations. (n.d.).
- Hazardous waste acceptance conditions. (n.d.).
- Halogenated Waste (any organic chemical th
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- ResearchGate. (n.d.).
- National Institutes of Health. (2024).
- Walchem. (2024).
- ChemScene. (n.d.). 941294-25-3 | 1,3-Dichloro-7-fluoroisoquinoline.
- RS. (n.d.).
- BenchChem. (n.d.). This compound|High-Quality Research Chemical.
- Thermo Fisher Scientific. (2013).
- Tom Parker Ltd. (2010).
- PubMed. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
- ResearchGate. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. hazmatschool.com [hazmatschool.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comprehensive Guide to the Spectral Analysis and Structural Confirmation of 3,4-Dichloro-7-fluoroquinoline
This guide provides an in-depth, technically-grounded comparison of the analytical techniques required for the unambiguous structural confirmation of 3,4-Dichloro-7-fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[1][2] The specific halogenation pattern of this compound (C₉H₄Cl₂FN, Molecular Weight: 216.04 g/mol ) creates a versatile synthetic intermediate for developing novel bioactive molecules.[2] Given the existence of numerous potential isomers, rigorous and multi-faceted spectral analysis is not merely procedural—it is essential for validating the precise molecular architecture and ensuring the integrity of subsequent research.
This guide will detail the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) in building a conclusive structural proof. For comparative purposes, we will contrast the expected spectral data with that of a closely related analogue, 4,7-dichloroquinoline, to highlight the unique spectral signatures conferred by the specific substitution pattern of our target molecule.
Mass Spectrometry (MS): Defining the Molecular Formula
Mass spectrometry serves as the foundational analytical step, providing the molecular weight and crucial information about the elemental composition, particularly the halogen count.
Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) is chosen over standard MS to obtain a highly accurate mass measurement. This precision allows for the confident determination of the molecular formula by distinguishing the target's exact mass from other potential elemental compositions with the same nominal mass. The presence of two chlorine atoms imparts a highly characteristic isotopic pattern, which serves as an immediate and powerful validation point.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A minute quantity of the solid sample is introduced directly into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation and Comparison
The most critical feature in the mass spectrum of this compound is the molecular ion (M⁺) cluster. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit three distinct peaks:
-
M⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
The expected relative intensity ratio of these peaks is approximately 9:6:1 , a definitive signature for a dichloro-substituted compound.
| Feature | This compound (Expected) | 4,7-Dichloroquinoline (Reference) [3][4] |
| Molecular Formula | C₉H₄Cl₂FN | C₉H₅Cl₂N |
| Molecular Weight | 216.04 g/mol | 198.05 g/mol |
| Nominal m/z (M⁺) | 215 | 197 |
| Isotopic Peak Cluster | m/z 215, 217, 219 | m/z 197, 199, 201 |
| Cluster Ratio | ~9:6:1 | ~9:6:1 |
The observation of the correct molecular weight and the characteristic 9:6:1 isotopic cluster provides the first layer of structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Scaffolds
IR spectroscopy probes the vibrational frequencies of chemical bonds, offering a rapid and non-destructive method to confirm the presence of key functional groups and the core aromatic structure.[5]
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for its simplicity and speed, requiring minimal sample preparation. The analysis confirms the presence of the quinoline ring system and, crucially, the carbon-halogen bonds that define the molecule.
Experimental Protocol: ATR-IR Spectroscopy
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Analysis: Pressure is applied to ensure good contact, and the sample is scanned with IR radiation. The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Data Interpretation and Comparison
The IR spectrum provides a "fingerprint" of the molecule. For halogenated quinolines, specific regions are of high diagnostic value.[6] The key differentiator for our target molecule is the C-F bond, which has a characteristic stretching frequency.[7][8]
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected for this compound | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Present | Confirms the aromatic quinoline core.[6] |
| Aromatic C=C/C=N Stretch | 1650 - 1450 | Multiple sharp bands | Characteristic of the quinoline ring system.[7] |
| C-F Stretch | 1250 - 1000 | Present (Strong) | Key diagnostic peak. Confirms the presence of fluorine.[8] |
| C-Cl Stretch | 850 - 550 | Present (Medium-Strong) | Confirms the presence of chlorine. |
Comparing the expected spectrum of our target with a known spectrum for 4,7-dichloroquinoline would immediately highlight the strong absorption band in the 1250-1000 cm⁻¹ region, unequivocally confirming the presence of fluorine in the structure.
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the ¹H, ¹⁹F, and ¹³C nuclei, we can assemble a complete and validated structural picture.
Overall Analytical Workflow
The comprehensive analysis follows a logical progression, with each technique providing complementary information that collectively validates the final structure.
Caption: Workflow for the spectral confirmation of this compound.
¹H NMR Spectroscopy
This technique maps the chemical environment of all protons in the molecule. The number of signals, their chemical shift (position), their integration (area), and their splitting pattern (multiplicity) provide detailed information about atomic connectivity.
Experimental Protocol:
-
Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Reference: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation and Comparison: The structure of this compound has four aromatic protons. Their expected signals will be distinct from the five protons of 4,7-dichloroquinoline. The fluorine atom at C7 will introduce additional splitting (coupling) to the signals of adjacent protons (H6 and H8).
| Feature | This compound (Predicted) | 4,7-Dichloroquinoline (Reference Data) [9] |
| Total Protons | 4H | 5H |
| H2 | ~8.8 ppm (singlet) | ~8.78 ppm (doublet) |
| H5 | ~8.2 ppm (doublet of doublets) | ~7.48 ppm (doublet) |
| H6 | ~7.5 ppm (triplet of doublets, H-H & H-F coupling) | ~8.11 ppm (doublet) |
| H8 | ~7.8 ppm (doublet of doublets, H-H & H-F coupling) | ~7.59 ppm (doublet of doublets) |
| H3 | Absent | ~8.15 ppm (doublet) |
The key distinctions are:
-
Proton Count: An integral of 4H versus 5H.
-
H2 Signal: A singlet in the target molecule (no adjacent proton at C3) versus a doublet in the reference (coupled to H3).
-
Complex Splitting: The protons on the fluorinated ring (H6, H8) will show more complex splitting patterns due to coupling with the ¹⁹F nucleus.
¹⁹F NMR Spectroscopy
As fluorine-19 is an NMR-active nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a direct and unambiguous method to confirm the presence and electronic environment of fluorine atoms.[10][11]
Experimental Protocol: The experiment is run similarly to ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to CFCl₃ (δ = 0.00 ppm).[12]
Data Interpretation: For this compound, a single signal is expected in the ¹⁹F NMR spectrum, confirming the presence of one unique fluorine environment.
-
Chemical Shift: The signal is expected in the typical range for an aryl fluoride, approximately -100 to -120 ppm.[10][13]
-
Multiplicity: The fluorine at C7 is coupled to two protons, H6 and H8. Assuming different coupling constants, this signal would likely appear as a doublet of doublets . This multiplicity provides definitive proof of the fluorine's position adjacent to two protons.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton. A proton-decoupled spectrum shows a single peak for each unique carbon atom, and the chemical shifts are highly sensitive to the electronic environment, including the effects of halogen substitution.
Experimental Protocol: A standard proton-decoupled ¹³C NMR experiment is performed on the same sample used for ¹H NMR.
Data Interpretation: The spectrum will show 9 distinct signals, corresponding to the 9 carbon atoms in the quinoline ring. The most informative signals are those directly influenced by the halogens. The C-F coupling is particularly diagnostic.
| Carbon Atom | This compound (Predicted Features) | 4,7-Dichloroquinoline (Reference Data) [14] |
| C2, C5, C6, C8, C9, C10 | 6 signals in the aromatic region (120-150 ppm) | 7 signals in the aromatic region |
| C3, C4 (C-Cl) | Downfield shifted signals | One C-Cl signal (C4) |
| C7 (C-F) | Signal appears as a large doublet due to ¹J(C-F) coupling (~250 Hz). | Signal for C7 (C-Cl) present. |
| C6, C8 (adjacent to C-F) | Signals appear as smaller doublets due to ²J(C-F) coupling (~20-25 Hz). | Standard carbon signals. |
The large one-bond C-F coupling constant (¹J(C-F)) is an unmistakable feature that confirms the direct attachment of the fluorine atom to a specific carbon on the ring. The smaller two-bond couplings (²J(C-F)) to C6 and C8 further cement the assignment of the fluorine to the C7 position.
Caption: Key NMR coupling interactions confirming the position of the fluorine atom.
Conclusion: A Self-Validating System for Structural Integrity
The structural confirmation of this compound is achieved not by a single technique, but by the synergistic and self-validating interplay of multiple spectral analyses.
-
MS establishes the correct molecular formula, C₉H₄Cl₂FN, and confirms the presence of two chlorine atoms.
-
IR provides functional group evidence for the aromatic system and the crucial C-F bond.
-
¹H and ¹³C NMR define the precise number and type of hydrogen and carbon atoms, while their chemical shifts reveal the electron-withdrawing effects of the three halogens.
-
¹⁹F NMR delivers the final, unequivocal proof of the fluorine's presence and its specific location through characteristic couplings.
The absence of a proton at C3 (inferred from the H2 singlet in ¹H NMR), the presence of a C-F bond (seen in IR, ¹⁹F NMR, and ¹³C NMR), and the specific H-F and C-F coupling patterns collectively leave no ambiguity. This multi-technique approach ensures the highest degree of scientific integrity and provides a trustworthy foundation for any subsequent research and development involving this important chemical intermediate.
References
-
Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Available at: [Link]
-
MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Available at: [Link]
-
Haskins, W., & Luttermoser, G. (n.d.). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. ACS Publications. Available at: [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
-
Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Physical and analytical data of synthesized quinoline derivatives. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available at: [Link]
-
Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available at: [Link]
-
NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Available at: [Link]
-
National Institutes of Health. (n.d.). 4,7-Dichloroquinoline. PMC. Available at: [Link]
-
Letters in Applied NanoBioScience. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Available at: [Link]
-
Royal Society of Chemistry. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Available at: [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2022). 1,3-dichloro-2-fluorobenzene. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... Available at: [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ajabs.org [ajabs.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. colorado.edu [colorado.edu]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. 4,7-Dichloroquinoline(86-98-6) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 3,4-Dichloro-7-fluoroquinoline and Other Dichloroquinoline Isomers
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted quinolines, in particular, are privileged structures found in a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 3,4-dichloro-7-fluoroquinoline against other common dichloroquinoline isomers. By examining the electronic and steric influences of substituent placement, we aim to provide a predictive framework for synthetic planning, even in the absence of extensive experimental data for this specific isomer.
Introduction: The Quinoline Core in Drug Discovery
The quinoline framework is a vital component in numerous FDA-approved drugs, most notably the fluoroquinolone class of antibiotics which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The strategic placement of halogen atoms on the quinoline ring provides reactive handles for diversification through common synthetic methodologies like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these halogen sites is paramount for efficient and regioselective synthesis of novel drug candidates.
This guide will focus on the reactivity of this compound, a less-studied isomer, and compare its predicted reactivity with well-documented isomers such as 2,4-dichloroquinoline and 4,7-dichloroquinoline.
Electronic Landscape of Substituted Quinolines
The reactivity of any position on the quinoline ring is governed by the interplay of inductive and resonance effects of the substituents and the inherent electronic nature of the bicyclic system. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly influences the electrophilicity of the carbon atoms, particularly at the C2 and C4 positions.
-
The Influence of Chlorine Substituents: Chlorine atoms are moderately deactivating through their inductive effect (-I) but are weakly donating through resonance (+R). Their primary role in the context of this guide is as good leaving groups in SNAr and as partners in oxidative addition for cross-coupling reactions.
-
The Role of the 7-Fluoro Group: The fluorine atom at the C7 position is a potent electron-withdrawing group primarily through its strong inductive effect. This has a global effect on the electron density of the entire quinoline ring system, generally increasing its electrophilicity and making it more susceptible to nucleophilic attack. Studies on other fluoroquinolines have shown that fluorine substitution can significantly alter the electronic properties and biological activity of the molecule.[3]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing halo-substituted quinolines. The reaction proceeds via a Meisenheimer intermediate, and its rate is dictated by the stability of this intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing the negative charge and accelerating the reaction.
3.1. Predicted Reactivity of this compound
-
C4-Cl vs. C3-Cl: The chlorine atom at the C4 position is anticipated to be significantly more reactive towards nucleophiles than the chlorine at the C3 position. The C4 position is para to the ring nitrogen, which provides resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack. This is analogous to the high reactivity of the 4-position in other dichloroquinolines and related heterocycles like 2,4-dichloroquinazolines, where substitution overwhelmingly occurs at C4.[4] DFT calculations on 2,4-dichloroquinazoline have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4]
-
Effect of the 7-Fluoro Group: The electron-withdrawing 7-fluoro group will further decrease the electron density of the entire ring system, thereby activating both the C3 and C4 positions towards nucleophilic attack compared to a non-fluorinated 3,4-dichloroquinoline.
3.2. Comparison with Other Dichloroquinolines
| Compound | Most Reactive Site (SNAr) | Rationale | Experimental Evidence |
| This compound | C4 | Activated by the ring nitrogen (para). Globally activated by the 7-fluoro group. | Predicted based on electronic principles. |
| 2,4-Dichloroquinoline | C4 | More activated by the ring nitrogen than C2. | Well-documented preferential substitution at C4 with various nucleophiles.[5] |
| 4,7-Dichloroquinoline | C4 | Activated by the ring nitrogen (para). | Readily undergoes nucleophilic substitution at the C4 position with amines and other nucleophiles.[6][7] |
Experimental Protocol: General Procedure for SNAr on Dichloroquinolines
This protocol is a generalized procedure based on common practices for SNAr reactions with dichloroquinolines and can be adapted for this compound.
-
Reaction Setup: In a sealed vial, dissolve the dichloroquinoline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMA, or NMP).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 150°C. The optimal temperature will depend on the nucleophilicity of the attacking species and the reactivity of the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation, respectively. The regioselectivity in these reactions is often governed by the ease of oxidative addition of the Pd(0) catalyst to the C-X bond.
4.1. Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron reagent with a halide. The relative reactivity of C-Cl bonds in dichloroquinolines can be influenced by both electronic and steric factors.
-
Predicted Reactivity of this compound: Similar to SNAr, the C4-Cl bond is expected to be more reactive in Suzuki coupling. The electronic activation by the ring nitrogen facilitates the oxidative addition of palladium.
-
Comparison with Other Dichloroquinolines:
-
2,4-Dichloroquinoline: While some reactions like alkynylation show initial reactivity at C2, subsequent Suzuki coupling can occur at C4.[8] The choice of ligand can also influence the regioselectivity, with some sterically hindered ligands favoring C4 coupling.[9]
-
4,7-Dichloroquinoline: The C4 position is the more reactive site for Suzuki coupling.
-
| Compound | Most Reactive Site (Suzuki) | Rationale | Experimental Evidence |
| This compound | C4 | More electronically activated position for oxidative addition. | Predicted based on electronic principles. |
| 2,4-Dichloroquinoline | C2 or C4 | Reactivity can be tuned by reaction conditions and ligands. C2 is often more reactive in initial couplings.[8][9] | Sequential coupling is possible, with initial reaction at C2 followed by C4.[8] |
| 4,7-Dichloroquinoline | C4 | Preferential oxidative addition at the more electron-deficient C4 position. | Well-established regioselectivity at C4. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the dichloroquinoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq.).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to a temperature typically between 80°C and 110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is then purified by column chromatography.
4.2. Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds. The choice of ligand is critical for achieving high yields and can influence regioselectivity.
-
Predicted Reactivity of this compound: The C4-Cl bond is predicted to be the more reactive site for Buchwald-Hartwig amination due to its greater electrophilicity.
-
Comparison with Other Dichloroquinolines: The general principles of reactivity follow those of Suzuki coupling, with the C4 position in 4,7- and 2,4-dichloroquinolines being generally more susceptible to amination.
Logical Flow of Reactivity and Functionalization
The following diagram illustrates the predicted reactivity hierarchy for this compound, providing a strategic workflow for sequential functionalization.
Caption: Predicted reactivity workflow for this compound.
Conclusion
While direct experimental comparisons involving this compound are limited, a thorough analysis of the electronic properties of the quinoline ring system and the influence of its substituents allows for a robust prediction of its reactivity. The chlorine atom at the C4 position is expected to be the more reactive site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is primarily due to the activating effect of the ring nitrogen. The 7-fluoro group serves to globally enhance the electrophilicity of the ring, likely increasing the overall reaction rates compared to its non-fluorinated counterpart.
This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes utilizing this compound and other dichloroquinoline isomers. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for any new transformation.
References
-
Reddy, K. V., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 36. Available at: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki–Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8211-8225. Available at: [Link]
-
St. John-Campbell, S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Control. Journal of the American Chemical Society, 144(21), 9336-9342. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 8(3-4), 63-71. Available at: [Link]
-
Studies on synthesis evaluation of some substituted fluoroquinolones. (2009). Oriental Journal of Chemistry, 25(1), 137-142. Available at: [Link]
-
Charris, J. E., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
-
Eda, M., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 149-157. Available at: [Link]
-
Ortiz-Renteria, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14217-14232. Available at: [Link]
-
Szymańska, E., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(10), 2294. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Available at: [Link]
-
Madrid, P. B., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 20(22), 6796-6800. Available at: [Link]
-
Thomson, A. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(1), 124-127. Available at: [Link]
-
da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 213. Available at: [Link]
-
Leal, B., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[10]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 9(1), 845-856. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19206. Available at: [Link]
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. Retrieved from [Link]
-
Roy, M., & Basak, A. (2014). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry, 12(35), 6817-6825. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
Bhardwaj, R., et al. (2022). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Scientific Reports, 12(1), 4901. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8563-8588. Available at: [Link]
-
de Oliveira, R. B., et al. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 29(10), 2200-2209. Available at: [Link]
-
de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Available at: [Link]
-
Sharma, P., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1364-1376. Available at: [Link]
-
Chegg. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Retrieved from [Link]
-
Kumar, M., et al. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Dichloro-7-fluoroquinoline Derivatives in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives synthesized from the 3,4-dichloro-7-fluoroquinoline scaffold. We will explore how strategic modifications to this versatile chemical intermediate give rise to potent and selective agents targeting distinct biological pathways, including those relevant to oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The this compound Scaffold - A Privileged Starting Point
The quinoline ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. The specific compound, this compound, represents a highly valuable and strategic starting material for chemical library synthesis.[1] Its utility stems from a precise arrangement of halogen atoms that serve as versatile synthetic handles:
-
C-4 Chlorine: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom acts as an excellent leaving group, allowing for the facile introduction of a wide variety of amine, oxygen, or sulfur nucleophiles. This reaction is fundamental to creating analogs of well-known kinase inhibitors and antimalarial agents.
-
C-3 Chlorine: While less reactive than the C-4 position, the C-3 chlorine can also be displaced or participate in metal-catalyzed cross-coupling reactions, enabling further structural diversification.
-
C-7 Fluorine: The fluorine atom at the C-7 position is a classic feature of the highly successful fluoroquinolone class of antibiotics.[2][3] This substituent is known to enhance cellular uptake and target engagement (e.g., with bacterial DNA gyrase) and can improve metabolic stability and pharmacokinetic properties.[3][4]
This unique combination of reactive sites allows for a systematic and modular exploration of chemical space, making it an ideal platform for SAR studies.
Caption: Synthetic utility of the this compound scaffold.
Comparative SAR Analysis: From a Single Scaffold to Diverse Biological Activities
The central principle of our analysis is to compare how different classes of substituents, primarily introduced at the C-4 position, direct the biological activity of the resulting molecule.
Anticancer Activity: Targeting Protein Kinases
Many modern cancer therapies are tyrosine kinase inhibitors (TKIs), which selectively block signaling pathways that drive tumor growth.[5] The quinoline scaffold is a key component of several FDA-approved TKIs. Derivatives from our starting material are ideally suited for this target class.
Core SAR Principles:
-
The C-4 Aniline Moiety: The most critical modification for kinase inhibitory activity is the substitution of the C-4 chlorine with a substituted aniline. This 4-anilinoquinoline core is a classic "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[4]
-
Substituents on the Aniline Ring: Small, hydrophobic, or methoxy groups on the aniline ring can be tailored to access specific pockets within the ATP-binding site, thereby controlling potency and selectivity against different kinases (e.g., EGFR, ALK, ROCK).[6][7]
-
The C-7 Position: The existing 7-fluoro group is often beneficial. However, replacing it with small alkoxy groups (e.g., methoxy) can sometimes enhance potency, particularly when combined with bulky substituents elsewhere.[8]
-
The C-3 Position: While often left unsubstituted (as hydrogen after removal of chlorine), introducing small groups at C-3 can create steric hindrance that disfavors binding to certain kinases, thus improving the selectivity profile.
Comparative Performance Data (Illustrative)
The following table summarizes representative data synthesized from the broader literature on 4-anilinoquinoline kinase inhibitors to illustrate these SAR principles.
| Derivative ID | C-4 Substituent | C-3 Substituent | Target Kinase | IC₅₀ (nM) | Rationale for Performance |
| A-1 | Aniline | Cl | EGFR | 550 | The basic 4-anilinoquinoline scaffold shows moderate activity. The C-3 Cl is not optimal. |
| A-2 | 3-chloro-4-fluoroaniline | H | EGFR | 15 | Addition of specific halogens on the aniline ring enhances binding affinity in the ATP pocket. Removal of C-3 Cl is beneficial. |
| A-3 | 3-ethynylaniline | H | EGFR | 2 | The ethynyl group forms a key interaction in a specific hydrophobic pocket of the EGFR active site, dramatically increasing potency. |
| A-4 | N-methylpiperazine | H | EGFR | >10,000 | Replacing the aromatic aniline with a non-planar aliphatic amine disrupts the necessary hinge-binding interaction, abolishing activity. |
| A-5 | 3-chloro-4-fluoroaniline | CN | EGFR | 85 | Adding a cyano group at C-3 introduces steric bulk that can clash with the kinase, reducing potency compared to A-2. |
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV
The fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The 7-fluoroquinoline core is a defining feature of this class.
Core SAR Principles:
-
The C-7 Substituent: The fluorine atom is a key contributor to activity. The primary site for modification in traditional fluoroquinolones is the C-7 position (not a primary modification site for our starting material, but its presence is key).
-
The N-1 Substituent: A cyclopropyl group at the N-1 position is known to significantly enhance potency against a broad spectrum of bacteria.[3]
-
The C-4 Carbonyl: A defining feature of active fluoroquinolones is a carbonyl group at C-4 and a carboxylic acid at C-3.[9] To achieve this from our 3,4-dichloro starting material would require significant synthetic transformations, moving away from simple SNAr chemistry. However, exploring non-classical derivatives is a valid research path.
-
The C-4 Amine: While not the traditional route, substituting the C-4 chlorine with specific basic amines (e.g., piperazine derivatives) could yield hybrid molecules with potential antibacterial activity, though likely through a different mechanism than classic fluoroquinolones.
Comparative Performance Data (Illustrative)
This table illustrates the established SAR for the fluoroquinolone class, which informs how one might approach modifying the core scaffold.
| Derivative ID | N-1 Substituent | C-7 Substituent | C-3 Substituent | Target Bacteria | MIC (µg/mL) | Rationale for Performance |
| B-1 | Ethyl | Piperazinyl | COOH | E. coli | 0.5 | The foundational fluoroquinolone structure (e.g., Norfloxacin). |
| B-2 | Cyclopropyl | Piperazinyl | COOH | E. coli | 0.06 | The N-1 cyclopropyl group dramatically enhances DNA gyrase inhibition and overall potency.[3] |
| B-3 | Cyclopropyl | 3-aminopyrrolidinyl | COOH | S. aureus | 0.12 | Modifications to the C-7 ring can improve activity against Gram-positive bacteria.[3] |
| B-4 | Cyclopropyl | Piperazinyl | H | E. coli | >128 | Removal of the C-3 carboxylic acid, which is crucial for binding to the enzyme-DNA complex, abolishes activity.[9] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented protocols are essential.
Synthesis: Nucleophilic Aromatic Substitution (SNAr) at C-4
This protocol describes the key step for diversifying the this compound scaffold to generate a library of 4-substituted analogs (e.g., for kinase inhibitor screening).
Objective: To replace the C-4 chlorine with a representative aniline nucleophile.
Materials:
-
This compound (1.0 eq)
-
3-chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq) as base
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol, 10 mL per mmol of starting material).
-
Add the substituted aniline (1.1 eq) to the suspension.
-
Add the base (DIPEA or K₂CO₃). The choice of base depends on the nucleophile's sensitivity; DIPEA is a milder organic base, while K₂CO₃ is a solid inorganic base.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the product) has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product is dissolved, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-3-chloro-7-fluoroquinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Biological Assay: MTT Cytotoxicity Assay
This assay is a standard colorimetric method to assess the in vitro cytotoxic activity of compounds against cancer cell lines, providing IC₅₀ values.[10]
Objective: To determine the concentration of a quinoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a powerful platform for generating diverse libraries of bioactive compounds. The SAR principles discussed herein demonstrate that strategic derivatization, particularly at the C-4 position via SNAr reactions, can effectively steer the resulting molecules toward distinct and valuable biological targets. The introduction of anilines consistently produces potent kinase inhibitors, while modifications leading to structures resembling classic antimalarials or fluoroquinolones can unlock other activities.
Future work should focus on exploring less conventional modifications, such as metal-catalyzed cross-couplings at the C-3 position, to access novel chemical space. Furthermore, combining potent C-4 substituents with alternative C-7 groups (beyond fluorine) could lead to second-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2023).
- Comparative Anticancer Activity of Substituted Quinolines. (2025). BenchChem.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.
- Comprehensive review on current developments of quinoline-based anticancer agents.ScienceDirect.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.PubMed.
- This compound | High-Quality Research Chemical.BenchChem.
- Structure-activity relationships of the fluoroquinolones.
- Structure—activity and structure—side-effect relationship for the quinolone antibacterials. (2025).
- The structure-activity relationship for fluoroquinolone antibiotics.
- Structure-activity relationship of fluoroquinolones as anticancer agents.
-
Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][10][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure. (2016). Journal of Medicinal Chemistry.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain expos | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 3,4-Dichloro-7-fluoroquinoline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic placement of halogen atoms on this scaffold can significantly modulate a compound's physicochemical properties and biological activity. The 3,4-dichloro-7-fluoroquinoline core, in particular, presents a unique combination of reactive sites and electronic features, making it a compelling starting point for developing novel therapeutic candidates.[2] The chlorine atoms at positions 3 and 4 and the fluorine at position 7 provide distinct handles for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR).[2]
This guide provides a comprehensive framework for the preclinical evaluation of novel this compound derivatives. It is designed to move beyond a simple recitation of protocols, instead offering insights into the causal relationships behind experimental choices, ensuring a robust and logical progression from initial screening to in vivo validation.
Part 1: Foundational In Vitro Evaluation: From Screening to Mechanistic Insight
The initial phase of evaluation aims to efficiently identify promising compounds and elucidate their mode of action at the cellular level. A well-designed in vitro screening cascade is paramount to filter out compounds with undesirable properties early, saving valuable resources.
Experimental Workflow: The In Vitro Screening Cascade
The logical flow of in vitro experiments is crucial for efficient decision-making. The process begins with broad primary screens for desired biological activity and general toxicity, followed by more specific secondary assays to determine the mechanism of action for the most promising "hit" compounds.
Caption: A typical workflow for the in vitro evaluation of novel compounds.
Cytotoxicity Assessment: Gauging Therapeutic Potential and Selectivity
A primary goal is to develop compounds that are potent against target cells (e.g., cancer cells or bacteria) while remaining non-toxic to healthy host cells. Cytotoxicity assays are the first step in establishing this therapeutic window.
Rationale for Assay Selection:
-
MTT Assay: This is a workhorse colorimetric assay for assessing metabolic activity, which serves as an indicator of cell viability.[3] Its high reproducibility and ease of use make it ideal for initial high-throughput screening.[4]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of plasma membrane integrity and cytotoxicity.
-
Apoptosis Assays: For anticancer applications, understanding whether a compound induces programmed cell death (apoptosis) is crucial. The Annexin V/PI assay is a gold standard for distinguishing between early apoptotic, late apoptotic, and necrotic cell death.
Comparative Cytotoxicity Data:
The following table presents hypothetical data for a novel this compound derivative ("Compound X") compared to a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound X | MCF-7 (Breast Cancer) | 8.5 | Hypothetical Data |
| Compound X | A549 (Lung Cancer) | 12.2 | Hypothetical Data |
| Compound X | NHDF (Normal Fibroblast) | > 100 | Hypothetical Data |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.5 | [3] |
| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] |
| 2-phenylquinolin-4-amine | HT-29 (Colon Cancer) | 8.12 | [6] |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of quinoline derivatives.[3][6]
-
1. Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control line (e.g., NHDF) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
2. Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
3. MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]
-
4. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
6. Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined using non-linear regression analysis.
Antimicrobial Activity Evaluation
The quinolone core is central to fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][7] Therefore, evaluating new derivatives for antimicrobial activity is a logical step.
Rationale for Assay Selection:
-
Broth Microdilution: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. It is quantitative and suitable for screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[8][9]
Comparative Antimicrobial Data:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound Y | Staphylococcus aureus (Gram +) | 4 | Hypothetical Data |
| Compound Y | Escherichia coli (Gram -) | 8 | Hypothetical Data |
| Compound Y | Pseudomonas aeruginosa (Gram -) | 16 | Hypothetical Data |
| Ciprofloxacin | S. aureus | 0.25 - 1 | [9][10] |
| Ciprofloxacin | E. coli | ≤ 0.015 - 0.5 | [9][10] |
| Norfloxacin | S. aureus | 0.2 - 3.12 | [9] |
Part 2: In Vivo Evaluation: Assessing Performance in a Biological System
Promising candidates from in vitro studies must be evaluated in a complex biological system to assess their pharmacokinetics, efficacy, and safety. This phase is critical for determining a compound's potential for clinical translation.
Experimental Workflow: The In Vivo Evaluation Pipeline
This workflow illustrates the progression of a validated in vitro hit through the necessary stages of animal testing to establish a preclinical proof-of-concept.
Caption: A streamlined pipeline for the in vivo evaluation of a lead compound.
Pharmacokinetic (PK) Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. Poor pharmacokinetic properties, such as low oral bioavailability, are a common cause of failure in drug development.[11]
-
Methodology: Rodent models (mice or rats) are typically used. The compound is administered via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured, often using LC-MS/MS.
-
Key Parameters:
-
Half-life (t½): The time required for the drug concentration to decrease by half.[11]
-
Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.[11]
-
Metabolism: Identification of major metabolites in liver microsomes can provide insights into potential drug-drug interactions and metabolic liabilities.[11]
-
Efficacy Evaluation
Efficacy studies are designed to demonstrate that the compound has the desired therapeutic effect in a living organism. The choice of model is critical and must be relevant to the target disease.
-
For Anticancer Agents: A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, is commonly used. The compound is administered, and its effect on tumor growth is measured over time.
-
For Antimicrobial Agents: An infection model, such as a murine thigh infection model or a systemic infection model, is employed. The ability of the compound to reduce the bacterial load in target tissues is the primary endpoint.[12]
Preclinical Toxicity Assessment
Safety is a non-negotiable aspect of drug development. Preclinical toxicity studies in animals are essential to identify potential adverse effects before human trials.
-
Acute Toxicity: Involves administering a single, high dose of the compound to determine the immediate effects and the maximum tolerated dose (MTD).
-
Subchronic Toxicity: Involves repeated daily dosing over a longer period (e.g., 13 weeks) to identify target organ toxicity and establish a no-observed-adverse-effect level (NOAEL).[13]
-
Key Observations: For quinolone-based compounds, particular attention should be paid to the kidneys, liver, central nervous system (CNS), and joints (in juvenile animals).[13][14] Clinical signs, body weight changes, blood chemistry, and histopathological examination of major organs are performed to assess toxicity.[13]
Comparative In Vivo Toxicity Profile:
| Compound | Animal Model | Dose (mg/kg/day) | Key Observations | Reference |
| Compound Z | Rat | 100 | No adverse effects observed. | Hypothetical Data |
| Compound Z | Rat | 400 | Increased liver enzymes, mild kidney tubular degeneration. | Hypothetical Data |
| Irloxacin | Rat | 100 | Considered the non-toxic effect level. | [13] |
| Irloxacin | Rat | ≥ 450 | Increased urinary protein; degeneration of proximal renal tubules. | [13] |
Conclusion and Future Directions
The systematic in vitro and in vivo evaluation of this compound compounds provides a clear path for identifying novel drug candidates. The initial in vitro screens for cytotoxicity and antimicrobial activity serve to select potent compounds with a favorable therapeutic index. Subsequent mechanistic studies elucidate their mode of action, while comprehensive in vivo assessments of pharmacokinetics, efficacy, and toxicology establish their potential for clinical development. The data gathered through this rigorous process allows for an objective comparison with existing alternatives and provides the foundation for advancing the most promising derivatives toward clinical trials.
References
- BenchChem. Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
- Mphahamele, M. J., et al. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Research Square.
- Wolan, A., et al. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI.
- Fareed, M., et al. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
- Christ, W., et al. Quinolone toxicity: methods of assessment. PubMed.
- Bala, S., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
- Guzmán, A., et al. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents. PubMed.
- Di Nica, V., et al. A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. MDPI.
- The Fluoroquinolone Toxicity Study. The Most Important Studies - Fluoroquinolone Adverse Effects.
- Semantic Scholar. Acute and subacute (20-d) oral dose toxicity study of modified fluoroquinolone compound 6C in BALB/c mice.
- International Journal of Pharmaceutical Sciences. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Derivatives.
- Singh, A., et al. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Publications.
- BenchChem. This compound|High-Quality Research Chemical.
- Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Hooper, D. C., et al. Fluoroquinolone antimicrobial agents. PMC.
- Singh, K., et al. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH.
- Aboelnaga, A., et al. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
- Al-Ostath, A., et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
- Le, J., et al. Fluoroquinolone antimicrobial drugs. PMC.
- Agarwal, D., et al. In vitro synergistic effect of fluoroquinolone analogues in combination with artemisinin against Plasmodium falciparum; their antiplasmodial action in rodent malaria model. PMC.
- Al-Ostath, A., et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
- NIH. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp.
- de Village, M. D., et al. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Basilico, N., et al. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. PMC.
- Cárdenas, E. L., et al. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.
- Aboelnaga, A., et al. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
- Kumar, A., et al. Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate.
Sources
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluoroquinolone antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro synergistic effect of fluoroquinolone analogues in combination with artemisinin against Plasmodium falciparum; their antiplasmodial action in rodent malaria model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinolone toxicity: methods of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 3,4-Dichloro-7-fluoroquinoline-based Inhibitors
In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, giving rise to a multitude of therapeutic agents. The emergence of 3,4-Dichloro-7-fluoroquinoline-based inhibitors presents a new frontier with significant therapeutic potential. However, the ultimate success of these promising molecules hinges on a critical, foundational step: rigorous and unambiguous validation of their biological target. Misidentification of a drug's true target can lead to catastrophic failures in later clinical stages, wasting invaluable time and resources.[1]
This guide provides an in-depth, technically-focused comparison of methodologies to definitively validate the biological target(s) of novel this compound-based inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to design a self-validating, robust target validation cascade.
The Quinoline Scaffold: A History of Diverse Targets
The quinoline core is a versatile pharmacophore. Historically, different substitutions have led to compounds with vastly different mechanisms of action. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, while certain derivatives exhibit anticancer properties by inhibiting human topoisomerase II or acting as angiokinase inhibitors.[2][3][4] Others, like chloroquine, function as antimalarials by disrupting heme detoxification in parasites and have also been investigated as autophagy inhibitors.[5][6][7] This inherent promiscuity of the quinoline scaffold underscores the necessity of a multi-pronged approach to target validation for any new derivative series.
A Multi-Tiered Strategy for Target Validation
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through a logical progression of complementary assays, moving from initial, non-cellular interaction to direct evidence of target engagement and phenotypic consequence in a physiologically relevant context.
Caption: A tiered approach to target validation.
Tier 1: Foundational Evidence - Direct In Vitro Interaction
The initial step is to unequivocally demonstrate a direct, physical interaction between the this compound inhibitor and its putative protein target in a simplified, cell-free system. This tier aims to answer the fundamental question: "Does the compound bind to the purified target protein?"
Comparison of Key In Vitro Methodologies
| Methodology | Principle | Key Output | Strengths | Limitations |
| Thermal Shift Assay (TSA) / DSF | Measures the change in protein melting temperature (Tm) upon ligand binding.[8][9] | ΔTm (°C) | High-throughput, cost-effective, no immobilization needed. | Indirect measure of binding; may not work for all proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters.[8] | KD, ΔH, ΔS | Gold standard for thermodynamics; provides a complete binding profile. | Low-throughput, requires large amounts of pure protein and compound. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at a sensor surface where the target is immobilized. | KD, kon, koff | Real-time kinetics, high sensitivity, requires less protein than ITC. | Protein immobilization can affect activity; potential for non-specific binding. |
| Enzymatic/Activity Assays | Measures the inhibitor's effect on the biochemical function of the target (e.g., kinase, protease activity). | IC50 / Ki | Directly links binding to functional modulation.[1][10] | Target must have a measurable activity; does not directly prove binding. |
Experimental Protocol: Thermal Shift Assay (DSF)
The Differential Scanning Fluorimetry (DSF) variant of TSA is a highly accessible first-pass method.
Rationale: The principle is that ligand binding stabilizes the protein's tertiary structure, increasing the energy required to denature it. This results in a measurable increase in the melting temperature (Tm).[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of purified target protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a 10X stock of your this compound inhibitor and control compounds in the same buffer, typically from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and ideally <1%.
-
Prepare a 1000X stock of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup (96- or 384-well qPCR plate):
-
To each well, add buffer to reach the final volume (e.g., 20 µL).
-
Add 2 µL of the 10X compound stock.
-
Add 10 µL of the 2X protein stock.
-
Add a small volume of the dye stock to achieve a final concentration of 5X.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol: Ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The midpoint of the transition in the sigmoidal curve represents the Tm.
-
Calculate the ΔTm by subtracting the Tm of the protein-only control from the Tm of the protein-compound sample. A significant positive shift indicates stabilization and binding.
-
Tier 2: The Crucial Litmus Test - Target Engagement in a Cellular Milieu
Confirming a direct interaction with a purified protein is a necessary but insufficient step. The intracellular environment is complex, and it is imperative to demonstrate that the inhibitor can permeate the cell membrane and engage its target within this native context.[8][11]
Comparison of Leading Cellular Target Engagement Assays
| Methodology | Principle | Key Output | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Based on the ligand-induced thermal stabilization of a target protein in intact cells or cell lysates.[12][13][14] | Thermal shift or Isothermal Dose-Response Curve (EC50) | Label-free, works with endogenous proteins, applicable in vivo.[12][15] | Requires a specific antibody for detection; can be lower throughput. |
| NanoBRET™ | Measures target engagement via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein and a fluorescent tracer. | BRET Ratio (EC50) | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein; tracer competition format. |
| HTRF® | Measures target engagement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between two labeled antibodies or a labeled antibody and a labeled tracer.[11][12] | TR-FRET Ratio (EC50) | Homogeneous (no-wash) assay, high-throughput, robust. | Requires specific antibody pairs or a suitable tracer. |
Experimental Protocol: Western Blot-based Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful, label-free method that directly assesses target engagement in a physiologically relevant setting. The binding of the inhibitor to its target protein in the cell increases the protein's stability against heat-induced aggregation.[13][14]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 6. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Silico Evaluation of 3,4-Dichloro-7-fluoroquinoline Analogues as Potential Kinase Inhibitors
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its rigid bicyclic structure provides an excellent framework for designing molecules that can precisely interact with the ATP-binding pocket of various protein kinases. This guide offers a comparative analysis of the potential efficacy of 3,4-dichloro-7-fluoroquinoline analogues as kinase inhibitors, juxtaposed with established quinoline-based drugs and other heterocyclic compounds.
The strategic placement of halogen atoms on the quinoline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 3,4-dichloro substitution pattern, combined with a fluorine atom at the 7-position, presents an intriguing, albeit underexplored, template for inhibitor design. This guide will delve into the computational methodologies used to predict the binding affinity and interaction patterns of these analogues, with a specific focus on the Epidermal Growth Factor Receptor (EGFR) kinase domain—a well-validated target in cancer therapy. While direct experimental data for this compound analogues is not extensively available in the public domain, we will build a comparative framework based on closely related structures and established inhibitors to provide a predictive assessment of their potential.
The Rationale for Targeting EGFR with Novel Quinoline Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular growth, proliferation, and differentiation.[1] Its aberrant activation through mutation or overexpression is a hallmark of various cancers, including non-small cell lung cancer and breast cancer.[2] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has been a successful strategy in cancer therapeutics.[3]
The quinoline (and its bioisostere, quinazoline) core is a common feature in many approved EGFR inhibitors, such as lapatinib and erlotinib. These molecules typically occupy the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins. The design of novel quinoline analogues, such as the this compound series, is driven by the quest for improved potency, selectivity, and the ability to overcome acquired resistance to existing therapies.
Comparative In-Silico Performance Analysis
To contextualize the potential of this compound analogues, we present a comparative table of docking scores and experimental inhibitory concentrations (IC50) for a range of quinoline-based and other heterocyclic EGFR inhibitors. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction.
| Compound Class | Specific Analogue/Drug | Target | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference(s) |
| Hypothetical Quinoline Analogue | This compound Derivative | EGFR Kinase | -8.5 to -10.5 (Predicted) | Not Available | - |
| Quinazoline-based EGFR Inhibitors | Gefitinib | EGFR Kinase | -7.8 | 78.04 (MCF-7) | [4][5] |
| Erlotinib | EGFR Kinase | -10.86 | 221.03 (Wild-Type) | [6][7] | |
| Lapatinib | EGFR/HER2 | -35.76 (HER4) | 50 (EGFR) | ||
| Other Quinoline/Quinazoline Derivatives | Quinazoline-Thiazole Hybrid (Compound 4f) | EGFR Kinase | Not Reported | 2.17 (Wild-Type) | |
| Fluoroquinazolinone (Compound 6) | EGFR Kinase | Not Reported | 75.2 (MCF-7) | [4] | |
| 8-methoxy-quinazoline (Compound 6) | EGFR Kinase | -7.4 | 106 | ||
| Non-Quinoline EGFR Inhibitors | Imidazo[1,2-a]quinoxaline-based (Compound 7j) | EGFR Kinase | Not Reported | 193.18 (Wild-Type) | [7] |
| Quinoxalinone-based (Compound CPD4) | EGFR Mutant | -7.8 | 3.04 |
Note: The docking score for the hypothetical this compound derivative is an educated prediction based on the expected contribution of the halogen atoms to binding affinity. The lack of direct experimental data necessitates future in-vitro validation.
Experimental Protocols for In-Silico Analysis
The following sections provide detailed, step-by-step methodologies for the computational techniques discussed in this guide. These protocols are designed to be self-validating, ensuring reproducibility and scientific rigor.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This workflow utilizes AutoDock Vina, a widely used and accurate docking software.
Diagram of the Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein, for example, the EGFR kinase domain (PDB ID: 1M17), from the Protein Data Bank.
-
Using molecular modeling software such as AutoDockTools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound analogues and other compounds for comparison.
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
In AutoDockTools, define the rotatable bonds and save the ligands in the PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site where the native ligand binds.
-
The grid parameters (center coordinates and dimensions) should be large enough to allow the ligand to move and rotate freely.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid parameters.
-
Execute AutoDock Vina from the command line. The program will calculate the binding affinities for multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Examine the output file to identify the binding pose with the lowest (most favorable) binding energy.
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues.
-
Molecular Dynamics Simulation Workflow
Molecular dynamics (MD) simulations provide a deeper understanding of the stability of the protein-ligand complex and the dynamics of their interactions over time. This workflow is based on the GROMACS simulation package.
Diagram of the Molecular Dynamics Simulation Workflow:
Caption: A standard workflow for molecular dynamics simulations.
Step-by-Step Protocol:
-
System Preparation:
-
Use the best-docked pose of the protein-ligand complex as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).
-
Generate the topology files for both the protein and the ligand.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Conduct a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory of the system's atoms.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.
-
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the computational evaluation of this compound analogues as potential EGFR kinase inhibitors. While the absence of direct experimental data for these specific compounds necessitates a predictive approach, the comparative analysis with known inhibitors and the detailed in-silico methodologies offer a robust starting point for further investigation. The presented docking and MD simulation protocols are fundamental to modern drug discovery and can be applied to a wide range of therapeutic targets. Future work should focus on the synthesis and in-vitro biological evaluation of these novel quinoline derivatives to validate the in-silico predictions and to fully elucidate their therapeutic potential.
References
-
Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1435. Available from: [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available from: [Link]
- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
-
El-Sayed, M. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1435-1456. Available from: [Link]
- Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
- Hess, B., et al. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation.
-
Mphahlele, M. J., et al. (2017). Synthesis and in vitro cytotoxicity of the 4-(halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives as potential inhibitors of epidermal growth factor receptor tyrosine kinase. Pharmaceuticals, 10(4), 87. Available from: [Link]
-
Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Results in Chemistry, 5, 100894. Available from: [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
- Wang, J., et al. (2004). Development and testing of a general amber force field.
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137.
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992. Available from: [Link]
- Sharma, A., et al. (2020). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 10(07), 067-074.
- Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer.
- Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
- Singh, M., & Kumar, A. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Scientific reports, 12(1), 19574.
- Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490.
- Thongtan, J., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(22), 7904.
- Al-Omair, M. A., et al. (2022). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University-Science, 34(3), 101861.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3,4-Dichloro-7-fluoroquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for highly selective kinase inhibitors is paramount. Kinase-driven signaling pathways are frequently dysregulated in cancer, making them attractive therapeutic targets. However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target effects and associated toxicities. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth technical assessment of the selectivity of a novel 3,4-Dichloro-7-fluoroquinoline derivative, herein designated as DCFQ-1 , a potent inhibitor of Pim-1 kinase.
Pim-1 is a constitutively active serine/threonine kinase that is a key downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[2][3] Its overexpression is implicated in a variety of hematological malignancies and solid tumors, where it promotes cell survival, proliferation, and resistance to apoptosis.[2] The non-lethal phenotype of Pim-1 knockout mice suggests that its inhibition could offer a favorable therapeutic window, making it an attractive target for cancer therapy.[4]
This guide will dissect the methodological approach to characterizing the selectivity of DCFQ-1, comparing its performance against SGI-1776 , a well-characterized, clinical-stage Pim-1 inhibitor with a distinct imidazo[1,2-b]pyridazine core.[5][6] We will explore the causality behind the experimental design, present a detailed protocol for assessing kinase inhibition, and analyze comparative selectivity data to provide a comprehensive framework for researchers in the field.
The Cornerstone of Kinase Inhibitor Development: The Selectivity Profile
The therapeutic index of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective compound minimizes the "off-target" inhibition of other kinases, thereby reducing the potential for unforeseen side effects. The initial assessment of selectivity is typically performed through large-panel kinase screening, where the compound is tested against hundreds of kinases at a fixed concentration.[7] This provides a broad overview of the inhibitor's interaction space within the kinome.
For promising candidates, this is followed by dose-response studies to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets. This quantitative data is crucial for establishing a structure-activity relationship (SAR) and guiding lead optimization.[4][8]
Methodological Deep Dive: The ADP-Glo™ Kinase Assay
To ensure the trustworthiness and reproducibility of our findings, a robust and validated assay platform is essential. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] Its high sensitivity and broad dynamic range make it suitable for screening and profiling a wide variety of kinases.[10]
The assay's two-step process provides a self-validating system. The first step terminates the kinase reaction and depletes the remaining ATP, which is crucial for minimizing background signal. The second step converts the product, ADP, back to ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity. This design ensures that the measured signal is a true representation of the enzymatic turnover.
Step-by-Step Protocol for IC50 Determination using ADP-Glo™
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM MnCl2, 2 mM TCEP).[3]
-
Prepare a solution of the kinase (e.g., human recombinant Pim-1) and its specific peptide substrate in the kinase buffer.
-
Prepare a solution of ATP at a concentration equal to the Km for the specific kinase to ensure accurate competitive inhibition assessment.[11]
-
Prepare a serial dilution of the test compounds (DCFQ-1 and SGI-1776) in DMSO, followed by a further dilution in kinase buffer. A typical starting concentration for the dilution series is 10 µM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound solution to the appropriate wells.[12] Include wells with a DMSO vehicle control (representing 0% inhibition) and a control without enzyme (for background).
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin for signal generation.[12]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the vehicle control as 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Comparative Selectivity Analysis: DCFQ-1 vs. SGI-1776
To contextualize the selectivity of our hypothetical this compound derivative, DCFQ-1, we compare its activity against a panel of relevant kinases with that of SGI-1776. The data for SGI-1776 is derived from published studies.[5][6][13] The data for DCFQ-1 is hypothetical, designed to illustrate a highly selective profile for Pim-1, which would be the desired outcome for a compound from this chemical series based on existing literature for related quinolines.
| Kinase Target | DCFQ-1 (IC50, nM) | SGI-1776 (IC50, nM) | Fold Selectivity (DCFQ-1) | Fold Selectivity (SGI-1776) |
| Pim-1 | 5 | 7 | - | - |
| Pim-2 | 150 | 363 | 30x | 52x |
| Pim-3 | 55 | 69 | 11x | 10x |
| FLT3 | 950 | 44 | 190x | 6x |
| Haspin | >10,000 | 34 | >2000x | 5x |
| JAK2 | 2,500 | >10,000 | 500x | >1400x |
| SRC | >10,000 | >10,000 | >2000x | >1400x |
| VEGFR2 | >10,000 | >10,000 | >2000x | >1400x |
Table 1: Comparative kinase inhibition profiles of DCFQ-1 (hypothetical data) and SGI-1776 (published data[5][6][13]). Fold selectivity is calculated relative to the IC50 for Pim-1.
Analysis of Selectivity
The hypothetical data for DCFQ-1 illustrates a compound with excellent potency against Pim-1 (IC50 = 5 nM). Critically, it displays a favorable selectivity profile within the Pim kinase family, with 30-fold and 11-fold selectivity against Pim-2 and Pim-3, respectively. This is a crucial attribute, as the three Pim isoforms have overlapping functions, and isoform-specific inhibition can be desirable to fine-tune the therapeutic effect.
When compared to the broader kinome, DCFQ-1 demonstrates a superior selectivity profile over SGI-1776 concerning key off-targets like FLT3 and Haspin. While SGI-1776 potently inhibits these kinases at nanomolar concentrations, DCFQ-1 is significantly less active, with IC50 values in the high nanomolar to micromolar range. This high degree of selectivity for DCFQ-1 against other kinases is a primary objective in drug design, as it suggests a lower likelihood of off-target toxicities. The dichlorination at the 3 and 4 positions, combined with the fluorine at the 7 position on the quinoline core, likely contributes to this specific interaction profile within the ATP-binding pocket of Pim-1, a hypothesis that would be further explored through co-crystallography and molecular modeling.
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the selectivity of a novel this compound derivative, DCFQ-1, as a Pim-1 kinase inhibitor. By employing robust methodologies like the ADP-Glo™ assay and comparing against established inhibitors such as SGI-1776, researchers can build a comprehensive understanding of a compound's potency and selectivity.
The hypothetical data for DCFQ-1 highlights the characteristics of a promising preclinical candidate: high potency for the intended target and a clean profile against a panel of off-target kinases. The next logical steps in the development of such a compound would involve:
-
Cellular Target Engagement: Confirming that the compound inhibits Pim-1 activity within a cellular context.
-
In Vitro Anti-proliferative Assays: Evaluating the compound's ability to inhibit the growth of cancer cell lines known to be dependent on Pim-1 signaling.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in relevant animal models.
By adhering to a rigorous and logical framework of evaluation, the drug discovery community can more effectively identify and optimize selective kinase inhibitors, ultimately leading to safer and more effective therapies for patients.
References
-
An, L., et al. (2016). Identification of quinones as novel PIM1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(14), 3428-3432. [Link]
-
Tursynbay, Y., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163820. [Link]
-
Chen, L. S., et al. (2011). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 118(3), 693–702. [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
-
Chen, L. S., et al. (2009). SGI-1776, a potent PIM kinase inhibitor, exhibits efficacy in preclinical models of acute myeloid leukemia. Blood, 114(19), 4150–4157. [Link]
-
Carol, H., et al. (2011). Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 57(5), 817-824. [Link]
-
Fouladi, M., et al. (2013). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 31(10), 1145-1158. [Link]
-
Abdel-Maksoud, M. S., et al. (2017). Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors. European Journal of Medicinal Chemistry, 137, 439-453. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 1-13. [Link]
-
Tarasova, O. A., et al. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951. [Link]
-
da Silva, G. N., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2200184. [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]
-
Zhang, J., et al. (2011). Predicting kinase selectivity profiles using Free-Wilson QSAR analysis. Journal of Medicinal Chemistry, 54(1), 231-240. [Link]
-
Singh, C., et al. (2021). Biological evaluation of novel side chain containing CQTrICh-analogs as antimalarials and their development as PfCDPK1 kinase inhibitors. Scientific Reports, 11(1), 1-18. [Link]
-
de Souza, M. V. N., et al. (2014). Synthesis and In Vitro Activity of New 4-Aminoquinolines against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 9(1), e82612. [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
-
da Silva, G. N., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2200184. [Link]
-
Domling, A., et al. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3 beta. Bioorganic & Medicinal Chemistry Letters, 21(19), 5948-51. [Link]
-
Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627–2629. [Link]
-
Kumar, A., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6985. [Link]
-
Asres, Y., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549–8582. [Link]
-
Wang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]
-
El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 24(21), 15933. [Link]
-
Deb, M. L., et al. (2018). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. European Journal of Medicinal Chemistry, 143, 1341-1353. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3,4-Dichloro-7-fluoroquinoline as a Scaffold for Novel Antimicrobial Agents Against Established Fluoroquinolones
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, medicinal chemists and drug development professionals are increasingly turning to privileged scaffolds – molecular frameworks that have proven amenable to the development of potent and selective therapeutics. The quinoline core is one such scaffold, forming the backbone of the highly successful fluoroquinolone class of antibiotics. This guide provides a detailed, head-to-head comparison of a versatile synthetic intermediate, 3,4-Dichloro-7-fluoroquinoline , with well-established fluoroquinolone inhibitors, offering insights into its potential as a precursor for a new generation of antibacterial drugs.
Introduction to this compound: A Versatile Building Block
This compound is a multifunctional heterocyclic compound characterized by a quinoline core functionalized with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 7 position.[1] Its primary value in medicinal chemistry lies in its role as a key synthetic intermediate for creating more complex quinoline derivatives.[1] The presence of multiple halogen substituents provides distinct reactive sites for further chemical modifications, such as metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows for the systematic exploration of structure-activity relationships (SAR) in the quest for novel bioactive molecules.[1]
The quinoline scaffold is the foundation of FDA-approved fluoroquinolone antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] This established mechanism of action makes quinoline derivatives, such as those derivable from this compound, promising candidates for the development of new antibacterial agents.[1][3] Furthermore, the quinoline core has also been investigated for its potential in developing anticancer agents that target human topoisomerase II, highlighting the therapeutic versatility of this chemical class.[1][4]
Mechanism of Action: The Established Paradigm of Fluoroquinolone Inhibitors
To understand the potential of this compound-derived compounds, it is essential to first grasp the mechanism of action of the drugs it aims to emulate and improve upon. Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that directly inhibit bacterial DNA synthesis.[2][5][6] Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][7]
These enzymes are critical for managing the topological state of DNA during replication and transcription. DNA gyrase introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of replication. Topoisomerase IV, on the other hand, is primarily involved in decatenating (unlinking) the daughter chromosomes following replication.
Fluoroquinolones exert their bactericidal effect by binding to the complex formed between these enzymes and the bacterial DNA.[2] This binding stabilizes a transient state where the DNA is cleaved, preventing the enzymes from resealing the DNA strands.[2][5] The resulting stable drug-enzyme-DNA complex acts as a physical barrier, blocking the progression of the replication fork and leading to double-strand DNA breaks, which are ultimately lethal to the bacterium.[2][5][8]
The following diagram illustrates the established mechanism of action of fluoroquinolone antibiotics.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Head-to-Head Comparison: this compound Derivatives vs. Known Fluoroquinolones
While this compound itself is a synthetic intermediate and not an active antibiotic, its potential can be inferred by comparing the performance of established fluoroquinolones that share the core quinoline structure. For this comparison, we will consider two highly successful fluoroquinolones: Ciprofloxacin (a second-generation agent) and Moxifloxacin (a fourth-generation agent).[4][5]
The effectiveness of an antibacterial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for Ciprofloxacin and Moxifloxacin against a panel of common Gram-positive and Gram-negative bacteria.
| Bacterial Species | Gram Stain | Ciprofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 2 | 0.06 - 0.5 |
| Streptococcus pneumoniae | Gram-positive | 1 - 4 | 0.12 - 0.5 |
| Escherichia coli | Gram-negative | 0.015 - 0.12 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 | 2 - 8 |
| Klebsiella pneumoniae | Gram-negative | 0.03 - 0.25 | 0.06 - 0.5 |
Note: MIC values can vary between different strains and testing methodologies.
The goal for novel derivatives synthesized from this compound would be to achieve MIC values that are comparable to or, ideally, lower than these established benchmarks, particularly against resistant strains. The strategic chemical modifications enabled by the dichloro substitutions on the quinoline ring offer a pathway to potentially enhance binding affinity to the target enzymes or to circumvent existing resistance mechanisms.
Experimental Protocols for Evaluating Novel Quinolone Derivatives
To ascertain the antibacterial efficacy of new compounds derived from this compound, a standardized set of in vitro experiments must be performed. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted standard.
Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a novel quinoline derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Novel quinoline derivative (solubilized in a suitable solvent, e.g., DMSO)
-
Known fluoroquinolone inhibitors (e.g., Ciprofloxacin, Moxifloxacin) as positive controls
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the novel quinoline derivative and the control antibiotics.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to create a range of concentrations. Typically, this involves adding 50 µL of broth to all wells except the first column, then adding 100 µL of the compound stock to the first well and serially transferring 50 µL across the plate.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the optical density (OD) of the wells at 600 nm using a microplate reader to quantify growth.
-
The following diagram outlines the experimental workflow for the broth microdilution MIC assay.
Caption: Workflow for MIC determination via broth microdilution.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents. Its di-chloro substitutions offer synthetic handles for creating a diverse library of new quinolone derivatives. The key to success will lie in leveraging these modification sites to design molecules that exhibit potent inhibition of bacterial DNA gyrase and topoisomerase IV, while also potentially overcoming the resistance mechanisms that have emerged against older fluoroquinolones.
The path forward for researchers and drug development professionals involves:
-
Rational Drug Design: Utilizing computational modeling to predict how different substitutions on the quinoline core will interact with the target enzymes.
-
Synthetic Chemistry: Efficiently synthesizing a library of derivatives based on the this compound scaffold.
-
In Vitro Screening: Employing robust assays, such as the MIC protocol detailed above, to identify lead compounds with potent antibacterial activity.
-
Mechanism of Action Studies: Confirming that lead compounds inhibit the intended targets (DNA gyrase and topoisomerase IV).
-
Selectivity and Toxicity Profiling: Ensuring that the novel compounds are selective for bacterial enzymes over their human counterparts to minimize toxicity.
By systematically applying these principles, the scientific community can unlock the potential of versatile building blocks like this compound and contribute to the development of the next generation of life-saving antibiotics.
References
- Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf.
- Tyrosine kinase inhibitor - Wikipedia.
- Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects - Cleveland Clinic.
- What are ERK inhibitors and how do they work? - Patsnap Synapse.
- Tyrosine kinase inhibitors (cancer treatment) | Research Starters - EBSCO.
- Cancer growth blockers | Targeted cancer drugs.
- ERK Pathway Inhibitors: How Low Should We Go? | Cancer Discovery - AACR Journals.
- Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC - NIH.
- ERK inhibitors | ERK activators | pathway | protein - Selleck Chemicals.
- ERK | Inhibitors - MedchemExpress.com.
- This compound|High-Quality Research Chemical - Benchchem.
- Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC.
- The mechanism of action of antibacterial (fluoro)quinolones. - ResearchGate.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC.
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.
- This compound | Sigma-Aldrich.
- Fluoroquinolones: Mechanisms of Action and Resistance - YouTube.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-7-fluoroquinoline
A Note on This Guide: This document provides a detailed operational and safety framework for the proper disposal of 3,4-Dichloro-7-fluoroquinoline. It is designed for professionals in research and drug development. The procedures herein are grounded in established safety protocols for halogenated organic compounds. However, it is imperative to recognize that this guide supplements, but does not replace, the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS officer and adhere to all local, state, and federal regulations.
Core Principles: Hazard Identification and Risk Mitigation
This compound is a halogenated heterocyclic compound.[1][2] Its chemical structure necessitates a cautious approach to handling and disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), are significant and demand strict adherence to safety protocols.[3]
The causality behind our stringent disposal procedures is rooted in two factors: the compound's inherent toxicity and the environmental persistence typical of chlorinated aromatic compounds.[4][5] Improper disposal can lead to long-term environmental contamination and presents acute health risks to personnel.
Hazard Profile and Required Personal Protective Equipment (PPE)
Based on available safety data, the compound presents the following hazards. The required PPE is not merely a suggestion but a critical barrier to exposure.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) & Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | No Eating/Drinking in Lab: Prevents accidental ingestion. Gloves: Chemical-resistant nitrile gloves are mandatory to prevent skin contact and subsequent hand-to-mouth transfer.[6][7] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Chemical Safety Goggles: Standard safety glasses are insufficient. Goggles providing a full seal are required to protect against splashes or fine dust that can cause irreversible eye damage. A face shield may be necessary for bulk transfers.[8] |
| General Handling | - | Lab Coat: A fully buttoned lab coat prevents contamination of personal clothing.[6] Ventilation: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[9] |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental rule for the disposal of this compound is waste segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[5][10] Co-mingling this waste with non-halogenated solvents needlessly elevates disposal costs and complicates the waste management process.[10]
Waste Container Preparation
-
Select the Correct Container: Use only containers approved by your EHS department. These are typically high-density polyethylene (HDPE) for liquids or wide-mouth poly drums for solids. The container must be compatible with chlorinated compounds.[11]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[12] Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound." Do not use abbreviations or chemical formulas.[13]
-
Location: Place the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The container must be kept in secondary containment to mitigate spills.[12]
Protocol for Solid Waste Disposal
This category includes unused or expired chemicals, contaminated personal protective equipment (gloves, wipes), and contaminated lab consumables (e.g., weighing paper, silica gel).
-
Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated, pre-labeled solid waste container. Use spark-proof tools if there is any risk of static discharge.[9]
-
Seal: Keep the container tightly sealed at all times, except when actively adding waste.[13] This prevents the release of volatile compounds and protects the lab environment.
-
Log: Maintain a log of the waste added to the container to ensure an accurate chemical inventory for the EHS department.
Protocol for Liquid Waste Disposal
This includes solutions containing this compound and the initial rinses from contaminated glassware.
-
Segregate: Collect all liquid waste containing this compound in a dedicated "Halogenated Liquid Waste" container. Never mix it with non-halogenated waste streams (e.g., acetone, methanol).[10][11]
-
Transfer: Using a funnel, carefully pour the liquid waste into the labeled container inside a chemical fume hood.
-
Rinsate Collection: The first one to three rinses of any contaminated glassware must be collected as hazardous waste.[9] Subsequent rinses may be disposed of as non-hazardous waste only if permitted by your institution's EHS policy.
-
Seal: Ensure the container cap is securely fastened after each addition.
Decontamination and Spill Management
Effective decontamination is a self-validating system; it ensures that subsequent experiments are not contaminated and that equipment is safe for handling.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone). This initial rinsate is hazardous and must be disposed of in the halogenated liquid waste container. [9]
-
Secondary Rinse: Repeat the rinse two more times, collecting the rinsate as hazardous waste.
-
Final Cleaning: After the hazardous rinses, the glassware can typically be cleaned using standard laboratory detergents and procedures.
-
Surface Decontamination: For work surfaces within the fume hood, wipe down with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the contaminated wipes as solid halogenated waste.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contain the hazard.
Caption: Decision workflow for managing a this compound spill.
Final Disposal and Regulatory Compliance
All generated waste streams containing this compound are classified as hazardous waste. The final step in this process is to arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[8][9]
Compliance with regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the guidelines from the National Institute for Occupational Safety and Health (NIOSH) is not optional.[5][14] These agencies provide the legal and safety framework for chemical handling and disposal to protect both human health and the environment.[15]
By following these detailed procedures, you contribute to a culture of safety, ensure the integrity of your research, and maintain compliance with environmental regulations.
References
- Benchchem. (n.d.). Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide. Benchchem.
- Pro-Guard. (2017). Safety Data Sheet: Dichloro Granules.
- Fisher Scientific. (2025). Safety Data Sheet: 4,7-Dichloroquinoline. Fisher Scientific.
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]
- Acros Organics. (2020). Safety Data Sheet: 4,7-Dichloroquinoline. Fisher Scientific.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. NJ.gov. Retrieved from [Link]
-
Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents Safety Procedures. WSU Environmental Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1981). Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. EPA.gov. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PubMed Central. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. ResearchGate. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Retrieved from [Link]
-
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). National Primary Drinking Water Regulations. EPA.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Wastewater Technology Fact Sheet: Chlorine Disinfection. EPA.gov. Retrieved from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1989). Listing Background Document for the Production of Certain C1-C6 Chlorinated Aliphatic Hydrocarbons. EPA.gov. Retrieved from [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 15. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dichloro-7-fluoroquinoline
This guide provides essential safety and operational protocols for the handling of 3,4-Dichloro-7-fluoroquinoline. As a specialized heterocyclic compound likely used in targeted drug discovery and materials science, its handling demands a rigorous, proactive approach to safety. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary, empowering you to work safely and effectively. Our core philosophy is that a well-informed scientist is a safe scientist.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks of a compound is the first step in mitigating them. While comprehensive toxicological data for this compound may be limited, we can infer its potential hazards by examining structurally similar compounds, such as 4,7-dichloroquinoline. The primary hazards associated with this class of chemicals are significant irritation to the skin and eyes.[1][2] Given its likely solid, powdered form, inhalation of airborne particles presents a third major route of exposure, potentially causing respiratory tract irritation.[3]
Therefore, our safety protocols are built around preventing exposure through three primary routes:
-
Dermal Contact: Absorption through or irritation of the skin.
-
Ocular Contact: Splashes or airborne particles entering the eyes.
-
Inhalation: Breathing in aerosolized powder.
It is a foundational principle of laboratory safety, mandated by the Occupational Safety and Health Administration (OSHA), that Personal Protective Equipment (PPE) is the final line of defense.[4][5] It is used in conjunction with a hierarchy of controls, including engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., robust Standard Operating Procedures). This guide focuses on the correct selection and use of PPE within that established framework.
Core PPE Ensemble for Standard Operations
For routine laboratory tasks such as weighing, dissolving, and adding this compound to a reaction, the following PPE is mandatory.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are non-negotiable. Standard safety glasses with side shields do not provide adequate protection from splashes or fine powders.[6] Goggles must form a seal around the eyes to be effective.
-
Face Shield (Task-Dependent): When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[7]
-
-
Skin and Body Protection:
-
Laboratory Coat: A standard, flame-resistant lab coat with long sleeves and a snap or button front is the minimum requirement. It should be kept fully fastened.
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
-
Hand Protection:
-
Double Gloving with Nitrile Gloves: This is a critical practice. A single glove can have microscopic pinholes or can be torn during use. Double gloving provides a redundant barrier. The outer glove bears the brunt of any contamination, while the inner glove keeps your hand clean during the critical doffing (removal) process.[8] Ensure gloves are rated for chemical protection and have a sufficient cuff length to be tucked under the sleeve of the lab coat.
-
-
Respiratory Protection:
-
Mandatory Use of Engineering Controls: All work with solid this compound that could generate dust must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Respirator (If Engineering Controls are Infeasible): In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved N95 respirator is required to protect against airborne particulates. Use of a respirator necessitates inclusion in your institution's formal Respiratory Protection Program, which includes medical clearance and annual fit-testing as required by OSHA.[5][6] A surgical mask offers no protection from chemical dust and must not be used.[6]
-
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.
Step-by-Step Donning (Putting On) Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Don the lab coat and fasten it completely. If required, don the chemical-resistant apron.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure requires it.
Step-by-Step Doffing (Removal) Protocol
This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clothes.
-
Outer Gloves: Remove the outer, most contaminated, pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Apron: If worn, remove the face shield and/or apron without touching the front surface.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it and fold it so the contaminated outside is contained within.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualizing the Doffing Sequence
The following diagram illustrates the critical pathway for safe PPE removal to prevent cross-contamination.
Caption: Critical PPE Doffing Sequence to Minimize Contamination.
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Immediately after doffing, place all contaminated items (gloves, disposable aprons, wipes) into a designated hazardous waste container. This should be a clearly labeled, sealed container.
-
Labeling and Storage: Ensure the waste container is labeled with a hazardous waste tag in accordance with your institution's Environmental Health & Safety (EH&S) guidelines and EPA regulations.
-
Pickup: Do not dispose of this waste in regular or biohazard trash.[8] Follow your institution's procedure for requesting a hazardous chemical waste pickup from EH&S.
Risk-Based PPE Selection Summary
The level of PPE should always be commensurate with the risk of the specific task. The following table provides guidance for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder (<1g) in Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required (work in fume hood) |
| Solution Preparation in Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required (work in fume hood) |
| Large Scale Reaction (>10g) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not required (work in fume hood) |
| Cleaning a Small Spill in Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not required (work in fume hood) |
| Weighing Powder (No Fume Hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator (Fit-testing required) |
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, time is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.
This guide is intended to build a foundation of safety and trust in your laboratory operations. By understanding the principles behind these protocols, you can better protect yourself and your colleagues, ensuring that your focus remains on advancing science.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
MATERIAL SAFETY DATA SHEET. Axiall. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
CDC Strengthens Laboratory Safety. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment. University of South Carolina Environmental Health & Safety. [Link]
-
CDC GUIDANCE ON SCIENTIFIC INTEGRITY. Public Employees for Environmental Responsibility (PEER). [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
